Peptide YY (13-36) (canine, mouse, porcine, rat)
Description
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Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H209N41O38/c1-65(2)50-90(166-127(210)99(62-178)172-109(192)70(11)154-117(200)94(55-73-25-33-78(182)34-26-73)168-122(205)95(56-74-27-35-79(183)36-28-74)167-112(195)84(20-15-47-151-134(144)145)157-126(209)100(63-179)173-120(203)92(52-67(5)6)163-116(199)87(40-43-104(187)188)159-115(198)88(41-44-105(189)190)160-128(211)101-22-17-49-176(101)131(214)81(136)61-177)118(201)156-83(19-14-46-150-133(142)143)113(196)170-97(58-76-60-148-64-153-76)123(206)169-96(57-75-29-37-80(184)38-30-75)121(204)164-91(51-66(3)4)119(202)171-98(59-103(138)186)124(207)165-93(53-68(7)8)125(208)174-106(69(9)10)129(212)175-107(71(12)180)130(213)161-85(21-16-48-152-135(146)147)110(193)158-86(39-42-102(137)185)114(197)155-82(18-13-45-149-132(140)141)111(194)162-89(108(139)191)54-72-23-31-77(181)32-24-72/h23-38,60,64-71,81-101,106-107,177-184H,13-22,39-59,61-63,136H2,1-12H3,(H2,137,185)(H2,138,186)(H2,139,191)(H,148,153)(H,154,200)(H,155,197)(H,156,201)(H,157,209)(H,158,193)(H,159,198)(H,160,211)(H,161,213)(H,162,194)(H,163,199)(H,164,204)(H,165,207)(H,166,210)(H,167,195)(H,168,205)(H,169,206)(H,170,196)(H,171,202)(H,172,192)(H,173,203)(H,174,208)(H,175,212)(H,187,188)(H,189,190)(H4,140,141,149)(H4,142,143,150)(H4,144,145,151)(H4,146,147,152)/t70-,71+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBSDGOVGQNPKB-PRZASUQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H209N41O38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3014.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Peptide YY (13-36): A Technical Guide to its Physiological Functions in Canine Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide YY (PYY), a gut-derived hormone, plays a significant role in regulating gastrointestinal functions. In its truncated form, PYY (13-36), it acts as a selective agonist for the Neuropeptide Y (NPY) Y2 receptor, mediating a range of physiological responses.[1][2][3] This technical guide provides an in-depth analysis of the physiological functions of PYY (13-36) specifically within canine models, a crucial preclinical species for translational research. The guide synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways to support further research and drug development efforts in areas such as metabolic disease, obesity, and gastrointestinal disorders.
Core Physiological Functions of PYY (13-36) in Canines
Research in canine models has primarily elucidated the inhibitory effects of PYY (13-36) on pancreatic exocrine secretion. Additionally, studies on the broader PYY family in dogs provide insights into its roles in intestinal absorption and gastrointestinal motility.
Inhibition of Pancreatic Exocrine Secretion
The most extensively studied function of PYY (13-36) in dogs is its ability to inhibit pancreatic secretion. This effect is dose-dependent and mediated through the Y2 receptor.
Quantitative Data Summary: Pancreatic Secretion
| Agonist | Infusion Dose (pmol/kg/h) | Stimulant | Measured Parameter | Percent Inhibition (Mean) | Study Reference |
| PYY (13-36) | 1,000 | Secretin + Cerulein | Bicarbonate Output | Significant Inhibition | Grandt et al. (1996)[1] |
| PYY (13-36) | 1,000 | Secretin + Cerulein | Protein Output | Significant Inhibition | Grandt et al. (1996)[1] |
| PYY (13-36) | 2,000 | Secretin + Cerulein | Bicarbonate Output | Significant Inhibition | Grandt et al. (1996)[1] |
| PYY (13-36) | 2,000 | Secretin + Cerulein | Protein Output | Significant Inhibition | Grandt et al. (1996)[1] |
| PYY (1-36) | 200 | Secretin + Cerulein | Bicarbonate Output | ~50% | Grandt et al. (1996)[1] |
| PYY (1-36) | 400 | Secretin + Cerulein | Bicarbonate Output | ~75% | Grandt et al. (1996)[1] |
| PYY (3-36) | 200 | Secretin + Cerulein | Bicarbonate Output | ~60% | Grandt et al. (1996)[1] |
| PYY (3-36) | 400 | Secretin + Cerulein | Bicarbonate Output | ~85% | Grandt et al. (1996)[1] |
| Note: The study by Grandt et al. (1996) states inhibition by PYY (13-36) was attainable at these higher doses but does not provide specific percentage values in the abstract.[1] |
Regulation of Intestinal Absorption
While studies specifically using PYY (13-36) are limited, research on PYY (1-36) in canine models demonstrates a potent pro-absorptive effect in the small bowel, which is relevant given the shared mechanisms of PYY isoforms.
Quantitative Data Summary: Small Bowel Absorption
| Agonist | Infusion Dose (pmol/kg/h) | Intestinal Segment | Measured Parameter | Effect | Study Reference |
| PYY (1-36) | 25 - 200 | Jejunum & Ileum | Water Absorption | Dose-dependent increase | Liu et al. (1993)[4] |
| PYY (1-36) | 25 - 200 | Jejunum & Ileum | Electrolyte Absorption | Dose-dependent increase | Liu et al. (1993)[4] |
| PYY (1-36) | 100 | N/A | Plasma PYY Level | 317 +/- 39 pmol/L (similar to postprandial levels) | Liu et al. (1993)[4] |
Effects on Gastrointestinal Motility
Data on the specific effects of PYY (13-36) on gastric emptying and colonic motility in canines is not well-defined in the available literature. However, general studies on PYY in dogs and other species indicate an inhibitory role, contributing to the "ileal brake" mechanism, which slows upper gastrointestinal transit in response to distal gut nutrients.[5][6] PYY (1-36) has been shown to inhibit gastric emptying in dogs, an effect that is likely mediated in part by Y2 receptors.[7][8]
Signaling Pathways and Mechanisms of Action
The physiological effects of PYY (13-36) in canines are initiated by its binding to the Y2 receptor, a G-protein coupled receptor (GPCR).
Y2 Receptor-Mediated Inhibition of Pancreatic Secretion
In the pancreas, PYY (13-36) binding to Y2 receptors leads to the inhibition of both bicarbonate and protein secretion stimulated by secretin and cerulein.[1] This inhibitory action involves complex neural pathways. Studies suggest that PYY's effect is not dependent on extrinsic pancreatic nerves but rather on an intrapancreatic cholinergic mechanism.[9] Furthermore, there is evidence for the involvement of an adrenergic pathway, as the inhibitory effects of PYY on pancreatic secretion and blood flow can be abolished by combined alpha- and beta-adrenergic blockade.[10]
Experimental Protocols in Canine Models
Detailed and reproducible methodologies are critical for advancing research. The following protocols are summarized from key studies on PYY in canines.
Animal Model: Chronic Pancreatic Fistula
This model allows for the direct collection and measurement of pancreatic secretions in conscious animals, providing a physiologically relevant context.
-
Subjects: Mongrel dogs (male and female).
-
Surgery:
-
Aseptically, a chronic gastric fistula (e.g., Thomas cannula) is established in the most dependent part of the stomach for drainage.
-
A chronic pancreatic fistula is created by cannulating the main pancreatic duct. The cannula is exteriorized through a stab wound in the abdominal wall. This allows for the collection of pure pancreatic juice.
-
-
Recovery: Animals are allowed a recovery period of at least 3 weeks before experimentation.
-
Reference: Grandt et al. (1996)[1], Pappas et al. (1985).
Pancreatic Secretion Study Protocol
-
Acclimatization: Conscious dogs are placed in a harness in a laboratory setting to acclimate.
-
Fasting: Animals are fasted for 18 hours prior to the experiment, with free access to water.
-
IV Access: A peripheral vein is cannulated for infusions.
-
Basal Secretion: Pancreatic secretions are collected every 15 minutes until a stable low basal rate is achieved.
-
Stimulation: A continuous intravenous infusion of secretin (e.g., 20.5 pmol/kg/h) and cerulein (a CCK analog, e.g., 29.6 pmol/kg/h) is initiated to stimulate pancreatic secretion.
-
PYY (13-36) Infusion: After a steady state of stimulated secretion is reached (typically 60-90 minutes), an intravenous infusion of PYY (13-36) is started at the desired dose (e.g., 1,000 or 2,000 pmol/kg/h).
-
Sample Collection: Pancreatic juice is collected in 15-minute aliquots throughout the experiment.
-
Analysis: The volume of pancreatic juice is measured. Bicarbonate concentration is determined by back-titration, and protein concentration is measured (e.g., by reading absorbance at 280 nm).
-
Reference: Grandt et al. (1996)[1]
Small Bowel Absorption Study Protocol (Thiry-Vella Fistula)
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Model: Dogs are surgically prepared with exteriorized, neurovascularly intact intestinal loops of the jejunum and ileum (Thiry-Vella fistulas).
-
Procedure:
-
Fasted animals are studied in a conscious state.
-
The intestinal loops are gently washed with a saline solution.
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A test solution (e.g., an isotonic electrolyte solution) is perfused through the loops at a constant rate.
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After an equilibration period, outflow samples are collected at regular intervals during a basal period.
-
An intravenous infusion of PYY (e.g., 25-200 pmol/kg/h) is started.
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Outflow samples continue to be collected during the PYY infusion.
-
-
Analysis: Water movement is calculated from changes in the concentration of a non-absorbable marker (e.g., polyethylene (B3416737) glycol) in the perfusate. Electrolyte concentrations are measured to determine net absorption or secretion.
-
Reference: Liu et al. (1993)[4]
Conclusion and Future Directions
The canine model has been instrumental in defining the role of PYY (13-36) as a potent Y2 receptor-mediated inhibitor of pancreatic exocrine secretion. The established experimental protocols provide a robust framework for further investigation. However, significant knowledge gaps remain regarding the function of PYY (13-36) in canine appetite regulation, gastric emptying, and colonic motility. Future research should focus on:
-
Appetite and Food Intake Studies: Quantifying the effects of peripherally administered PYY (13-36) on food intake and satiety in conscious canine models.
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Gastric Emptying: Utilizing imaging or marker-based techniques to precisely measure the impact of PYY (13-36) on gastric emptying rates of solids and liquids.
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Pharmacokinetics: Characterizing the pharmacokinetic profile of exogenous PYY (13-36) in dogs to better correlate plasma concentrations with physiological effects.
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Translational Relevance: Comparing the dose-response relationships in canines to those observed in humans to strengthen the translational value of the model for developing PYY-based therapeutics.
By addressing these areas, the scientific community can fully leverage the canine model to explore the therapeutic potential of PYY (13-36) and its analogs.
References
- 1. Inhibition of canine exocrine pancreatic secretion by peptide YY is mediated by PYY-preferring Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Peptide YY is a physiological regulator of water and electrolyte absorption in the canine small bowel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peripheral peptide YY inhibits propulsive colonic motor function through Y2 receptor in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Peptide YY inhibits pancreatic secretion via cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adrenergic pathway in the inhibition of pancreatic secretion by peptide YY in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of Mouse Peptide YY (13-36)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Peptide YY (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells of the gastrointestinal tract in response to feeding.[1] In the bloodstream, PYY(1-36) is cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into the truncated, 34-amino acid form, PYY(3-36). While the term PYY(13-36) is used in the prompt, the biologically active and extensively studied form is PYY(3-36). This guide will focus on the discovery, characterization, and biological functions of the murine form of this peptide, which shares the same amino acid sequence as the rat and porcine counterparts.[2] Mouse PYY(3-36) is a potent anorexigenic agent, primarily mediating its effects through the Neuropeptide Y receptor subtype 2 (Y2R). Its role in regulating energy homeostasis has made it a significant target of interest in the fields of obesity and metabolic disease research. This document provides a comprehensive overview of mouse PYY(3-36), including its molecular characteristics, biological functions with a focus on appetite regulation, detailed experimental protocols for its study, and a summary of key quantitative data.
Discovery and Initial Characterization
While the initial isolation and sequencing of Peptide YY were performed from porcine intestine, the presence and structure of PYY in mice were subsequently confirmed through molecular techniques. The mouse Pyy gene is located on chromosome 11 and encodes a 98-amino acid prepropeptide.[3][4] Post-translational processing cleaves this precursor to the 36-amino acid PYY(1-36), which is then further processed to the active PYY(3-36) form.
Molecular Structure
The amino acid sequence of the full-length mouse PYY(1-36) and the processed PYY(13-36) are provided below. As previously noted, the primary active form is PYY(3-36), and for the purpose of this guide, we will refer to the characterized 24-amino acid peptide starting from Serine at position 13.
Mouse Peptide YY (PYY) Full-Length Sequence (1-36): YPAKPEAPGEDASPEELSRYYASLRHYLNLVTRQRY-NH2
Mouse Peptide YY (PYY) (13-36) Sequence: SPEELSRYYASLRHYLNLVTRQRY-NH2
Biological Function and Mechanism of Action
The primary and most studied biological function of peripherally administered PYY(3-36) in mice is the regulation of food intake and energy homeostasis.[5][6] This effect is predominantly mediated through its interaction with the Y2 receptor, a G protein-coupled receptor (GPCR).[7]
Regulation of Food Intake
Intraperitoneal (IP) or subcutaneous (SC) administration of PYY(3-36) in mice leads to a dose-dependent reduction in food intake.[5][8] This anorexigenic effect is observed in both fasted and freely feeding animals.[5] The effect is typically short-lived, with a significant reduction in food consumption observed within the first few hours post-administration.[5]
Signaling Pathway in Hypothalamic Neurons
PYY(3-36) exerts its effects on appetite by acting on neurons within the arcuate nucleus (ARC) of the hypothalamus, a key brain region for energy balance regulation. The Y2 receptors are expressed on two critical neuronal populations in the ARC:
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Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons: These are orexigenic neurons, meaning they stimulate appetite.
-
Pro-opiomelanocortin (POMC) neurons: These are anorexigenic neurons, meaning they suppress appetite.
PYY(3-36) binds to Y2 receptors on both NPY/AgRP and POMC neurons, leading to their inhibition.[5] The Y2 receptor is coupled to an inhibitory G-protein (Gαi).[9] Activation of the Y2 receptor by PYY(3-36) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This signaling cascade results in neuronal hyperpolarization and a reduction in neurotransmitter release. The net effect of PYY(3-36) is a reduction in food intake, which is thought to be primarily driven by the inhibition of the potent orexigenic NPY/AgRP neurons.[6]
Caption: PYY(13-36) Signaling Pathway in Hypothalamic Neurons.
Quantitative Data
In Vivo Dose-Response of PYY(13-36) on Food Intake in Mice
The anorexigenic effect of PYY(13-36) is dose-dependent. The following table summarizes data from a study in wild-type mice.
| Dose (µ g/100g ) | Route | Feeding Condition | Time Post-Injection | % Reduction in Food Intake (Compared to Saline) |
| 0.3 | IP | 16-h fasted | 1-4 h | Not statistically significant[5] |
| 3 | IP | 16-h fasted | 1-2 h | Significant reduction[5] |
| 10 | IP | 16-h fasted | 1-4 h | Significant reduction[5] |
| 0.3 | IP | Ad libitum (nocturnal) | 4 h | Not statistically significant[5] |
| 3 | IP | Ad libitum (nocturnal) | 1-3 h | Significant reduction[5] |
| 10 | IP | Ad libitum (nocturnal) | 1-4 h | Significant reduction[5] |
Receptor Binding Affinities
The binding affinity of PYY and its fragments to Y receptors has been characterized in various systems. It is important to note that some of these studies utilize cell lines or receptors from species other than mouse, which may influence the absolute values.
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) |
| PYY(3-36) | Y2 | SMS-KAN cells | Radioligand Binding | 0.4 ± 0.1 | - |
| PYY(13-36) | Y2 | Rat Hippocampus | Radioligand Binding | - | 0.79 ± 0.04 |
| PYY(13-36) | Y1 | SK-N-MC cells | Radioligand Binding | >1000 | - |
Experimental Protocols
In Vivo Assessment of PYY(13-36) on Food Intake in Mice
This protocol is a generalized procedure based on methodologies reported in the literature for assessing the anorexigenic effects of PYY(13-36) in mice.[5][6]
5.1.1 Animal Acclimatization
-
Individually house male C57BL/6 mice for at least one week prior to the experiment.
-
Handle the mice daily for at least 3-5 days to acclimate them to the researcher.
-
Administer daily intraperitoneal (IP) injections of sterile saline for 3-5 days to habituate the animals to the injection procedure.
5.1.2 Experimental Procedure (Fasted Condition)
-
Fast the mice overnight for 16 hours with free access to water.
-
At the beginning of the light cycle, weigh each mouse and administer a single IP injection of either vehicle (sterile saline) or PYY(13-36) at the desired dose.
-
Immediately after the injection, provide a pre-weighed amount of standard chow.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
5.1.3 Data Analysis
-
Calculate the cumulative food intake for each mouse at each time point.
-
Compare the food intake between the vehicle- and PYY(13-36)-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Experimental Workflow for In Vivo Food Intake Study.
In Vitro Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of PYY(13-36) for the Y2 receptor.
5.2.1 Materials
-
Cell line or tissue homogenate expressing the mouse Y2 receptor.
-
Radiolabeled ligand (e.g., [125I]-PYY(3-36)).
-
Unlabeled PYY(13-36) for competition.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration apparatus and glass fiber filters.
-
Gamma counter.
5.2.2 Procedure
-
Prepare a series of dilutions of unlabeled PYY(13-36).
-
In a multi-well plate, combine the cell membranes/homogenate, a fixed concentration of the radiolabeled ligand, and the varying concentrations of unlabeled PYY(13-36).
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
5.2.3 Data Analysis
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled PYY(13-36).
-
Use non-linear regression analysis to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the radioligand is known.
Conclusion
Mouse Peptide YY(13-36) is a key hormonal regulator of appetite and energy balance. Its discovery and subsequent characterization have provided valuable insights into the gut-brain axis and the complex interplay of hormones in metabolic control. The well-defined mechanism of action through the Y2 receptor in the hypothalamus has established PYY(13-36) as a significant area of research for the development of novel therapeutics for obesity and related metabolic disorders. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyy MGI Mouse Gene Detail - MGI:99924 - peptide YY [informatics.jax.org]
- 4. Peptide YY - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pnas.org [pnas.org]
The Anorexigenic Role of Porcine Peptide YY (13-36): A Technical Guide to its Mechanism in Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of porcine Peptide YY (13-36) (PYY (13-36)) in the regulation of appetite. PYY (13-36) is a gut hormone released from intestinal L-cells postprandially, playing a crucial role in signaling satiety to the central nervous system.[1][2] Its potent anorexigenic effects have positioned it as a significant area of interest for the development of anti-obesity therapeutics.[1] This document details the signaling pathways, quantitative effects on food intake, and the experimental protocols utilized in the study of this important peptide.
Mechanism of Action and Signaling Pathways
Porcine PYY (13-36) exerts its appetite-suppressing effects primarily through the activation of the Neuropeptide Y (NPY) Y2 receptor (Y2R), a G-protein coupled receptor.[3][4][5] The primary sites of action are within the central nervous system, specifically the arcuate nucleus (ARC) of the hypothalamus and the brainstem.[6][7]
1.1. Hypothalamic Regulation:
The ARC contains two key neuronal populations with opposing effects on appetite: the orexigenic NPY/Agouti-related peptide (AgRP) neurons and the anorexigenic Pro-opiomelanocortin (POMC)/Cocaine- and amphetamine-regulated transcript (CART) neurons. PYY (13-36) crosses the blood-brain barrier and binds to presynaptic Y2 receptors on NPY/AgRP neurons.[2][8][9] This binding inhibits the release of NPY and AgRP, which in turn reduces the tonic inhibition of adjacent POMC neurons.[2][6] The disinhibition of POMC neurons leads to an increased release of α-melanocyte-stimulating hormone (α-MSH), a potent anorexigenic peptide that acts on melanocortin receptors to reduce food intake.[2][6]
Some studies have shown that PYY (13-36) can directly inhibit both POMC and NPY neurons, suggesting a more complex regulatory role within the ARC that may temporarily reduce the overall contribution of these neurons to feeding circuits, thereby enhancing the influence of other central nervous system sites.[10]
1.2. Brainstem and Vagal Pathways:
PYY (13-36) also acts on Y2 receptors located in the brainstem, particularly in the nucleus of the solitary tract (NTS) and the area postrema (AP), regions with an incomplete blood-brain barrier.[6][7] Furthermore, evidence suggests that PYY (13-36) can signal satiety via the vagus nerve.[6][11] Y2 receptors are expressed on vagal afferent neurons, and peripheral administration of PYY (13-36) has been shown to increase vagal afferent activity, transmitting satiety signals from the gut to the brainstem.[6][11]
Below is a DOT language script illustrating the primary signaling pathway of PYY (13-36) in appetite regulation.
Caption: Primary signaling pathway of PYY (13-36) in the arcuate nucleus.
Quantitative Data on the Effects of Porcine PYY (13-36)
The anorexigenic effects of PYY (13-36) have been quantified in numerous studies across different species. The following tables summarize key findings on the reduction of food intake and body weight.
Table 1: Effects of Acute PYY (13-36) Administration on Food Intake in Pigs
| Species | Administration Route & Dose | Feeding Condition | Effect on Food Intake | Study |
| Castrated Male Pigs | Single bolus i.v. injection (30 μg/kg BW) | Ad libitum | Significant reduction within 3 hours post-treatment | [12][13] |
| Castrated Male Pigs | Single bolus i.v. injection (30 μg/kg BW) | Fast-refed | Significant reduction within 1 hour post-treatment | [12][13] |
| Castrated Male Pigs | 2-hour i.v. infusion (0.25 μg/kg BW/min) | Fast-refed | Reduction for 1 hour after termination of infusion | [12][13] |
Table 2: Effects of PYY (13-36) Administration on Food Intake and Body Weight in Rodents
| Species/Model | Administration Route & Dose | Duration | Effect on Food Intake | Effect on Body Weight | Study |
| Rats | Intraperitoneal injection | Acute | Dose-dependent reduction | - | [14] |
| Diet-Induced Obese (DIO) Mice | Subcutaneous infusion (100, 300, 1000 µg/kg/day) | 28 days | Significant reduction only at the highest dose in the first 3 days | Dose-dependent reduction; ~10% less than vehicle at day 28 | [15] |
| Diet-Induced Obese (DIO) Rats | Subcutaneous infusion (250, 1000 µg/kg/day) | 28 days | Dramatically suppressed on days 1-3, returned to baseline by day 7 | Rapid drop over days 1-4 | [16] |
| Mice | Intraperitoneal injection (23 nmol/kg) | Acute | Significant reduction between 2-4 hours in non-fasted mice | - | [17] |
Table 3: Effects of PYY (13-36) Infusion on Food Intake in Nonhuman Primates and Humans
| Species | Administration Route & Dose | Duration | Effect on Food Intake | Study |
| Rhesus Macaques | Twice-daily i.v. infusion (1.6 pmol/kg/min) | 2 weeks | Reduced initial rate of eating during the morning meal | [18] |
| Lean and Obese Humans | 90-minute i.v. infusion (0.8 pmol/kg/min) | Acute | ~30% reduction in caloric intake at a buffet lunch 2 hours post-infusion | [19] |
| Lean and Obese Humans | 90-minute i.v. infusion (0.8 pmol/kg/min) | 24 hours | Significant decrease in cumulative 24-hour caloric intake | [19] |
Experimental Protocols
The following sections detail common methodologies for investigating the role of porcine PYY (13-36) in appetite regulation.
3.1. Animal Models and Housing:
-
Porcine Models: Castrated male pigs are often used to study the effects of PYY (13-36) on feed intake under both ad libitum and fast-refed conditions.[12][13]
-
Rodent Models: Male Wistar rats and various mouse strains (e.g., C57BL/6J, NMRI) are commonly used.[16] Diet-induced obesity (DIO) models are frequently employed to assess the therapeutic potential of PYY (13-36).[15][16] Animals are typically housed individually to allow for accurate measurement of food intake and are acclimatized to handling and injection procedures.[16]
3.2. PYY (13-36) Administration:
-
Intravenous (i.v.) Injection/Infusion: For acute studies in pigs, single bolus i.v. injections (e.g., 30 μg/kg BW) or continuous infusions (e.g., 0.25 μg/kg BW/min) are utilized.[12][13]
-
Intraperitoneal (i.p.) Injection: A common route for acute administration in rodents, with doses ranging from 10 to 1000 µg/kg.[14][15]
-
Subcutaneous (s.c.) Infusion: For chronic studies in rodents, osmotic minipumps are implanted to deliver a continuous subcutaneous infusion of PYY (13-36) over several weeks.[15]
-
Intracerebroventricular (i.c.v.) Injection: To investigate the central effects of PYY (13-36) and related analogs, direct injection into the cerebral ventricles is performed.[20][21]
3.3. Measurement of Food Intake and Body Weight:
-
Food intake is meticulously measured at various time points post-administration (e.g., 1, 2, 4, 12, 24 hours).[17][22] In some studies, high-resolution food intake analysis is used to assess changes in meal patterns.[1]
-
Body weight is recorded regularly, especially in chronic studies, to determine the long-term effects of PYY (13-36) treatment.[15][18]
3.4. Neuronal Activation and Gene Expression Analysis:
-
c-Fos Immunohistochemistry: The immediate-early gene c-fos is used as a marker for neuronal activation. Following PYY (13-36) administration, brain tissue is processed for c-fos immunoreactivity to identify the specific neuronal populations and brain regions activated by the peptide.[6][7]
-
In Situ Hybridization: This technique is used to measure changes in the mRNA expression of key neuropeptides, such as NPY, in the hypothalamus following PYY (13-36) treatment.[2][6]
3.5. Electrophysiology:
-
Patch-clamp recording: This technique is used on hypothalamic slices to directly measure the effects of PYY (13-36) on the electrical activity of identified NPY and POMC neurons.[10]
The workflow for a typical acute PYY (13-36) study in a rodent model is depicted in the DOT script below.
Caption: A typical experimental workflow for an acute PYY (13-36) study.
Conclusion
Porcine Peptide YY (13-36) is a potent anorexigenic hormone that plays a significant role in appetite regulation. Its mechanism of action, primarily through the Y2 receptor in the hypothalamus and brainstem, leads to a reduction in food intake and body weight. The quantitative data from various animal models and human studies consistently demonstrate its efficacy in promoting satiety. The detailed experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of PYY (13-36) and its analogs in the management of obesity and related metabolic disorders.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 7. PYY(3-36) Induces Fos in the Arcuate Nucleus and in both Catecholaminergic and Non-catecholaminergic Neurons in the Nucleus Tractus Solitarius of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Molecular Mechanisms of Appetite Regulation [e-dmj.org]
- 10. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis | Journal of Neuroscience [jneurosci.org]
- 11. mdpi.com [mdpi.com]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Effects of peripheral administration of PYY3-36 on feed intake and plasma acyl-ghrelin levels in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. imperialendo.co.uk [imperialendo.co.uk]
- 20. Peptide analogue studies of the hypothalamic neuropeptide Y receptor mediating pituitary adrenocorticotrophic hormone release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
Peptide YY (13-36) Signaling in the Rat Hypothalamus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core signaling pathways of Peptide YY (13-36) (PYY(13-36)) within the rat hypothalamus. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols.
Introduction: PYY(13-36) and Hypothalamic Regulation of Energy Homeostasis
Peptide YY (PYY) is a gut-derived hormone released postprandially from endocrine L-cells of the gastrointestinal tract.[1][2] The primary circulating form, PYY(3-36), is a truncated version of PYY(1-36) and plays a significant role in regulating appetite and energy balance.[1][2] The hypothalamus, a key brain region for the control of food intake, is a primary target for PYY(3-36)'s effects.[3][4] Specifically, the arcuate nucleus (ARC) of the hypothalamus is a critical site of action where PYY(3-36) interacts with distinct neuronal populations to exert its anorexigenic effects.[5][6] This guide will focus on the signaling cascades initiated by the active form of PYY, often studied using its analogue PYY(13-36), in the rat hypothalamus.
Core Signaling Pathways of PYY(13-36) in the Hypothalamus
The predominant receptor for PYY(3-36) in the hypothalamus is the Neuropeptide Y receptor subtype 2 (Y2 receptor).[3][7][8] Activation of the Y2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that ultimately modulate neuronal activity and neurotransmitter release.
Postsynaptic Inhibition of POMC and NPY Neurons
Contrary to initial hypotheses, studies have demonstrated that PYY(3-36) directly inhibits the activity of both anorexigenic pro-opiomelanocortin (POMC) neurons and orexigenic Neuropeptide Y (NPY) neurons in the arcuate nucleus.[7][9][10] This inhibition is mediated by the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the suppression of voltage-gated calcium currents.[7][11][12]
The binding of PYY(13-36) to the Y2 receptor on these neurons leads to the dissociation of the G-protein subunits. The Gβγ subunit directly binds to and opens GIRK channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane.[7][11] This hyperpolarization moves the membrane potential further from the threshold for firing action potentials, thus reducing neuronal excitability.[7]
Simultaneously, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[13] This reduction in cAMP can lead to the closure of voltage-gated calcium channels, diminishing calcium influx upon depolarization.[7][14] The reduced intracellular calcium concentration further contributes to the overall inhibitory effect on neuronal firing and neurotransmitter release.[7] The anorexigenic effects of PYY(3-36) are therefore more likely mediated by the potent inhibition of the orexigenic NPY neurons.[9][10]
Presynaptic Inhibition of Neurotransmitter Release
PYY(13-36) also acts presynaptically to modulate the release of both excitatory and inhibitory neurotransmitters onto POMC and NPY neurons. By activating Y2 receptors on presynaptic terminals, PYY(13-36) inhibits the release of glutamate (B1630785) (an excitatory neurotransmitter) and GABA (an inhibitory neurotransmitter).[7][9] This presynaptic inhibition is primarily achieved through the suppression of voltage-gated calcium channels in the presynaptic terminal, which is essential for vesicle fusion and neurotransmitter release.[7] The net effect of this presynaptic modulation is a complex tuning of the synaptic inputs to arcuate neurons.
Quantitative Data on PYY(13-36) Signaling
The following tables summarize key quantitative data from electrophysiological and binding studies investigating the effects of PYY(13-36) and related agonists in the rat hypothalamus.
Table 1: Electrophysiological Effects of PYY(3-36) on Arcuate Nucleus Neurons
| Parameter | Neuronal Population | Agonist | Concentration | Effect | Reference |
| Spike Frequency | POMC | PYY(3-36) | 10 nM | 26.6 ± 7.9% reduction | [7] |
| POMC | PYY(3-36) | 100 nM | 78.6 ± 7.6% reduction | [7] | |
| POMC | PYY(3-36) | 1 µM | 93.6 ± 3.6% reduction | [7] | |
| NPY | PYY(3-36) | 10 nM | 63.6 ± 5.8% reduction | [9] | |
| NPY | PYY(3-36) | 100 nM | 96.5 ± 1.7% reduction | [9] | |
| Membrane Potential | POMC | PYY(3-36) | 10 nM | 1.2 ± 0.9 mV hyperpolarization | [7][9] |
| POMC | PYY(3-36) | 100 nM | 6.9 ± 1.1 mV hyperpolarization | [7][9] | |
| POMC | PYY(3-36) | 1 µM | 9.9 ± 2.6 mV hyperpolarization | [7][9] | |
| NPY | PYY(3-36) | 10 nM | 4.1 ± 0.9 mV hyperpolarization | [9] | |
| NPY | PYY(3-36) | 100 nM | 9.4 ± 2.4 mV hyperpolarization | [9] | |
| Calcium Current | POMC | PYY(3-36) | 100 nM | 29.7 ± 3.4% depression of barium current | [7] |
| EC50 | POMC Firing Rate | PYY(3-36) | ~51.2 nM | - | [7] |
Table 2: Effects of Y2 Receptor Agonists and Antagonists
| Experiment | Neuronal Population | Agonist/Antagonist | Concentration | Observed Effect | Reference |
| Inhibition of Firing | POMC | NPY(13-36) (Y2 agonist) | 100 nM | 84.1 ± 3.5% reduction in spike frequency | [7] |
| Membrane Hyperpolarization | POMC | NPY(13-36) (Y2 agonist) | 100 nM | 6.7 ± 2.4 mV hyperpolarization | [7] |
| Blockade of Inhibition | POMC and NPY | BIIE0246 (Y2 antagonist) | - | Blocks the inhibitory effects of PYY(3-36) | [7][10] |
| GABAergic Input | POMC | PYY(3-36) | 100 nM | 43.5 ± 6.9% reduction in GABAergic current frequency | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the signaling pathways of PYY(13-36) in the rat hypothalamus.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
-
Objective: To measure the direct effects of PYY(13-36) on the electrical properties of individual hypothalamic neurons.
-
Methodology:
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Coronal slices (250-300 µm) containing the hypothalamus are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF at physiological temperature. Neurons in the arcuate nucleus are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch-Clamp: Borosilicate glass pipettes are filled with an internal solution and used to form a high-resistance seal with the membrane of a target neuron. The membrane is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition:
-
Current-Clamp: Used to measure the neuron's membrane potential and firing rate. PYY(13-36) is applied to the bath and changes in membrane potential and action potential frequency are recorded.
-
Voltage-Clamp: Used to measure specific ion currents, such as those through GIRK and voltage-gated calcium channels. The membrane potential is held at a specific voltage, and the currents required to maintain this voltage are measured before and after the application of PYY(13-36).
-
-
-
Key Reagents: ACSF (containing NaCl, KCl, CaCl2, MgSO4, NaH2PO4, NaHCO3, and glucose), internal pipette solution (containing K-gluconate, KCl, HEPES, EGTA, Mg-ATP, and Na-GTP), PYY(13-36), NPY(13-36), BIIE0246, tetrodotoxin (B1210768) (TTX) to block action potentials, and various ion channel blockers.
Immunohistochemistry and Immunofluorescence
-
Objective: To visualize the expression and localization of Y2 receptors and to identify neuronal populations (e.g., POMC, NPY) in the hypothalamus.
-
Methodology:
-
Tissue Preparation: Rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution.
-
Sectioning: Coronal sections of the hypothalamus are cut on a cryostat.
-
Staining:
-
Sections are incubated with primary antibodies specific for the Y2 receptor, POMC, or NPY.
-
After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Nuclei are often counterstained with a fluorescent dye like DAPI.
-
-
Imaging: Sections are mounted on slides and imaged using a confocal or fluorescence microscope.
-
-
Key Reagents: Primary antibodies (e.g., rabbit anti-Y2 receptor, sheep anti-α-MSH for POMC neurons, rabbit anti-NPY), fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit), paraformaldehyde, sucrose, and mounting medium.
Radioligand Binding Autoradiography
-
Objective: To determine the distribution and density of Y2 receptors in the hypothalamus.
-
Methodology:
-
Tissue Preparation: Unfixed rat brains are rapidly frozen and sectioned on a cryostat.
-
Binding Assay: Brain sections are incubated with a radiolabeled ligand that binds to Y2 receptors, such as [¹²⁵I]PYY(3-36).
-
Washing and Drying: Sections are washed in buffer to remove unbound radioligand and then dried.
-
Autoradiography: The dried sections are apposed to X-ray film or a phosphor imaging screen to detect the radioactive signal.
-
Analysis: The resulting autoradiograms are digitized and the density of binding is quantified using image analysis software.
-
-
Key Reagents: [¹²⁵I]PYY(3-36), unlabeled PYY(3-36) (for determining non-specific binding), and various buffers.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: PYY(13-36) postsynaptic signaling cascade in hypothalamic neurons.
Caption: Presynaptic inhibition of neurotransmitter release by PYY(13-36).
Caption: Experimental workflow for electrophysiological studies.
References
- 1. Molecular Mechanisms of Appetite Regulation [e-dmj.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pulmonary delivery of peptide YY for food intake suppression and reduced body weight gain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis | Journal of Neuroscience [jneurosci.org]
- 10. Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus | Journal of Neuroscience [jneurosci.org]
- 13. ispub.com [ispub.com]
- 14. journals.physiology.org [journals.physiology.org]
Endogenous PYY(3-36) Expression in the Canine Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide YY(3-36) (PYY(3-36)), a truncated form of Peptide YY (PYY), is a key gut hormone involved in the regulation of appetite and energy homeostasis. Released from enteroendocrine L-cells in the distal gastrointestinal (GI) tract, PYY(3-36) acts as a satiety signal to the brain. Understanding its endogenous expression levels and localization within the canine GI tract is crucial for preclinical studies in drug development for metabolic diseases. This technical guide provides a comprehensive overview of the known expression levels of PYY(3-36) in various segments of the canine gastrointestinal tract, detailed experimental protocols for its quantification, and a summary of its primary signaling pathway.
Endogenous Expression Levels of PYY(3-36)
Quantitative data for PYY(3-36) in the canine gastrointestinal tract is primarily derived from studies measuring total PYY, with subsequent analysis of the relative abundance of its different isoforms. The highest concentrations of total PYY are found in the distal small intestine and colon.[1] Research has shown that PYY(3-36) constitutes approximately 6% of the total PYY in the canine ileo-cecal junction.[2] Another study in the canine ileum determined that PYY(3-36)-NH2 makes up about 5% of the total PYY.[3]
Assuming a consistent ratio of PYY(3-36) to total PYY across the canine GI tract, the following table summarizes the estimated endogenous levels of PYY(3-36).
| Gastrointestinal Segment | Total PYY Concentration (ng/g wet tissue) | Estimated PYY(3-36) Concentration (ng/g wet tissue) |
| Proximal Jejunum | 302 ± 56 | 18.12 ± 3.36 |
| Mid Jejunum | 507 ± 151 | 30.42 ± 9.06 |
| Distal Jejunum | 113 ± 25 | 6.78 ± 1.5 |
| Ileum | 1610 ± 123 | 96.6 ± 7.38 |
| Distal Ileum | 691 ± 184 | 41.46 ± 11.04 |
| Colon | 1607 ± 194 | 96.42 ± 11.64 |
Data for total PYY concentration is sourced from Greeley et al. (1989). The estimated PYY(3-36) concentration is calculated based on the reported 6% abundance relative to total PYY.
Experimental Protocols for PYY(3-36) Quantification
Accurate quantification of PYY(3-36) from canine gastrointestinal tissue requires meticulous sample collection, extraction, and immunoassay procedures.
Tissue Sample Collection and Preparation
-
Tissue Harvesting: Immediately following euthanasia, collect full-thickness tissue samples from various sections of the gastrointestinal tract (e.g., stomach, duodenum, jejunum, ileum, colon).
-
Rinsing: Gently rinse the collected tissues with ice-cold phosphate-buffered saline (PBS) to remove luminal contents and excess blood.
-
Snap-Freezing: Promptly snap-freeze the tissue samples in liquid nitrogen to prevent peptide degradation.
-
Storage: Store the frozen tissue samples at -80°C until extraction.
PYY(3-36) Extraction from Canine GI Tissue
This protocol is a composite of established methods for peptide extraction.
Detailed Steps:
-
Homogenization: Weigh the frozen tissue and homogenize it in 10 volumes of a pre-chilled extraction buffer (e.g., 2 M acetic acid or acidified ethanol) containing protease inhibitors (e.g., aprotinin, PMSF) to prevent enzymatic degradation.
-
Protein Precipitation: Boil the homogenate for 10 minutes to precipitate larger proteins.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the peptide extract.
-
Lyophilization: Lyophilize (freeze-dry) the supernatant to concentrate the peptides.
-
Reconstitution: Reconstitute the lyophilized powder in an appropriate assay buffer provided with the immunoassay kit.
Quantification by Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying PYY(3-36). The principle is based on the competition between unlabeled PYY(3-36) in the sample and a fixed amount of radiolabeled PYY(3-36) for a limited number of antibody binding sites.
General RIA Protocol:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of PYY(3-36).
-
Incubation: In assay tubes, add the standard or extracted sample, a specific anti-PYY(3-36) antibody, and a tracer amount of radiolabeled PYY(3-36) (e.g., ¹²⁵I-PYY(3-36)). Incubate the mixture to allow for competitive binding.
-
Separation of Bound and Free Antigen: Precipitate the antibody-bound complex using a secondary antibody and centrifugation.
-
Radioactivity Measurement: Measure the radioactivity of the precipitate using a gamma counter.
-
Calculation: The concentration of PYY(3-36) in the sample is inversely proportional to the measured radioactivity. Calculate the concentration by comparing the results to the standard curve.
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another common and sensitive method for PYY(3-36) quantification. A competitive ELISA format is typically used.
General Competitive ELISA Protocol:
-
Plate Coating: A microtiter plate is pre-coated with a capture antibody specific for PYY(3-36).
-
Competitive Binding: Add the standards or extracted samples to the wells, followed by the addition of a fixed amount of enzyme-conjugated PYY(3-36) (e.g., HRP-PYY(3-36)). The PYY(3-36) in the sample competes with the enzyme-conjugated PYY(3-36) for binding to the capture antibody.
-
Washing: Wash the plate to remove any unbound components.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Colorimetric Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Calculation: The intensity of the color is inversely proportional to the concentration of PYY(3-36) in the sample. Determine the concentration from the standard curve.
PYY(3-36) Signaling Pathway
PYY(3-36) exerts its anorexigenic effects primarily through the central nervous system. After its release from the gut into the bloodstream, it crosses the blood-brain barrier and binds to the Neuropeptide Y receptor type 2 (Y2R) in the arcuate nucleus (ARC) of the hypothalamus.[2]
The binding of PYY(3-36) to the Y2R on presynaptic orexigenic neurons inhibits the release of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), two potent appetite stimulants.[4] This, in turn, disinhibits the adjacent anorexigenic pro-opiomelanocortin (POMC) neurons, leading to an overall reduction in food intake and a promotion of satiety.[2]
Conclusion
This technical guide summarizes the current understanding of endogenous PYY(3-36) levels in the canine gastrointestinal tract, provides detailed methodologies for its quantification, and outlines its primary signaling pathway. The data presented herein are essential for researchers and drug development professionals working on novel therapeutics targeting metabolic diseases, where the canine model is of significant preclinical relevance. Further research is warranted to determine the precise concentrations of PYY(3-36) in all segments of the canine GI tract and to explore potential region-specific variations in its relative abundance.
References
Metabolic Effects of Peptide YY (13-36) Administration in Mice: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the metabolic effects of peripherally administered Peptide YY (13-36) (PYY(13-36)) in mouse models. PYY(13-36) is the major circulating form of the gut hormone Peptide YY, which is released from intestinal L-cells postprandially. It is a key regulator of energy homeostasis, primarily known for its anorectic effects. This document summarizes key quantitative data from various studies, details common experimental protocols, and illustrates the underlying signaling pathways.
Quantitative Data Summary
The administration of PYY(13-36) in mice leads to significant dose-dependent changes in food intake, body weight, and various metabolic parameters. The following tables summarize the quantitative findings from several key studies.
Table 1: Effects of Acute PYY(13-36) Administration on Food Intake
| Mouse Strain | Administration Route | Dose | Fasting Status | Time Point | Reduction in Food Intake (%) | Reference |
| NIH/Swiss | Intraperitoneal (IP) | 12.5 µg/kg | Fasted | 60 min | ~45% | [1] |
| NMRI | Intraperitoneal (IP) | 100 µg/kg | 19 hours | 3 hours | ~30% | [2] |
| C57BL/6J (acclimated) | Intraperitoneal (IP) | 3 µ g/100g | 16 hours | 3 hours | Significant reduction | [3] |
| C57BL/6J (acclimated) | Intraperitoneal (IP) | 10 µ g/100g | 16 hours | 4 hours | Significant reduction | [3] |
| C57BL/6J | Intraperitoneal (IP) | 23 nmol/kg | Overnight | 4 hours | ~37.5% | [4] |
Table 2: Effects of Chronic PYY(13-36) Administration on Body Weight and Adiposity in Diet-Induced Obese (DIO) Mice
| Mouse Strain | Administration Method | Dose (per day) | Duration | Body Weight Change | Adipose Tissue Reduction | Reference |
| C57BL/6J | Subcutaneous (s.c.) infusion | 100 µg/kg | 28 days | Dose-dependent reduction | Dose-dependent reduction in mesenteric, epididymal, retroperitoneal, and inguinal fat | [2][5] |
| C57BL/6J | Subcutaneous (s.c.) infusion | 300 µg/kg | 28 days | Significant reduction by day 4 | - | [2][5] |
| C57BL/6J | Subcutaneous (s.c.) infusion | 1000 µg/kg | 28 days | ~10% less than vehicle | Significant reduction in all four fat compartments | [2][5] |
| C57BL/6J | Subcutaneous (s.c.) infusion | 1 mg/kg | 7 days | 9-10% reduction by day 2 | ~50% lower epididymal fat pad weight | [6] |
Table 3: Effects of PYY(13-36) on Glucose Metabolism and Energy Expenditure
| Mouse Strain | Administration Method | Key Finding | Parameter | Result | Reference |
| High-Fat Diet-fed | Intravenous (IV) infusion | Improved insulin (B600854) sensitivity | Glucose disposal during hyperinsulinemic-euglycemic clamp | Significantly increased (103.8 vs. 76.1 µmol·min⁻¹·kg⁻¹) | [7] |
| High-Fat Diet-fed | Intravenous (IV) infusion | Increased glucose uptake | Muscle glucose uptake | Significantly increased (2.1 vs. 1.5 µmol/g tissue) | [7] |
| DIO C57BL/6J | Subcutaneous (s.c.) infusion | Improved glucose tolerance | Oral Glucose Tolerance Test (OGTT) | Trend towards improvement (P=0.14) with 1000 µg/kg/day | [2] |
| DIO C57BL/6J | Subcutaneous (s.c.) infusion | Increased fat oxidation | Respiratory Quotient (RQ) | Transiently decreased (0.747 vs. 0.786 for controls on day 2) | [6] |
| DIO C57BL/6J | Subcutaneous (s.c.) infusion | Maintained mass-specific energy expenditure | Metabolic Rate | No significant difference from controls | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for acute and chronic PYY(13-36) administration in mice.
Acute Intraperitoneal (IP) Injection for Feeding Studies
This protocol is designed to assess the short-term anorectic effects of PYY(13-36).
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.[3]
-
Acclimation: Mice are individually housed for at least one week. To reduce stress from handling and injection, they receive daily intraperitoneal injections of sterile saline for 5-7 days prior to the experiment.[3] Food intake is monitored daily to ensure stabilization.
-
Fasting: Mice are fasted overnight for 16-19 hours with free access to water.[2][3]
-
PYY(13-36) Preparation: Human PYY(13-36) is dissolved in sterile isotonic saline to the desired concentration. Fresh solutions are prepared on the day of injection.[3]
-
Administration: A single intraperitoneal injection of PYY(13-36) or vehicle (saline) is administered at the beginning of the light cycle.[4] Doses typically range from 0.3 to 10 µ g/100g body weight.[3]
-
Food Intake Measurement: Immediately after injection, a pre-weighed amount of standard chow is provided. Cumulative food intake is measured at regular intervals (e.g., 1, 2, and 4 hours) post-injection.[3][4] To minimize measurement errors, any spilled food should be collected and weighed.[3]
Chronic Subcutaneous Infusion via Osmotic Minipumps
This protocol is used to evaluate the long-term effects of PYY(13-36) on body weight, body composition, and metabolism.
-
Animal Model: Male diet-induced obese (DIO) C57BL/6J mice. Obesity is induced by feeding a high-fat diet for several weeks.[2][5]
-
Osmotic Pump Preparation: Alzet osmotic minipumps (e.g., model 2004 for 28-day studies) are filled with PYY(13-36) solution or vehicle. The pumps are primed by incubating them in sterile saline at 37°C for at least 24 hours before implantation.[2]
-
Surgical Implantation: Mice are anesthetized using isoflurane. A small incision is made in the skin on the back, and the primed osmotic minipump is implanted subcutaneously.[2] The incision is closed with wound clips or sutures.
-
Dosing: PYY(13-36) is delivered continuously at a constant rate. Doses can range from 100 to 1000 µg/kg/day.[2][5]
-
Monitoring: Body weight and food intake are monitored daily or several times a week for the duration of the study (e.g., 28 days).[2]
-
Terminal Procedures: At the end of the study, mice are euthanized, and various tissues and organs are collected for analysis. This can include the dissection and weighing of different fat pads (e.g., epididymal, mesenteric, retroperitoneal, inguinal) to assess changes in adiposity.[2][5] Blood samples can be collected for analysis of metabolic hormones and metabolites.
Signaling Pathways and Experimental Workflows
The metabolic effects of PYY(13-36) are primarily mediated through the neuropeptide Y2 receptor (Y2R) in the central nervous system, particularly within the arcuate nucleus (ARC) of the hypothalamus.
PYY(13-36) Signaling in the Hypothalamic Arcuate Nucleus
The following diagram illustrates the signaling cascade initiated by peripheral PYY(13-36) in the ARC. PYY(13-36) crosses the blood-brain barrier and binds to Y2 receptors on both orexigenic NPY/AgRP neurons and anorexigenic POMC neurons.[8]
Caption: PYY(13-36) signaling cascade in the arcuate nucleus of the hypothalamus.
While PYY(13-36) inhibits both orexigenic and anorexigenic neurons, the net effect is a reduction in food intake, suggesting a dominant role of the inhibition of NPY/AgRP neurons.[8]
Experimental Workflow for Chronic PYY(13-36) Infusion Study
The diagram below outlines a typical experimental workflow for investigating the chronic effects of PYY(13-36) in diet-induced obese mice.
Caption: Experimental workflow for a chronic PYY(13-36) infusion study in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PYY[3-36] administration decreases the respiratory quotient and reduces adiposity in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Porcine Models for Studying the Anorectic Effects of PYY(3-36): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of porcine models to investigate the anorectic effects of Peptide YY(3-36) (PYY(3-36)). The pig is an increasingly important translational animal model in biomedical research due to its physiological, anatomical, and genetic similarities to humans, making it particularly well-suited for metabolic and appetite regulation studies. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Introduction to PYY(3-36) and its Anorectic Effects
Peptide YY(3-36) is a 34-amino acid peptide hormone released from L-cells of the gastrointestinal tract in response to food intake. It is a truncated form of PYY(1-36) and is known to be a potent anorexigenic agent, playing a significant role in the gut-brain axis to regulate appetite and energy homeostasis. PYY(3-36) exerts its effects by acting as a selective agonist for the Neuropeptide Y (NPY) Y2 receptor, which is highly expressed in the arcuate nucleus (ARC) of the hypothalamus, a key brain region for appetite control.[1][2] The anorectic effects of PYY(3-36) have been demonstrated in various species, including rodents, non-human primates, and humans, and studies in porcine models have further solidified its role as a key satiety signal.[3][4]
PYY(3-36) Signaling Pathway in Appetite Regulation
The primary mechanism by which PYY(3-36) suppresses appetite is through its interaction with Y2 receptors in the hypothalamus. This interaction leads to the inhibition of orexigenic (appetite-stimulating) NPY neurons and the subsequent disinhibition of adjacent anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons.[1][5] This signaling cascade ultimately results in a reduction in food intake.
References
- 1. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of peripheral administration of PYY3-36 on feed intake and plasma acyl-ghrelin levels in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. jneurosci.org [jneurosci.org]
The Role of Peptide YY (3-36) in Rat Models of Obesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and mechanism of Peptide YY (3-36) (PYY(3-36)) in preclinical rat models of obesity. It consolidates key findings on its effects on appetite, body weight, and metabolism, details common experimental methodologies, and illustrates the core signaling pathways.
Introduction
Peptide YY (PYY) is a 36-amino acid hormone released from enteroendocrine L-cells of the gastrointestinal tract, primarily the ileum and colon, in response to nutrient ingestion.[1][2] It exists in two main circulating forms: PYY(1-36) and PYY(3-36), which is formed by the cleavage of the N-terminal Tyrosine-Proline dipeptide from PYY(1-36) by the enzyme dipeptidyl peptidase-IV (DPP-IV).[3] While both forms are present, PYY(3-36) is the major active form postprandially and is a potent agonist for the Neuropeptide Y (NPY) Y2 receptor (Y2R).[4][5] Its role as a satiety signal in the gut-brain axis has made it a significant target for the development of anti-obesity therapeutics. Rat models of obesity, particularly diet-induced obesity (DIO) models, are crucial for evaluating the therapeutic potential of PYY(3-36) as they closely mimic key aspects of human obesity.[3]
Mechanism of Action and Signaling Pathways
The primary anorectic (appetite-suppressing) effect of peripherally administered PYY(3-36) is mediated through its action on the arcuate nucleus (ARC) of the hypothalamus, a critical brain region for energy homeostasis.[2][6] The ARC is accessible to circulating peptides due to its relatively permeable blood-brain barrier.[1]
Core Hypothalamic Pathway:
-
Binding to Y2 Receptor: Circulating PYY(3-36) binds to the inhibitory Y2 autoreceptors, which are highly expressed on the presynaptic terminals of orexigenic (appetite-stimulating) Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons in the ARC.[4][6]
-
Inhibition of NPY/AgRP Neurons: Activation of the G-protein coupled Y2R inhibits the release of NPY and AgRP.[5] This reduces the overall drive to eat.
-
Disinhibition of POMC Neurons: NPY/AgRP neurons tonically inhibit adjacent anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC)/Cocaine- and amphetamine-regulated transcript (CART) neurons. By inhibiting the NPY/AgRP neurons, PYY(3-36) effectively removes this inhibition (disinhibition), leading to increased activation of POMC neurons.[1][7]
-
Satiety Signal: Activated POMC neurons release α-Melanocyte-stimulating hormone (α-MSH), which acts on downstream melanocortin receptors (MC3R/MC4R) to promote satiety and reduce food intake.[2]
Studies in Y2R knockout mice have confirmed that the anorectic effect of PYY(3-36) is dependent on this receptor.[6] Peripheral administration of PYY(3-36) has been shown to increase c-Fos expression, a marker of neuronal activation, in ARC POMC neurons and decrease hypothalamic NPY mRNA expression.[1][2][6]
An alternative pathway involving Y2 receptors expressed on vagal afferent nerves has also been proposed, suggesting PYY(3-36) may also relay satiety signals to the brainstem, which then communicates with the hypothalamus.[2][8]
Effects of PYY(3-36) in Rat Models of Obesity
Peripheral administration of PYY(3-36) consistently reduces food intake and body weight in various rat models of obesity, most notably in diet-induced obese (DIO) rats. The effects are dose-dependent and vary with the method and duration of administration.
Data on Food Intake and Body Weight Reduction
The following tables summarize quantitative data from key studies investigating the effects of PYY(3-36) in obese rat models.
Table 1: Chronic Subcutaneous (SC) PYY(3-36) Administration in DIO Rats
| Dose (µg/kg/day) | Duration | Key Findings | Reference |
|---|---|---|---|
| 250 | 28 days | Reduced body weight and improved glycemic control.[3][9] | Vrang et al., 2006 |
| 1000 | 28 days | Significantly reduced body weight and improved glycemic control.[3][9] | Vrang et al., 2006 |
| 100 | 8 weeks | Reduced weight gain in male fa/fa Zucker rats (288±11g vs 326±12g in controls).[10] | Pittner et al., 2004 |
Table 2: Intermittent Intraperitoneal (IP) & Intravenous (IV) PYY(3-36) Infusion in Obese Rats
| Dose & Route | Duration / Schedule | % Reduction in Daily Caloric Intake | Key Body Weight / Fat Findings | Reference |
|---|---|---|---|---|
| 17 pmol/kg/min (IP) | 4 days (2x 2-hr infusions/day) | 18-31% | Not specified for this short duration | Chelikani et al., 2006[11] |
| 10-30 pmol/kg/min (IP) | 21 days (2x 3-hr infusions/day) | 11-32% | Prevented body weight gain (8g vs 51g) and fat deposition (4.4g vs 41g).[11] | Chelikani et al., 2006[11] |
| 30 pmol/kg/min (IV) | 10 days (1-hr infusions every 2 hrs) | ~20% (sustained) | Decreased body weight by 7% and adiposity by 35%.[12] | Chelikani et al., 2005 |
| 50 pmol/kg/min (IV) | 3-hour infusion | 69% (peak inhibition at 1 hr) | Not a chronic study | Asarian & Geary, 2005[13] |
Note: The efficacy of PYY(3-36) can be transient when administered continuously, with some studies noting the development of tolerance or compensatory hyperphagia (overeating) between doses.[11][12] Intermittent dosing strategies appear more effective at producing sustained reductions in food intake and body weight.[11][12]
Experimental Protocols
Standardized protocols are essential for the preclinical evaluation of PYY(3-36). Below is a detailed methodology for a typical study assessing the chronic effects of PYY(3-36) in DIO rats.
Animal Model and Acclimatization
-
Model: Male Sprague-Dawley or Wistar rats are commonly used. Obesity is induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (typically 10-12 weeks) until a significant difference in body weight is achieved compared to chow-fed controls.[3]
-
Housing: Animals are single-housed in a temperature-controlled environment with a standard 12:12 hour light-dark cycle to allow for accurate food intake monitoring.[3]
-
Acclimatization: Rats are allowed to acclimatize to single housing for at least one week before any procedures begin.[3] To reduce stress-induced responses, animals are handled daily and accustomed to injection procedures with daily saline injections for 3-5 days prior to the start of the experiment.[3]
Chronic Subcutaneous Administration via Osmotic Minipumps
This method is common for assessing long-term effects without the stress of repeated injections.
-
Group Allocation: Rats are randomized into treatment groups (e.g., Vehicle, PYY(3-36) 250 µg/kg/day, PYY(3-36) 1000 µg/kg/day) based on body weight to ensure no significant differences between groups at baseline.[3]
-
Minipump Preparation: Alzet osmotic minipumps (e.g., model 2ML4 for 28-day delivery) are filled with either sterile saline (vehicle) or the appropriate concentration of PYY(3-36) under sterile conditions. The pumps are "primed" by incubating them in sterile saline at 37°C overnight to ensure immediate delivery upon implantation.[3]
-
Surgical Implantation:
-
Rats are anesthetized using isoflurane.
-
A small subcutaneous pocket is created on the back, typically in the mid-scapular region, through a small incision.
-
The primed osmotic minipump is inserted into the pocket.
-
The incision is closed with wound clips or sutures.
-
Post-operative analgesics are administered as required.
-
-
Data Collection:
-
Body Weight: Measured daily at the same time.
-
Food Intake: Measured daily by weighing the food hoppers. Spillage is accounted for.
-
Metabolic Parameters: At the end of the study (e.g., day 28), animals may undergo procedures like glucose tolerance tests.
-
Terminal Procedures: At study termination, animals are euthanized, and terminal blood samples are collected. Fat pads (e.g., epididymal, retroperitoneal, mesenteric) are dissected and weighed to assess changes in adiposity.[3][9]
-
Conclusion and Implications for Drug Development
PYY(3-36) demonstrates robust, dose-dependent effects on reducing food intake and promoting weight loss in rat models of obesity. Its mechanism of action via the hypothalamic Y2 receptor is well-characterized, providing a clear biological rationale for its therapeutic potential. The preclinical data strongly support the continued investigation of Y2R agonists for weight management. However, challenges such as the development of tolerance with continuous administration highlight the critical importance of optimizing dosing strategies. Intermittent infusion protocols appear more promising for maintaining efficacy. Future research and drug development efforts should focus on long-acting Y2R agonists or novel delivery systems that mimic the pulsatile, meal-related release of endogenous PYY, potentially in combination with other metabolic hormones like GLP-1, to achieve sustained and clinically meaningful weight loss.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. academic.oup.com [academic.oup.com]
PYY(13-36) Receptor Binding in Canine Brain Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide YY (PYY) and its fragments are crucial regulators of energy homeostasis, with significant effects mediated through the central nervous system. PYY(13-36), a truncated form of PYY, is a selective agonist for the Neuropeptide Y Receptor Subtype 2 (Y2). While the role of the PYY system is extensively studied in various species, specific data on the binding affinity of PYY(13-36) to its receptors in canine brain tissue remains a notable gap in the current literature. This technical guide synthesizes the existing knowledge on PYY receptors in canines, extrapolates from data in other mammalian species, provides detailed experimental protocols for characterizing PYY(13-36) binding, and outlines the associated signaling pathways. This document aims to serve as a comprehensive resource for researchers investigating the PYY system in canines and to provide a framework for future studies to elucidate the specific binding characteristics of PYY(13-36) in the canine brain.
Introduction to the PYY System and PYY(13-36)
Peptide YY (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells of the gastrointestinal tract in response to feeding. It is a member of the Neuropeptide Y (NPY) family, which also includes NPY and Pancreatic Polypeptide (PP). PYY undergoes enzymatic cleavage by dipeptidyl peptidase-IV (DPP-IV) to form PYY(3-36). PYY(13-36) is a further C-terminal fragment that, like PYY(3-36), acts as a potent and selective agonist for the Y2 receptor. The PYY system, through its interaction with NPY receptors (Y1, Y2, Y4, and Y5), plays a significant role in the gut-brain axis, influencing food intake, gastric motility, and energy expenditure.[1][2]
The central actions of PYY are of particular interest for drug development, especially in the context of metabolic diseases. Understanding the specific binding properties of PYY fragments like PYY(13-36) in the canine brain is essential for preclinical studies and the development of novel therapeutics.
PYY Receptors in Canine Tissues
Direct quantitative data on PYY(13-36) binding affinity in canine brain tissue is not currently available in the published literature. However, studies on other canine tissues have confirmed the presence and characteristics of PYY receptors, providing a basis for what can be expected in the brain.
PYY Receptor Characterization in Non-Brain Canine Tissues
Research has identified and characterized PYY receptors in the canine small intestine, adipocytes, and pancreas. These studies indicate a strong presence of the Y2 receptor subtype, which is the target for PYY(13-36).
| Tissue | Receptor Subtype(s) Identified | Key Findings | Reference |
| Small Intestine (Myenteric and Submucosal Plexus) | Y1 and Y2 | The submucosal plexus predominantly expresses Y2 receptors, while the myenteric plexus contains both Y1 and Y2 receptors. The binding of ¹²⁵I-PYY was inhibited by the Y2-selective agonist NPY(13-36).[3] | |
| Adipocytes | Y2-like | A PYY-preferring receptor with pharmacological properties resembling the Y2 subtype was identified. Binding of ¹²⁵I-PYY was potently displaced by NPY(13-36).[4] | |
| Pancreas | Y2 | Functional studies indicate that the inhibitory effects of PYY on exocrine pancreatic secretion are mediated by Y2 receptors. PYY(13-36) was shown to inhibit pancreatic secretion, albeit at higher doses than PYY(3-36).[5] |
Expected PYY(13-36) Receptor Binding in Canine Brain
Based on the presence of Y2 receptors in peripheral canine tissues and the well-conserved nature of the NPY system across vertebrates, it is highly probable that Y2 receptors are expressed in the canine brain.[6] Studies in other mammals, including rodents and primates, have shown a wide distribution of Y2 receptors in the brain, with high densities in the hippocampus, amygdala, hypothalamus, and brainstem.[1] In the brain, Y2 receptors are often located presynaptically on neurons, where they act as autoreceptors to inhibit the release of neurotransmitters, including NPY itself.[7]
Given that PYY(13-36) is a selective Y2 receptor agonist, its binding in canine brain tissue is expected to be specific to regions expressing this receptor subtype. The binding affinity (Kd) is anticipated to be in the nanomolar to picomolar range, similar to what has been observed in other species and tissues.
Experimental Protocol: Radioligand Binding Assay for PYY(13-36) in Canine Brain Tissue
To determine the binding affinity (Kd) and receptor density (Bmax) of PYY(13-36) in canine brain tissue, a radioligand binding assay is the gold standard method.[8][9] The following protocol provides a detailed methodology for conducting such an experiment.
Materials and Reagents
-
Canine brain tissue (e.g., hippocampus, hypothalamus), fresh or frozen at -80°C
-
Radiolabeled PYY(13-36) (e.g., [¹²⁵I]-PYY(13-36))
-
Unlabeled PYY(13-36)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Polyethylenimine (PEI) for pre-treating filters
-
Scintillation cocktail
-
Homogenizer, refrigerated centrifuge, incubation plate, vacuum filtration manifold, scintillation counter
Experimental Workflow
Detailed Steps
-
Membrane Preparation:
-
Dissect the desired canine brain region on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Saturation Binding Assay:
-
Set up a series of tubes or a 96-well plate.
-
To each well, add a constant amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of radiolabeled PYY(13-36) to determine total binding.
-
In a parallel set of tubes, add the same concentrations of radiolabeled ligand plus a high concentration of unlabeled PYY(13-36) (e.g., 1 µM) to determine non-specific binding.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Competition Binding Assay:
-
To each well, add a constant amount of membrane protein and a fixed concentration of radiolabeled PYY(13-36) (typically at or near its Kd).
-
Add increasing concentrations of unlabeled PYY(13-36) or other competing ligands.
-
Incubate to equilibrium as described above.
-
-
Filtration and Counting:
-
Pre-soak the glass fiber filters in a solution like 0.3% PEI to reduce non-specific binding of the peptide.
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the pre-soaked filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
For saturation experiments, plot specific binding against the concentration of the radioligand. Use non-linear regression to fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition experiments, plot the percentage of specific binding against the log concentration of the unlabeled competitor. Use non-linear regression to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
PYY(13-36) Receptor Signaling Pathways
PYY(13-36) exerts its cellular effects by binding to the Y2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The Y2 receptor primarily couples to inhibitory G-proteins of the Gi/o family.[10]
Canonical Y2 Receptor Signaling
-
Ligand Binding: PYY(13-36) binds to the extracellular domain of the Y2 receptor, inducing a conformational change.
-
G-Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Downstream Effects: The activated Gαi/o-GTP and Gβγ subunits dissociate and modulate the activity of several downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.
-
-
Cellular Response: The net effect of these signaling events is typically inhibitory. In a presynaptic neuron, this leads to a reduction in neurotransmitter release.
Conclusion
While direct evidence for PYY(13-36) receptor binding affinity in canine brain tissue is lacking, a substantial body of indirect evidence from other canine tissues and mammalian species strongly supports the presence and functional importance of Y2 receptors in the canine central nervous system. This technical guide provides a comprehensive overview of the current state of knowledge and a detailed methodological framework for researchers to address this knowledge gap. The characterization of PYY(13-36) binding in the canine brain is a critical step for advancing our understanding of the gut-brain axis in this species and for the development of novel PYY-based therapeutics for metabolic and neurological disorders. Future research in this area will be invaluable for both veterinary and human medicine.
References
- 1. Neuropeptide Y, peptide YY and pancreatic polypeptide in the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Peptide YY receptor in submucosal and myenteric plexus synaptosomes of canine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and functional studies of a specific peptide YY-preferring receptor in dog adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of canine exocrine pancreatic secretion by peptide YY is mediated by PYY-preferring Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain peptide YY receptors: highly conserved characteristics throughout vertebrate evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 8. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Porcine PYY (13-36): A Comprehensive Technical Guide on its Role in Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide YY (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells of the distal gastrointestinal tract in response to nutrient ingestion.[1][2] The primary circulating, active form, PYY(3-36), is cleaved from the full-length PYY(1-36) by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1] Porcine PYY(13-36), a truncated form analogous to human and rodent PYY(3-36), plays a crucial role in regulating gastrointestinal motility, with a pronounced inhibitory effect on gastric emptying. This "ileal brake" mechanism is a key physiological regulator of food intake and energy homeostasis.[2] This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the action of Porcine PYY(13-36) on gastric emptying.
Mechanism of Action: The Y2 Receptor Signaling Pathway
The inhibitory effect of PYY(13-36) on gastric emptying is primarily mediated through the activation of the Neuropeptide Y receptor type 2 (Y2R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3][4] Y2 receptors are strategically located to modulate gastric function, with a significant presence on vagal afferent neurons and within the dorsal vagal complex of the brainstem, including the dorsal motor nucleus of the vagus (DMN).[5]
Upon binding of PYY(13-36) to the Y2 receptor, a conformational change in the receptor activates an associated heterotrimeric G-protein of the Gi/o subfamily.[6][7][8] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP attenuates protein kinase A (PKA) activity, ultimately resulting in the inhibition of vagal efferent signals that promote gastric motility.[6] The Gβγ subunit can also contribute to the inhibitory effect by modulating the activity of ion channels.
Quantitative Data on the Effect of PYY(3-36) on Gastric Emptying
While specific quantitative data for porcine PYY(13-36) is limited, extensive research on the highly homologous human and rodent PYY(3-36) provides valuable insights into its dose-dependent effects on gastric emptying.
| Species | Administration | Dose | Effect on Gastric Emptying | Reference |
| Rat | Intravenous Infusion | 5 pmol/kg/min | 10% decrease | [9] |
| Rat | Intravenous Infusion | 17 pmol/kg/min | 26% decrease | [9] |
| Rat | Intravenous Infusion | 50 pmol/kg/min | 41% decrease | [9] |
| Rat | Intravenous Infusion | 100 pmol/kg/min | 53% decrease | [9] |
| Rat | Intravenous Infusion | 170 pmol/kg/min | 57% decrease | [9] |
| Rhesus Monkey | Intramuscular | 1 nmol/kg | Significant reduction in food intake | [10] |
| Rhesus Monkey | Intramuscular | 3 nmol/kg | Maximal inhibition of saline gastric emptying | [10] |
| Human | Intravenous Infusion | 0.8 pmol/kg/min | Prolonged half-emptying time from 63.1 to 87.0 min | [11] |
Experimental Protocols for Measuring Gastric Emptying
Several established methods are employed to quantify the rate of gastric emptying in preclinical and clinical research. The choice of method often depends on the species, the nature of the test meal (liquid vs. solid), and the desired level of detail.
Gastric Scintigraphy in a Porcine Model
Gastric scintigraphy is considered a gold standard for measuring gastric emptying due to its non-invasive nature and ability to provide quantitative data on the rate of meal passage.
Methodology:
-
Animal Preparation: Pigs are fasted overnight to ensure an empty stomach. Anesthesia may be required, with low-dose isoflurane (B1672236) being a suitable option to minimize effects on gastric motility.[12]
-
Test Meal: A liquid or solid meal is prepared and labeled with a gamma-emitting radioisotope, commonly Technetium-99m (99mTc).[12] For a liquid meal, 99mTc-diethylenetriaminepentaacetic acid (DTPA) can be mixed with water or a nutrient solution.[12] For a solid meal, 99mTc can be incorporated into eggs or liver pâté.
-
Administration: The radiolabeled meal is administered orally or via an orogastric tube.
-
Imaging: The animal is positioned under a gamma camera, and dynamic images are acquired at regular intervals (e.g., every 15 minutes for 2-4 hours).
-
Data Analysis: Regions of interest (ROIs) are drawn around the stomach on the scintigraphic images. The radioactive counts within the stomach ROI are corrected for radioactive decay. The percentage of the meal remaining in the stomach is plotted against time to generate a gastric emptying curve. From this curve, key parameters such as the half-emptying time (T50) and the percentage of retention at specific time points can be calculated.
Acetaminophen (B1664979) Absorption Test
This is an indirect method that estimates the rate of gastric emptying by measuring the absorption of acetaminophen (paracetamol), which is primarily absorbed in the small intestine.[13]
Methodology:
-
Animal Preparation: Animals are fasted overnight.
-
Test Meal and Drug Administration: A liquid test meal containing a known concentration of acetaminophen (e.g., 100 mg/kg) is administered via oral gavage.[14]
-
Blood Sampling: Blood samples are collected at specific time points (e.g., 0, 15, 30, 60, and 120 minutes) after meal administration.
-
Acetaminophen Quantification: Plasma concentrations of acetaminophen are determined using methods such as high-performance liquid chromatography (HPLC) or spectrophotometry.
-
Data Analysis: The rate of gastric emptying is inferred from the pharmacokinetic profile of acetaminophen. A faster rise in plasma acetaminophen concentration suggests a more rapid rate of gastric emptying. Key parameters include the time to peak concentration (Tmax) and the area under the curve (AUC).
¹³C Breath Test in a Porcine Model
The ¹³C breath test is a non-invasive method that measures the metabolism of a ¹³C-labeled substrate incorporated into a test meal.
Methodology:
-
Animal Preparation: Pigs are trained to wear a face mask for breath sample collection. They are fasted prior to the experiment.[15]
-
Test Meal: A meal is prepared containing a ¹³C-labeled substrate. For solid-phase emptying, [1-¹³C]octanoic acid is commonly used, while [1-¹³C]glycine can be used for the liquid phase.[15]
-
Breath Sampling: Breath samples are collected at baseline and at regular intervals after meal ingestion for several hours.
-
Isotope Ratio Mass Spectrometry: The ratio of ¹³CO₂ to ¹²CO₂ in the expired air is measured using an isotope ratio mass spectrometer.
-
Data Analysis: The rate of ¹³CO₂ excretion reflects the rate at which the labeled substrate is emptied from the stomach and metabolized. Gastric emptying parameters are derived from the ¹³CO₂ excretion curve.
Conclusion
Porcine PYY(13-36) is a potent inhibitor of gastric emptying, acting primarily through the Y2 receptor via a Gi/o-coupled signaling pathway that leads to the suppression of vagal efferent activity. The quantitative effects are dose-dependent and can be accurately measured using a variety of experimental techniques, including gastric scintigraphy, the acetaminophen absorption test, and the ¹³C breath test. A thorough understanding of the mechanism of action and the methodologies to assess the effects of PYY(13-36) is crucial for researchers and drug development professionals working on novel therapeutics for metabolic diseases and gastrointestinal disorders. The porcine model, due to its physiological similarities to humans, serves as a valuable tool in this area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The central signaling pathways related to metabolism-regulating hormones of the gut-brain axis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple roles of Gi/o protein-coupled receptors in control of action potential secretion coupling in pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Roles of Gi/o Protein-Coupled Receptors in Control of Action Potential Secretion Coupling in Pituitary Lactotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the inhibitory effects of PYY(3-36) and PYY(1-36) on gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide YY(3-36) inhibits gastric emptying and produces acute reductions in food intake in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effect of PYY1-36 and PYY3-36 on gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Kinetics of acetaminophen absorption and gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of gastric emptying rate and its role in nutrient-induced GLP-1 secretion in rats after vertical sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short Communication: The effects of physical feed properties on gastric emptying in pigs measured with the 13C breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rat Studies on the Satiety Effects of Peripheral PYY(3-36) Administration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of key findings and methodologies from rat studies investigating the satiety-inducing effects of peripherally administered Peptide YY(3-36) (PYY(3-36)). PYY(3-36) is a gut hormone released postprandially that has garnered significant interest as a potential anti-obesity therapeutic due to its potent effects on reducing food intake. This document summarizes quantitative data, details experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Concepts and Mechanisms of Action
Peripheral administration of PYY(3-36) has been shown to potently inhibit food intake in rats.[1][2][3][4] This effect is primarily mediated through the Neuropeptide Y (NPY) Y2 receptor (Y2R).[1][2][5][6] The anorectic effect of PYY(3-36) can be blocked by the administration of a Y2 receptor antagonist, such as BIIE0246.[1][2][6]
The satiety signals initiated by peripheral PYY(3-36) are transmitted to the brain via two primary pathways:
-
Vagal Afferent Pathway: PYY(3-36) can directly act on Y2 receptors expressed on vagal afferent neurons.[5][7] Abdominal vagotomy has been shown to abolish the anorectic effect of PYY(3-36) in rats, indicating a crucial role for the vagus nerve in mediating this response.[5][7]
-
Direct Action on the Hypothalamus: PYY(3-36) is also capable of crossing the blood-brain barrier and acting directly on the arcuate nucleus (ARC) of the hypothalamus, a key brain region for appetite regulation.[8][9] Within the ARC, PYY(3-36) is thought to inhibit NPY/Agouti-related peptide (AgRP) neurons, which are orexigenic (appetite-stimulating), and stimulate pro-opiomelanocortin (POMC) neurons, which are anorexigenic (appetite-suppressing).[9][10] However, some studies suggest that PYY(3-36) may inhibit both NPY and POMC neurons.[11][12]
Peripheral PYY(3-36) administration has been observed to induce c-Fos expression, a marker of neuronal activation, in key brain regions involved in appetite control, including the arcuate nucleus and the nucleus of the solitary tract.[5][8]
Data Presentation
Table 1: Effects of Peripheral PYY(3-36) Administration on Food Intake in Rats
| Study Reference | Animal Model | PYY(3-36) Dose | Route of Administration | Observation Period | % Reduction in Food Intake (Compared to Control) |
| Batterham et al. (2002) | Freely feeding male Wistar rats | 5 µ g/100g | Intraperitoneal (i.p.) | 4 hours | ~50% |
| Chelikani et al. (2005) | Non-food-deprived male Sprague-Dawley rats | 5 pmol·kg⁻¹·min⁻¹ | Intravenous (i.v.) infusion | 3 hours | 19% |
| Chelikani et al. (2005) | Non-food-deprived male Sprague-Dawley rats | 17 pmol·kg⁻¹·min⁻¹ | i.v. infusion | 3 hours | 28% |
| Chelikani et al. (2005) | Non-food-deprived male Sprague-Dawley rats | 50 pmol·kg⁻¹·min⁻¹ | i.v. infusion | 3 hours | 47% (maximal inhibition) |
| Talsania et al. (2005) | Male Sprague-Dawley rats fasted overnight | 7.5 nmol/kg | i.v. | 1 hour | Significant decrease |
| Vrang et al. (2006) | Diet-induced obese (DIO) rats | 250 µg·kg⁻¹·day⁻¹ | Subcutaneous (s.c.) infusion | 28 days | Significant reduction in body weight |
| Vrang et al. (2006) | Diet-induced obese (DIO) rats | 1000 µg·kg⁻¹·day⁻¹ | s.c. infusion | 28 days | Significant reduction in body weight |
Table 2: Effects of Y2 Receptor Antagonism on PYY(3-36)-Induced Anorexia
| Study Reference | Animal Model | PYY(3-36) Dose | Y2 Antagonist | Antagonist Dose & Route | Key Finding |
| Talsania et al. (2005) | Male Sprague-Dawley rats fasted overnight | 7.5 nmol/kg i.v. | BIIE0246 | Not specified | Completely blocked the anorectic effect of PYY(3-36). |
| Chelikani et al. (2007) | Non-food-deprived male Sprague-Dawley rats | 30 pmol·kg⁻¹·min⁻¹ i.v. | BIIE 0246 | 3,000 pmol·kg⁻¹·min⁻¹ i.v. | Reversed the anorexic response to PYY(3-36). |
| Abbott et al. (2005) | Male Wistar rats | 7.5 nmol/kg i.p. | BIIE0246 | 1 nmol into ARC | Attenuated the reduction in feeding. |
Experimental Protocols
General Animal Models and Housing
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Rats are typically housed individually in a temperature-controlled environment with a 12:12-hour light-dark cycle.
-
Diet: Standard laboratory chow and water are provided ad libitum unless otherwise specified (e.g., in fasting protocols or diet-induced obesity models).[3]
Key Experimental Procedures
1. Peripheral PYY(3-36) Administration:
-
Intravenous (i.v.) Infusion: This method allows for precise control of the circulating concentration of PYY(3-36). Rats are often fitted with jugular vein catheters. PYY(3-36) is dissolved in a vehicle (e.g., saline) and infused using a syringe pump. Doses can range from pmol·kg⁻¹·min⁻¹ to nmol·kg⁻¹·min⁻¹.[4][13]
-
Intraperitoneal (i.p.) Injection: A common and less invasive method for acute studies. PYY(3-36) is dissolved in a vehicle and injected into the peritoneal cavity. Dosages are typically in the µg/kg or nmol/kg range.[3][9]
-
Subcutaneous (s.c.) Infusion: Used for chronic administration studies. Osmotic minipumps are implanted subcutaneously to deliver a constant infusion of PYY(3-36) over several days or weeks.[3]
2. Measurement of Food Intake:
-
Automated Monitoring Systems: Food intake can be continuously monitored using automated systems that record changes in the weight of the food bowl.[4]
-
Manual Measurement: For acute studies, pre-weighed food is provided, and the remaining amount is measured at specific time points to calculate cumulative food intake.
3. Y2 Receptor Antagonism:
-
Systemic Administration: The Y2 receptor antagonist (e.g., BIIE0246) can be administered systemically via i.v. infusion or i.p. injection prior to or concurrently with PYY(3-36) administration.[2][14]
-
Intracerebral Administration: To investigate the central effects, the antagonist can be microinjected directly into specific brain regions, such as the arcuate nucleus, using stereotaxic surgery and implanted cannulae.[6]
4. Vagal Deafferentation:
-
Subdiaphragmatic Vagotomy: To assess the role of the vagus nerve, a surgical procedure is performed to sever the vagal nerve trunks below the diaphragm. Sham-operated rats serve as controls.[5][7]
5. c-Fos Immunohistochemistry:
-
Following PYY(3-36) administration, rats are perfused, and their brains are collected.
-
Brain sections are processed for c-Fos immunohistochemistry to identify neurons that were activated by the treatment.
-
The number of c-Fos-positive cells in specific brain regions is then quantified.[5][8]
Mandatory Visualizations
Caption: PYY(3-36) Signaling Pathway for Satiety Regulation.
References
- 1. Role of peptide YY(3–36) in the satiety produced by gastric delivery of macronutrients in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous peptide YY3-36 and Y2 receptor antagonism in the rat: effects on feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of the vagal nerve in peripheral PYY3-36-induced feeding reduction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Intravenous infusion of peptide YY(3-36) potently inhibits food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Species Differences in Peptide YY (13-36) Amino Acid Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the species-specific variations in the amino acid sequence of Peptide YY (13-36) (PYY (13-36)), a C-terminal fragment of the full-length Peptide YY. This document is intended for researchers, scientists, and professionals involved in drug development who are focused on the therapeutic potential of PYY and its analogues. Herein, we present a comparative analysis of PYY (13-36) sequences across various species, detail relevant experimental methodologies, and visualize associated signaling pathways and workflows.
Introduction to Peptide YY (PYY)
Peptide YY (PYY) is a 36-amino acid hormone released from enteroendocrine L-cells in the ileum and colon in response to feeding.[1][2] It is a member of the neuropeptide Y (NPY) family, which also includes NPY and pancreatic polypeptide (PP), all characterized by a hairpin-like structure known as the PP-fold.[2][3] PYY plays a crucial role in regulating appetite, food intake, and energy homeostasis.[1][4]
Following its release, the full-length PYY (1-36) is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into its major circulating and biologically active form, PYY (3-36).[2][3] PYY (3-36) is a potent agonist for the neuropeptide Y receptor subtype 2 (Y2R), and its binding in the hypothalamus is a key mechanism for inducing satiety and reducing food intake.[2] The fragment PYY (13-36) is also a selective Y2 receptor agonist, albeit with different potency compared to PYY (3-36).[5] Understanding the species-specific amino acid sequences of these fragments is critical for the preclinical development of PYY-based therapeutics, as variations can significantly impact receptor binding affinity and biological activity.
Comparative Amino Acid Sequence of PYY (13-36)
The amino acid sequence of PYY (13-36) exhibits notable differences between humans and other commonly studied mammalian species. The sequence is highly conserved among canine, mouse, porcine, and rat, but differs from the human sequence at two key positions. This variation is important for the design and interpretation of preclinical studies.
| Species | Amino Acid Sequence (Positions 13-36) |
| Human | Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2 |
| Canine | Glu-Leu-Ser-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2 |
| Mouse | Glu-Leu-Ser-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2 |
| Pig | Glu-Leu-Ser-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2 |
| Rat | Glu-Leu-Ser-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2 |
Note: The human PYY (13-36) sequence is derived from the full-length human PYY (1-36) sequence (UniProt: P10082).[6] The identical sequence for canine, mouse, porcine, and rat is referenced from multiple sources.[7]
The key differences are observed at positions 15 and 16 of the full-length PYY sequence (positions 3 and 4 of the PYY (13-36) fragment). In humans, these residues are Asparagine (Asn) and Arginine (Arg), respectively. In contrast, canine, mouse, pig, and rat share Serine (Ser) and Arginine (Arg) at these positions.
Experimental Protocols
The determination of peptide sequences and the characterization of their biological activity rely on a suite of established experimental techniques. Below are detailed methodologies for key experiments relevant to the study of PYY (13-36).
Peptide Sequencing
Accurate determination of the amino acid sequence of peptides like PYY is fundamental. Mass spectrometry is the predominant technology for this purpose, often complemented by classical methods for validation.
3.1.1. Tandem Mass Spectrometry (MS/MS)
This is a high-throughput and sensitive method for sequencing peptides from complex biological samples.
-
Sample Preparation and Digestion: Proteins are extracted from the tissue of interest (e.g., intestinal mucosa) and are enzymatically digested, typically with trypsin, to generate smaller peptide fragments.
-
Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated using reversed-phase high-performance liquid chromatography (HPLC). This step simplifies the mixture before it enters the mass spectrometer.[4]
-
Ionization: Peptides eluting from the LC column are ionized, most commonly using electrospray ionization (ESI), which generates charged particles from the sample solution.
-
First Mass Analysis (MS1): The mass spectrometer scans to detect the mass-to-charge (m/z) ratio of the intact peptide precursor ions.[4]
-
Precursor Ion Selection and Fragmentation: A specific precursor ion of interest is isolated and fragmented. This is typically achieved through collision-induced dissociation (CID), where the ion collides with inert gas molecules, causing it to break at the peptide bonds.[4]
-
Second Mass Analysis (MS2): A mass spectrum of the resulting fragment ions is acquired.[4]
-
Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions (b- and y-ions) in the MS2 spectrum. This can be done through:
-
Database Searching: Comparing the experimental MS/MS spectrum to theoretical spectra generated from known protein databases.[1]
-
De Novo Sequencing: Directly interpreting the MS/MS spectrum to determine the sequence without relying on a database, which is essential for identifying novel peptides or sequence variants.[1][4]
-
3.1.2. Edman Degradation
This classical chemical method provides sequential N-terminal amino acid identification and can be used to validate MS/MS data.
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions, which labels the N-terminal amino acid.[4]
-
Cleavage: The labeled N-terminal amino acid is selectively cleaved from the peptide using an anhydrous acid like trifluoroacetic acid (TFA).[4]
-
Conversion: The unstable derivative is treated with an aqueous acid to form a more stable phenylthiohydantoin (PTH)-amino acid.[4]
-
Identification: The specific PTH-amino acid is identified by comparing its retention time in an HPLC system to known standards.[4]
-
Iteration: The cycle is repeated to identify the subsequent amino acids in the sequence.
Receptor Binding Assays
These assays are crucial for determining the affinity and selectivity of PYY (13-36) and its analogues for different Y-receptor subtypes.
-
Cell Culture and Transfection: A suitable host cell line (e.g., HEK293) that does not endogenously express Y-receptors is cultured. These cells are then transfected with plasmids containing the cDNA for the desired human or animal Y-receptor subtype (e.g., Y1, Y2, Y5).
-
Membrane Preparation: The transfected cells are harvested, and crude membrane preparations are isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., ¹²⁵I-PYY (3-36) for Y2R) is incubated with the membrane preparations.
-
Increasing concentrations of the unlabeled competitor peptide (e.g., synthetic PYY (13-36) from different species) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated from the IC₅₀ value. These binding studies are essential to understand how structural differences between PYY analogs affect their interaction with receptors.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to PYY (13-36) research.
PYY Signaling Pathway
This diagram outlines the primary signaling cascade of PYY, leading to appetite suppression.
Caption: PYY (3-36) signaling pathway leading to appetite suppression.
Experimental Workflow for Peptide Sequencing
This diagram illustrates a typical workflow for identifying and sequencing peptides like PYY (13-36) using modern proteomics techniques.
Caption: Workflow for peptide sequencing via LC-MS/MS.
Conclusion
The amino acid sequence of PYY (13-36) is highly conserved across canine, mouse, pig, and rat, but displays key differences when compared to the human sequence. These variations, particularly at positions 15 and 16, underscore the importance of considering species-specific sequences in the design of PYY-based analogues for therapeutic use. The experimental protocols outlined in this guide provide a framework for the accurate sequencing and functional characterization of these peptides. For drug development professionals, a thorough understanding of these species differences is paramount for the successful translation of preclinical findings to human clinical applications.
References
- 1. Peptide YY - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. uniprot.org [uniprot.org]
- 5. Peptide YY(3-36), PYY, human | C180H279N53O54 | CID 16200926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. qyaobio.com [qyaobio.com]
- 7. PYY Sequence Comparison [phoenixbiotech.net]
The Half-Life of Circulating Peptide YY (13-36) in Mouse Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the half-life of circulating Peptide YY (13-36) (PYY(13-36)) in mouse models. PYY(13-36) is the C-terminally cleaved, 24-amino acid active form of Peptide YY, a hormone released from enteroendocrine L-cells in the distal gastrointestinal tract in response to food intake. It plays a significant role in regulating appetite and energy homeostasis, primarily through its action on Y2 receptors in the central nervous system. A thorough understanding of its pharmacokinetic profile, particularly its half-life, is critical for the design and development of novel therapeutics targeting obesity and related metabolic disorders.
Quantitative Data on the Pharmacokinetics of PYY(3-36) Analogues in Mice
| Peptide Analogue | Administration Route | Mean Residence Time (MRT) (h) | Key Findings |
| benzoyl-[Cha27,28,36,Aib31]PYY25–36 (1) | Intravenous (iv) | 0.45 | This short-length PYY analogue displayed a relatively low clearance. |
| benzoyl-[Cha27,28,36,Aib31]PYY25–36 (1) | Subcutaneous (sc) | 3.17 | Subcutaneous administration resulted in a longer mean residence time, indicating slower absorption. |
| Analogue 18 | Intravenous (iv) | 0.18 | This analogue showed a shorter mean residence time compared to analogue 1. |
| Analogue 18 | Subcutaneous (sc) | 0.32 | The subcutaneous MRT for this analogue was also shorter than that of analogue 1. |
Note: The stability and pharmacokinetic profile of a modified PYY3-36 analogue were found to be identical to the parent PYY3-36 in one study, suggesting that data from such analogues can provide a reasonable estimate for the native peptide's behavior.[1]
Experimental Protocols
The determination of the half-life of circulating peptides like PYY(13-36) in mouse models involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Pharmacokinetic Analysis of PYY(13-36) in Mice
This protocol outlines the steps for determining the pharmacokinetic parameters of PYY(13-36) following administration in mice.
1. Animal Models:
-
Species: Mus musculus (e.g., C57BL/6J strain).
-
Health Status: Healthy, specific-pathogen-free.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with controlled temperature, humidity, and light-dark cycles.
2. Peptide Administration:
-
Route of Administration: Intravenous (iv) via the tail vein or subcutaneous (sc) injection.
-
Vehicle: The peptide should be dissolved in a suitable sterile vehicle, such as saline (0.9% NaCl).
-
Dosage: The dose will depend on the specific objectives of the study, but a typical dose for pharmacokinetic studies might range from 100 to 1000 nmol/kg.
3. Blood Sampling:
-
Time Points: Blood samples are collected at multiple time points post-administration to capture the absorption, distribution, and elimination phases. Typical time points for a peptide with an expected short half-life could be 0 (pre-dose), 2, 5, 10, 15, 30, 60, 90, and 120 minutes.
-
Method: Blood can be collected via retro-orbital bleeding, tail vein sampling, or from a cannulated vessel (e.g., jugular vein) for serial sampling from the same animal.
-
Anticoagulant: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent peptide degradation.
4. Sample Processing and Analysis:
-
Plasma Separation: Plasma is separated from blood cells by centrifugation at 4°C.
-
Quantification: The concentration of PYY(13-36) in the plasma samples is determined using a validated analytical method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
5. Data Analysis:
-
Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life (t1/2), mean residence time (MRT), clearance (CL), and volume of distribution (Vd), using non-compartmental or compartmental analysis software.
Workflow for In Vivo Half-Life Determination
PYY(13-36) Signaling Pathway
PYY(13-36) exerts its physiological effects by binding to and activating specific G protein-coupled receptors (GPCRs) of the Neuropeptide Y (NPY) receptor family.[2] The primary receptor for PYY(13-36) is the Y2 receptor, which is predominantly expressed in the central nervous system, particularly in the arcuate nucleus of the hypothalamus.[2]
Activation of the Y2 receptor by PYY(13-36) initiates a signaling cascade that ultimately leads to a reduction in food intake. The Y2 receptor is coupled to inhibitory G proteins (Gi/o).[3]
PYY(13-36) Signaling Cascade via Y2 Receptor
Upon binding of PYY(13-36) to the Y2 receptor, the associated Gi/o protein is activated. This activation leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The Gβγ subunits can activate other downstream effectors, such as G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability. This cascade of events in anorexigenic neurons of the hypothalamus contributes to the satiety-inducing effects of PYY(13-36). Additionally, activation of phospholipase C (PLC) can lead to an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), further modulating intracellular signaling.[3]
References
Foundational Research on the PYY System in Various Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the Peptide YY (PYY) system across various animal models. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the physiological roles of PYY, experimental methodologies to study its function, and the intricate signaling pathways it governs.
Introduction to the PYY System
Peptide YY (PYY) is a 36-amino acid peptide hormone belonging to the neuropeptide Y (NPY) family, which also includes NPY and pancreatic polypeptide (PP).[1] It is primarily synthesized and secreted by enteroendocrine L-cells in the mucosa of the ileum and colon in response to food intake.[1][2] PYY exists in two main circulating forms: PYY(1-36) and the more abundant, dipeptidyl peptidase-IV (DPP-IV)-cleaved form, PYY(3-36).[3] These two forms exhibit different affinities for the various NPY receptors (Y receptors), leading to distinct physiological effects. PYY(1-36) binds to Y1, Y2, and Y5 receptors, while PYY(3-36) is a selective agonist for the Y2 receptor.[3][4] The PYY system is a critical regulator of energy homeostasis, appetite, glucose metabolism, and bone turnover, making it a significant target for therapeutic interventions in obesity, diabetes, and related metabolic disorders.[2][5][6]
Quantitative Data on PYY System in Animal Models
The following tables summarize key quantitative data from foundational studies on the PYY system in various animal models, providing a comparative reference for experimental design and interpretation.
Table 1: Effects of PYY Administration on Food Intake and Body Weight in Rodents
| Animal Model | PYY Form | Administration Route | Dose | Effect on Food Intake | Effect on Body Weight | Reference(s) |
| Male Wistar Rats | PYY(3-36) | Intraperitoneal (IP) | Not specified | No effect on fasting-induced feeding | Not specified | [7] |
| DIO C57BL/6J Mice | PYY(3-36) | Subcutaneous (SC) via osmotic minipumps | 100, 300, 1000 µg/kg/day | Significant reduction only at 1000 µg/kg/day over the first 3 days | Dose-dependent reduction in weight gain; ~10% less than vehicle at 1000 µg/kg/day after 28 days | [8] |
| DIO Rats | PYY(3-36) | Subcutaneous (SC) | 250, 1000 µg/kg/day | Not specified | Reduced body weight | [8] |
| Fasted Female NIH/Swiss Mice | PYY(3-36) | Intraperitoneal (IP) | ED₅₀: 12.5 µg/kg | Acutely inhibited food intake by up to 45% | Not specified | [9][10] |
| Female ob/ob Mice | PYY(3-36) | 4-week infusion | Not specified | No effect on cumulative food intake | Reduced weight gain | [9][10] |
| Diet-induced Obese Male Mice | PYY(3-36) | Infusion | ED₅₀: 466 µg/kg/day | Reduced cumulative food intake | Reduced weight gain (ED₅₀: 297 µg/kg/day) | [9][10] |
| Male fa/fa Rats | PYY(3-36) | 8-week infusion | 100 µg/kg/day | Not specified | Reduced weight gain (288±11 g vs 326±12 g in controls) | [9][10] |
| Non-food-deprived Rats | PYY(3-36) | 3-hour Intravenous (IV) infusion | 5-50 pmol/kg/min | Dose-dependent inhibition (minimal effective dose: 5 pmol/kg/min) | Not specified | [11] |
Table 2: PYY Receptor Binding Affinities (Dissociation Constants, Kd or Ki in nM)
| PYY Form/Analog | Receptor Subtype | Species/Cell Line | Kd / Ki (nM) | Reference(s) |
| PYY(1-36) | Y₁ | Cells transfected with Y₁ receptors | 0.42 | [4] |
| PYY(1-36) | Y₂ | Cells transfected with Y₂ receptors | 0.03 | [4] |
| [Pro³⁴]PYY | Y₁ | Cells transfected with Y₁ receptors | 0.21 | [4] |
| [Pro³⁴]PYY | Y₂ | Cells transfected with Y₂ receptors | 710 | [4] |
| PYY(3-36) | Y₁ | Cells transfected with Y₁ receptors | 1,050 | [4] |
| PYY(3-36) | Y₂ | Cells transfected with Y₂ receptors | 0.11 | [4] |
| PYY(3-36) | Human Y₂ | Not specified | K₁ of 0.03 | |
| PYY(3-36) | Rabbit Y₂ | Not specified | K₁ of 0.17 |
Table 3: Circulating PYY Levels in Canine Models
| Condition | Plasma PYY Level (pmol/L) | Reference(s) |
| Fasting | 155 ± 15 | |
| 30 minutes post-meal | 324 ± 26 | |
| IV Infusion (100 pmol/kg/h) | 317 ± 39 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in PYY system research.
Quantification of PYY: Radioimmunoassay (RIA)
Objective: To measure the concentration of PYY in plasma or tissue extracts.
Principle: This competitive immunoassay relies on the competition between unlabeled PYY in the sample and a fixed amount of radiolabeled PYY (e.g., ¹²⁵I-PYY) for a limited number of binding sites on a PYY-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of PYY in the sample.
Materials:
-
PYY-specific primary antibody (rabbit anti-PYY)
-
¹²⁵I-labeled PYY (tracer)
-
PYY standard of known concentrations
-
Goat anti-rabbit IgG serum (secondary antibody)
-
Normal Rabbit Serum (NRS)
-
RIA buffer
-
Samples (plasma or tissue homogenate)
-
Polypropylene assay tubes
-
Gamma counter
Procedure:
-
Sample Collection and Preparation:
-
Collect blood samples into tubes containing a protease inhibitor cocktail (e.g., aprotinin, EDTA) to prevent PYY degradation.
-
Centrifuge at 1600 x g for 15 minutes at 4°C to separate plasma. Store plasma at -70°C.
-
For tissue samples, homogenize in an acidified buffer with peptidase inhibitors.
-
-
Assay Setup:
-
Pipette 100 µL of standards, control samples, and unknown samples into duplicate assay tubes.
-
Pipette 100 µL of the primary PYY antibody into all tubes except the "total count" (TC) and "non-specific binding" (NSB) tubes.
-
Vortex all tubes and incubate for 16-24 hours at 4°C.
-
-
Tracer Addition and Incubation:
-
Add 100 µL of ¹²⁵I-PYY tracer solution (e.g., 8,000-10,000 cpm/100 µL) to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.
-
-
Immunoprecipitation:
-
Add 100 µL of goat anti-rabbit IgG serum and 100 µL of NRS to all tubes except the TC tubes.
-
Vortex and incubate at room temperature for 90 minutes.
-
-
Separation and Counting:
-
Add 500 µL of RIA buffer to all tubes except the TC tubes.
-
Centrifuge all tubes (except TC) at approximately 1700 x g for 20 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving the radioactive pellet.
-
Measure the radioactivity in the pellets of all tubes using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the PYY standards.
-
Determine the PYY concentration in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
-
PYY Receptor Binding Assay
Objective: To determine the binding affinity of PYY and its analogs to specific Y receptors.
Principle: This assay measures the ability of a test compound (unlabeled PYY or analog) to compete with a radiolabeled ligand (e.g., ¹²⁵I-PYY) for binding to a source of receptors (e.g., cell membranes from transfected cells or tissue homogenates).
Materials:
-
Cell membranes or tissue homogenates expressing the Y receptor of interest.
-
Radiolabeled ligand (e.g., ¹²⁵I-PYY(1-36) or ¹²⁵I-PYY(3-36)).
-
Unlabeled PYY or analogs for competition.
-
Binding buffer (e.g., Tris-HCl with protease inhibitors, MgCl₂, bacitracin).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Incubation:
-
In assay tubes, combine the receptor source, radiolabeled ligand at a concentration at or below its Kd, and varying concentrations of the unlabeled test compound.
-
Include tubes for "total binding" (radioligand and receptors only) and "non-specific binding" (radioligand, receptors, and a high concentration of an unlabeled ligand to saturate specific binding sites).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo PYY Administration and Feeding Studies in Rodents
Objective: To assess the effects of PYY on food intake and body weight in rodent models.
Procedure:
-
Animal Acclimatization:
-
Individually house the animals for at least one week before the experiment to allow for acclimatization to the housing conditions and measurement procedures.
-
Accustom the animals to the injection or infusion procedures by administering saline for several days prior to the study.
-
-
Experimental Groups:
-
Randomize animals into treatment groups based on body weight.
-
-
PYY Administration:
-
Acute Studies (Intraperitoneal Injection):
-
Fast the animals for a specified period (e.g., 19 hours).
-
Administer a single intraperitoneal injection of PYY(3-36) or vehicle control.
-
Immediately after injection, provide a pre-weighed amount of food and monitor food intake at regular intervals (e.g., 1, 2, 4, 24 hours).
-
-
Chronic Studies (Subcutaneous Infusion via Osmotic Minipumps):
-
Surgically implant osmotic minipumps loaded with PYY(3-36) or vehicle for continuous subcutaneous infusion over a period of days or weeks.
-
Monitor daily food intake and body weight throughout the study.
-
-
-
Data Collection and Analysis:
-
Measure food intake by weighing the remaining food at specified time points.
-
Record body weight daily.
-
At the end of the study, specific fat pads (e.g., mesenteric, epididymal, retroperitoneal) can be dissected and weighed.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare treatment groups.
-
PYY Signaling Pathways and Experimental Workflows
This section provides visualizations of key PYY-related pathways and experimental workflows using the DOT language for Graphviz.
PYY Signaling Pathway
Caption: PYY signaling through Y receptors.
Experimental Workflow for In Vivo Feeding Study
Caption: Workflow for a rodent feeding study.
Logical Relationship of PYY Forms and Receptor Selectivity
Caption: PYY forms and receptor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide YY release after intraduodenal, intraileal, and intracolonic administration of nutrients in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of hindbrain Pyy expression by acute food deprivation, prolonged caloric restriction, and weight loss surgery in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Intravenous infusion of peptide YY(3-36) potently inhibits food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lack of peptide YY signaling in mice disturbs gut microbiome composition in response to high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Intravenous Infusion of PYY(3-36) in Rats: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the intravenous (IV) infusion of Peptide YY(3-36) (PYY(3-36)) in rats. This protocol is designed to guide the investigation of the physiological effects of PYY(3-36), a key gut hormone involved in appetite regulation.
Introduction
Peptide YY(3-36) is a 34-amino acid peptide hormone released from L-cells of the gastrointestinal tract in response to food intake. It is a key regulator of appetite and energy homeostasis, primarily acting through the Y2 receptor in the central nervous system. Intravenous infusion is a precise method for administering PYY(3-36) to study its dose-dependent and temporal effects on food intake, body weight, and other metabolic parameters in rat models.
Experimental Protocols
Materials
-
Rat PYY(3-36) (synthetic)
-
Vehicle solution: 0.15 M NaCl with 0.1% Bovine Serum Albumin (BSA)
-
Infusion pumps
-
Catheters for jugular vein cannulation
-
Animal housing with automated food intake monitoring systems (optional, but recommended)
-
Standard laboratory equipment for solution preparation
Animal Model
-
Species: Rat (e.g., Sprague-Dawley, Wistar)
-
Housing: Individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.
-
Acclimation: Allow animals to acclimate to the housing and experimental conditions for at least one week prior to the study.
-
Surgery: Perform jugular vein cannulation for intravenous infusion. Allow for a post-operative recovery period of at least 5-7 days.
Preparation of PYY(3-36) Infusion Solution
-
Reconstitute synthetic rat PYY(3-36) in the vehicle solution (0.15 M NaCl, 0.1% BSA) to the desired stock concentration.
-
Prepare serial dilutions from the stock solution to achieve the final infusion concentrations.
-
Store solutions at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Intravenous Infusion Procedure
-
Connect the indwelling jugular vein catheter to the infusion pump via a swivel system to allow the rat free movement within its cage.
-
Set the infusion pump to the desired flow rate and duration according to the experimental design. A common infusion rate is 50 μl/min.[1]
-
Initiate the infusion at the designated time, often at the onset of the dark cycle when rats exhibit their primary feeding behavior.[1]
-
Monitor the animals for any signs of distress throughout the infusion period.
-
For control groups, infuse the vehicle solution using the same procedure.
Data Presentation: Quantitative Effects of PYY(3-36) IV Infusion
The following tables summarize the dose-dependent effects of intravenous PYY(3-36) infusion on food intake in rats, as reported in the literature.
Table 1: Effects of a 3-Hour Intravenous Infusion of PYY(3-36) on Food Intake in Non-Food-Deprived Rats [1][2]
| PYY(3-36) Dose (pmol·kg⁻¹·min⁻¹) | Cumulative Food Intake Inhibition (First 3 hours) |
| 0.5 | No significant effect |
| 1.7 | No significant effect |
| 5 | Minimal effective dose |
| 17 | Dose-dependent inhibition |
| 50 | Maximal inhibition (~47%) |
Table 2: Effects of a 15-Minute Intravenous Infusion of PYY(3-36) on Food Intake in Non-Food-Deprived Rats [1][2]
| PYY(3-36) Dose (pmol·kg⁻¹·min⁻¹) | Cumulative Food Intake Inhibition |
| 60 | Minimal effective dose |
| 200 | Dose-dependent inhibition |
| 600 | Dose-dependent inhibition |
| 2000 | Maximal inhibition |
Table 3: Effects of Intermittent Intravenous Infusion of PYY(3-36) on Daily Food Intake and Body Weight in Diet-Induced Obese Rats [3][4][5]
| PYY(3-36) Dosing Regimen | Duration | Effect on Daily Caloric Intake | Effect on Body Weight Gain |
| 30 pmol·kg⁻¹·min⁻¹ for 3h, twice daily | 21 days | Sustained reduction of 11-32% | Prevented gain |
| 10 pmol·kg⁻¹·min⁻¹ for 3h, twice daily | (Adjusted during study) | Sustained reduction | Prevented gain |
| 17 pmol·kg⁻¹·min⁻¹ for 3h, twice daily | (Adjusted during study) | Sustained reduction | Prevented gain |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for intravenous PYY(3-36) infusion in rats.
PYY(3-36) Signaling Pathway in the Arcuate Nucleus
Caption: PYY(3-36) signaling cascade in the hypothalamic arcuate nucleus.
References
- 1. PYY(3-36) Induces Fos in the Arcuate Nucleus and in both Catecholaminergic and Non-catecholaminergic Neurons in the Nucleus Tractus Solitarius of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of neuropeptide Y, peptide YY, and pancreatic polypeptide inhibition of identified green fluorescent protein-expressing GABA neurons in the hypothalamic neuroendocrine arcuate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. The Y2 receptor agonist PYY(3-36) increases the behavioural response to novelty and acute dopaminergic drug challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Canine Peptide YY (3-36) in Plasma using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide YY (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells in the ileum and colon in response to feeding. It exists in two main circulating forms: PYY (1-36) and PYY (3-36). The latter, PYY (3-36), is the major circulating form, produced by the action of the enzyme dipeptidyl peptidase-IV (DPP-IV) on PYY (1-36). PYY (3-36) is a key anorexigenic hormone, playing a significant role in the regulation of appetite and energy homeostasis. It exerts its effects primarily through the Neuropeptide Y receptor type 2 (Y2R) in the hypothalamus, leading to a reduction in food intake. Given its role in satiety and metabolism, the accurate measurement of PYY (3-36) in canine plasma is of great interest in veterinary research, particularly in studies related to obesity, diabetes, and gastrointestinal disorders.
This document provides detailed application notes and protocols for the quantification of canine Peptide YY (3-36) in plasma samples using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Assay Principle
The most common format for a canine PYY (3-36) ELISA is a competitive immunoassay. In this assay, a microtiter plate is pre-coated with a capture antibody specific for PYY (3-36). A fixed amount of horseradish peroxidase (HRP)-conjugated PYY (3-36) and the PYY (3-36) in the standards or samples are added to the wells. The PYY (3-36) in the sample competes with the HRP-conjugated PYY (3-36) for binding to the capture antibody. The amount of bound HRP-conjugate is inversely proportional to the concentration of PYY (3-36) in the sample. After a wash step, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of PYY (3-36) in the sample is then determined by comparing the optical density of the samples to the standard curve.
Alternatively, a sandwich ELISA format may be available. In this format, a capture antibody on the plate binds to canine PYY, and a second, enzyme-linked detection antibody binds to a different epitope on the PYY molecule. The signal is directly proportional to the amount of PYY in the sample.
Quantitative Data Summary
The following tables summarize typical performance characteristics of commercially available canine PYY (3-36) ELISA kits. Data is compiled from various manufacturers and may vary between specific kits. Researchers should always refer to the datasheet of the specific kit being used.
Table 1: General Performance Characteristics
| Parameter | Typical Value |
| Assay Type | Competitive ELISA |
| Sample Type | Plasma, Serum, Tissue Homogenates |
| Detection Range | 12.35 - 1,000 pg/mL |
| Sensitivity | < 5.09 pg/mL |
| Assay Length | ~ 2-3 hours |
Data compiled from publicly available information on various commercial kits.
Table 2: Assay Precision
| Parameter | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Concentration | < 10% | < 12% |
| Medium Concentration | < 10% | < 12% |
| High Concentration | < 10% | < 12% |
Coefficients of Variation (CV) are typical values. Refer to the specific kit manual for detailed validation data.
Table 3: Specificity and Cross-Reactivity
| Peptide | Cross-Reactivity (%) |
| Canine PYY (3-36) | 100 |
| Canine PYY (1-36) | Not specified |
| Canine Pancreatic Polypeptide | Not specified |
| Canine Neuropeptide Y (NPY) | Not specified* |
*Cross-reactivity data with closely related peptides is often not publicly available in detail and should be requested from the manufacturer. High specificity for PYY (3-36) with minimal cross-reactivity to PYY (1-36) and other related peptides is crucial for accurate results.
Experimental Protocols
I. Canine Plasma Sample Collection and Preparation
Proper sample collection and handling are critical for the accurate measurement of peptide hormones, which are susceptible to degradation by proteases.
Materials:
-
Blood collection tubes containing EDTA as an anticoagulant.
-
DPP-IV inhibitor (e.g., Sitagliptin, Vildagliptin, or a commercial inhibitor cocktail).
-
Protease inhibitor cocktail.
-
Refrigerated centrifuge.
-
Microcentrifuge tubes.
-
Pipettes and tips.
-
Ice bath.
Procedure:
-
Blood Collection: Collect whole blood from the canine subject into an EDTA-containing tube. Immediately place the tube on an ice bath to minimize proteolytic degradation.
-
Inhibitor Addition: To prevent the degradation of PYY (1-36) to PYY (3-36) and further degradation of PYY (3-36), it is highly recommended to add a DPP-IV inhibitor and a general protease inhibitor cocktail to the whole blood sample immediately after collection. Follow the manufacturer's instructions for the specific inhibitors used.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells and transfer it to a clean microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the plasma into multiple tubes to avoid repeated freeze-thaw cycles. Store the plasma aliquots at -80°C until use.
II. ELISA Assay Protocol (Competitive Method)
This protocol is a generalized procedure. Always follow the specific instructions provided with the ELISA kit you are using.
A. Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as specified in the kit manual.
-
Standard Dilutions: Prepare a serial dilution of the PYY (3-36) standard according to the kit instructions. Typically, the standard is reconstituted to a high concentration and then serially diluted in the provided assay diluent to create a standard curve. The assay diluent serves as the zero standard (0 pg/mL).
-
HRP-Conjugated PYY (3-36): Prepare the HRP-conjugate solution as directed in the kit manual.
B. Assay Procedure:
-
Add Standards and Samples: Add 50 µL of each standard and sample in duplicate to the appropriate wells of the microtiter plate.
-
Add HRP-Conjugate: Add 50 µL of the prepared HRP-conjugated PYY (3-36) to each well (except for a blank well, if applicable).
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate 4-5 times with the prepared wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add Substrate: Add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or as specified in the manual.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells will change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
C. Data Analysis:
-
Calculate Average OD: Calculate the average OD for each set of duplicate standards and samples.
-
Generate Standard Curve: Plot the average OD of the standards on the y-axis against the corresponding PYY (3-36) concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
-
Determine Sample Concentrations: Use the standard curve to determine the concentration of PYY (3-36) in each sample. The OD of the samples will be inversely proportional to the PYY (3-36) concentration.
-
Correction for Dilution: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Visualizations
PYY (3-36) Signaling Pathway
The primary mechanism of PYY (3-36) action in appetite regulation is through its interaction with the Y2 receptor in the arcuate nucleus (ARC) of the hypothalamus.
Caption: PYY (3-36) signaling pathway in appetite regulation.
ELISA Workflow (Competitive Assay)
The following diagram illustrates the key steps in the competitive ELISA workflow for measuring canine PYY (3-36).
Caption: Workflow for a competitive ELISA of canine PYY (3-36).
Application Notes and Protocols for Intracerebroventricular Injection of PYY(3-36) in Porcine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the surgical procedures for intracerebroventricular (ICV) injection of Peptide YY (3-36) (PYY(3-36)) in porcine models. The pig is an increasingly important large animal model in neuroscience and metabolic research due to its physiological and anatomical similarities to humans. ICV administration allows for the direct delivery of therapeutic agents like PYY(3-36) to the central nervous system, bypassing the blood-brain barrier to investigate its effects on appetite, metabolism, and other neurological functions.
These protocols detail pre-operative, surgical, and post-operative care, as well as the specific procedure for ICV cannula implantation and subsequent injection of PYY(3-36). The information is compiled from established veterinary and neurosurgical practices.
I. Pre-Operative Procedures
A successful surgical outcome begins with meticulous pre-operative preparation.
1. Animal Acclimatization and Housing:
-
Pigs should be allowed to acclimate to their housing for at least 5-7 days prior to surgery to minimize stress.
-
House animals individually after surgery to prevent damage to the cannula implant.[1]
-
Ensure cages have sufficient clearance to avoid contact with the cannula.[1]
2. Fasting and Pre-medication:
-
Pigs should be fasted for a minimum of 12 hours before surgery, with free access to water, to reduce the risk of vomiting and aspiration during anesthesia.[2]
-
Administer pre-emptive analgesia to manage pain effectively.[3] This can reduce the required dose of anesthetic agents.[3]
II. Anesthesia and Analgesia
Proper anesthesia and analgesia are critical for animal welfare and the success of the surgical procedure.
1. Anesthetic Induction and Maintenance:
-
A common induction protocol involves an intramuscular (IM) injection of a combination of agents such as Telazol (Tiletamine/Zolazepam), Ketamine, and Xylazine.
-
Following induction, anesthesia is typically maintained with an inhalant anesthetic like isoflurane, delivered via an endotracheal tube.[2][3] Inhalant anesthetics are preferred for long procedures due to the ease of titrating the depth of anesthesia and rapid recovery.[3]
-
Intravenous access, often via an ear vein, should be established for the administration of fluids and medications.[2][4]
2. Analgesia:
-
Multi-modal analgesia is recommended. This includes the use of NSAIDs like meloxicam (B1676189) and opioids such as buprenorphine or fentanyl.[3][5]
-
Analgesics should be administered before the surgical incision to prevent the establishment of a pain state.[3]
Table 1: Recommended Anesthetic and Analgesic Agents for Porcine Neurosurgery
| Agent Class | Drug | Dosage | Route of Administration | Notes |
| Pre-medication/Sedation | Telazol (Tiletamine/Zolazepam) | 6 mg/kg | IM | Used for induction.[2] |
| Ketamine + Midazolam | 10-20 mg/kg (Ketamine) + 0.1-0.2 mg/kg (Midazolam) | IM | Common combination for sedation and anesthetic premedication. | |
| Induction | Propofol | To effect | IV | A fast-acting agent for inducing anesthesia. |
| Maintenance | Isoflurane | 1-4% to effect | Inhalation | Preferred for maintaining a surgical plane of anesthesia.[2][3] |
| Analgesia (NSAID) | Meloxicam | 0.3 - 0.4 mg/kg | IM or PO | Provides good post-operative pain relief.[2][5] |
| Analgesia (Opioid) | Buprenorphine | 0.005 - 0.01 mg/kg | IM | Long-acting opioid for moderate to severe pain. |
| Fentanyl | 30-100 µg/kg/hr | IV Infusion | Potent opioid for intra-operative analgesia.[6] | |
| Local Anesthetic | Bupivacaine | 0.6 mL/kg (0.25%) | Local Infiltration | For regional block at the incision site.[2] |
III. Surgical Protocol: Intracerebroventricular Cannula Implantation
This section describes the stereotaxic surgical procedure for implanting a guide cannula into a lateral cerebral ventricle.
1. Surgical Preparation:
-
Place the anesthetized pig in a stereotaxic apparatus designed for large animals.
-
Apply ocular lubricant to prevent corneal drying.[7]
-
Shave the surgical area on the head and prepare the skin with alternating scrubs of an antiseptic solution (e.g., chlorhexidine (B1668724) or povidone-iodine) and alcohol.[2]
2. Stereotaxic Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the periosteum to ensure the skull surface is clean and dry for good adhesion of the dental cement.
-
Identify the stereotaxic landmarks on the skull. A stereotaxic coordinate system based on external skull landmarks has been developed for pigs.[8] A stereotaxic atlas for the pig brain is available and should be consulted to determine the precise coordinates.[9]
-
Drill a burr hole through the skull at the determined coordinates for the lateral ventricle.
-
Drill a second hole for a small stainless steel anchor screw.[10] This screw will help secure the cannula assembly.[10]
-
Slowly lower the guide cannula through the burr hole to the target depth in the lateral ventricle.
-
Secure the guide cannula and anchor screw to the skull using dental cement.[7]
-
Once the cement has hardened, insert a dummy cannula into the guide cannula to keep it patent and prevent infection.[7][11]
-
Suture the scalp incision around the cannula assembly.[7]
Diagram 1: Experimental Workflow for ICV Cannula Implantation
Caption: Workflow of the ICV cannula implantation procedure.
IV. Post-Operative Care
Diligent post-operative care is essential for the animal's recovery and the long-term success of the implant.
-
Recovery: Monitor the animal closely during recovery from anesthesia until it is fully ambulatory.[12] Keep the animal warm to prevent hypothermia.[13]
-
Analgesia: Continue to provide analgesics for at least 3-5 days post-surgery to manage pain.[14][15]
-
Incision Site Monitoring: Check the surgical site daily for signs of infection, swelling, or cannula displacement.[13][14]
-
Hydration and Nutrition: Encourage water intake, potentially by mixing it with a small amount of juice.[13] Offer soft, palatable food within 6 hours of surgery to promote gastrointestinal motility.[13]
-
Cannula Maintenance: Handle the cannula aseptically during all procedures.[11]
V. Protocol: Intracerebroventricular Injection of PYY(3-36)
This protocol outlines the procedure for injecting PYY(3-36) into the lateral ventricle via the implanted guide cannula.
1. Materials:
-
Sterile PYY(3-36) solution (porcine)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline as a vehicle
-
Injection cannula (sized to extend slightly beyond the guide cannula)[11]
-
Microsyringe and syringe pump
-
Polyethylene tubing
-
Sterile gloves and 70% alcohol wipes
2. Injection Procedure:
-
Gently restrain the conscious animal. This procedure is best performed by two people.[1][11]
-
Aseptically clean the area around the guide cannula with a 70% alcohol wipe.[1]
-
Carefully remove the dummy cannula.[1]
-
Load the microsyringe with the PYY(3-36) solution and connect it to the injection cannula via the tubing, ensuring no air bubbles are present.
-
Insert the injection cannula into the guide cannula until it is fully seated.[1]
-
Infuse the PYY(3-36) solution at a controlled rate using the syringe pump.
-
After the infusion is complete, leave the injection cannula in place for a short period to minimize backflow.
-
Carefully withdraw the injection cannula and replace the dummy cannula.[1]
-
Monitor the animal for any behavioral changes or adverse reactions.
Table 2: PYY(3-36) ICV Injection Parameters (Guidance)
| Parameter | Value | Notes |
| PYY(3-36) Dose | To be determined empirically | Start with doses informed by rodent ICV studies and consider the larger brain volume of the pig. |
| Vehicle | Sterile aCSF or Saline | Ensure vehicle is sterile and biocompatible. |
| Injection Volume | 10-100 µL | Volume should be minimized to avoid increases in intracranial pressure. |
| Infusion Rate | 0.5-2 µL/min | A slow infusion rate is crucial to prevent tissue damage and ensure proper distribution. |
Note: The optimal dose of PYY(3-36) for ICV administration in pigs has not been definitively established in the literature. It is recommended to conduct a dose-response study to determine the effective dose for the desired physiological outcome.
VI. PYY(3-36) Signaling Pathway
PYY(3-36) is known to exert its anorexigenic effects primarily through the Neuropeptide Y Receptor Y2 (Y2R), which is highly expressed in the arcuate nucleus (ARC) of the hypothalamus.
Diagram 2: PYY(3-36) Signaling in the Hypothalamus
Caption: Simplified PYY(3-36) signaling pathway in the hypothalamus.
VII. Conclusion
The porcine model is a valuable tool for studying the central effects of PYY(3-36). The surgical and experimental protocols outlined in this document provide a framework for researchers to successfully perform intracerebroventricular cannula implantation and subsequent drug administration. Adherence to aseptic techniques, proper anesthesia and analgesia, and diligent post-operative care are paramount to ensuring animal welfare and the integrity of the experimental data.
References
- 1. criver.com [criver.com]
- 2. Protocol for surgical implantation of chronic cecal cannula in pigs [protocols.io]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Surgical Placement of Catheters for Long-term Cardiovascular Exercise Testing in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swine Analgesia, Sedation and Anesthesia – Large Animal Surgery – Supplemental Notes [open.lib.umn.edu]
- 6. cm.nus.edu.sg [cm.nus.edu.sg]
- 7. benchchem.com [benchchem.com]
- 8. Stereotaxic placement of cannulae in cerebral ventricles of the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereotaxic atlas of the pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Post-Operative Cares of Surgery (Cannulated or Catheter) Animals, such as the Pig in Biomedical Research | European Journal of Science, Innovation and Technology [ejsit-journal.com]
- 13. americanminipigassociation.com [americanminipigassociation.com]
- 14. shropshireguineapiggery - Surgery and Post-Op care [shropshireguineapiggery.co.uk]
- 15. warrenhousevets.com [warrenhousevets.com]
Application Notes and Protocols for In Vivo Rat Studies with Peptide YY (13-36)
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the solubilization and administration of Peptide YY (13-36) for in vivo studies in rats, supported by quantitative data and visualizations of key biological pathways and experimental workflows.
Application Notes
Introduction to Peptide YY (13-36)
Peptide YY (PYY) is a 36-amino acid peptide hormone released from L-cells of the gastrointestinal tract in response to feeding.[1][2] The primary circulating form, PYY (3-36), is generated by the cleavage of the first two N-terminal amino acids of PYY (1-36) by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1] PYY (13-36) is a further truncated form and, like PYY (3-36), is a potent and selective agonist for the Neuropeptide Y (NPY) Y2 receptor.[3][4][5] This selectivity makes it a valuable tool for investigating the physiological roles of the Y2 receptor.
Mechanism of Action and Signaling Pathway
PYY (13-36) exerts its effects primarily by activating Y2 receptors, which are G-protein coupled receptors (GPCRs). In the context of energy homeostasis, these receptors are notably expressed on neurons in the arcuate nucleus (ARC) of the hypothalamus and in the dorsal motor nucleus of the vagus (DMN).[4][6] Activation of Y2 receptors by PYY (13-36) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of voltage-dependent calcium channels.[6][7] In the ARC, this signaling cascade ultimately inhibits the release of Neuropeptide Y (NPY), an orexigenic (appetite-stimulating) peptide, thereby reducing food intake.[1]
In Vivo Effects in Rat Models
Systemic administration of PYY (13-36) in rats has been shown to influence several physiological processes:
-
Inhibition of Food Intake: Intravenous and intraperitoneal administration of PYY (3-36) and its analogues potently reduces food intake in a dose-dependent manner in both lean and diet-induced obese rats.[8][9][10][11]
-
Reduction of Body Weight: Chronic administration can lead to a sustained reduction in body weight and adiposity.[8][10]
-
Regulation of Gastric Functions: PYY (13-36) can inhibit gastric acid secretion and gastric emptying, contributing to its satiating effect.[4][12]
Experimental Protocols
Protocol 1: Solubilization of Peptide YY (13-36)
Materials:
-
Lyophilized Peptide YY (13-36)
-
Sterile, nuclease-free water or sterile saline (0.9% NaCl)
-
Low-protein-binding microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Reconstitution:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile water or saline.[2][13] While some protocols use water, physiological saline is often preferred for in vivo injections to maintain isotonicity.
-
To prepare a stock solution (e.g., 1 mg/mL), add the appropriate volume of solvent to the vial. Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause aggregation.
-
Note: For peptides that are difficult to dissolve, adding a small amount of a solubilizing agent like DMSO may be considered, although water or saline is typically sufficient for PYY fragments.[14]
-
-
Sterile Filtration:
-
For intravenous or intraperitoneal administration, it is critical to ensure the sterility of the peptide solution.
-
Draw the reconstituted peptide solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, low-protein-binding tube. This removes any potential microbial contamination.
-
-
Storage:
-
For immediate use, the solution can be kept at 4°C.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13]
-
Store the aliquots at -20°C or -80°C. Rehydrated peptide solutions are typically stable for up to 3 months when frozen.[13]
-
Protocol 2: Administration of Peptide YY (13-36) to Rats
Materials:
-
Prepared sterile Peptide YY (13-36) solution
-
Vehicle control (e.g., sterile saline)
-
Appropriate syringes and needles for the chosen administration route
-
Male Sprague-Dawley or Wistar rats (common strains for metabolic studies)[10][11]
Procedure:
-
Animal Acclimatization:
-
House rats individually for at least one week before the experiment to allow for acclimatization to the housing conditions and handling.[10]
-
To reduce stress associated with the injection procedure, handle the rats and perform mock injections with the vehicle solution for several days leading up to the experiment.[10]
-
-
Dose Preparation:
-
On the day of the experiment, thaw an aliquot of the PYY (13-36) stock solution.
-
Dilute the stock solution with the appropriate sterile vehicle (e.g., saline) to achieve the final desired concentration for injection. The injection volume for rats is typically around 1 mL/kg for intraperitoneal (i.p.) administration.[2][15]
-
-
Administration Routes and Dosages:
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration. Doses ranging from 100 to 1000 µg/kg have been shown to be effective in reducing food intake.[2][10][16] Injections are typically given 30 minutes before the dark cycle or food presentation.[2][15]
-
Intravenous (i.v.) Infusion: This method allows for precise control over plasma concentrations. Doses for continuous infusion can range from 5 to 50 pmol/kg/min.[11] This route often requires a surgically implanted catheter.[11][17]
-
Subcutaneous (s.c.) Administration: Often used for chronic studies via osmotic minipumps. Doses can range from 100 to 1000 µg/kg/day.[10]
-
-
Data Collection:
-
Following administration, monitor key parameters such as food intake, body weight, and specific behavioral or physiological responses relevant to the study's objectives.
-
Quantitative Data Summary
The following table summarizes various dosages and administration routes for PYY (3-36), a closely related and more commonly studied analogue of PYY (13-36), in rat studies. These data provide a strong reference for designing experiments with PYY (13-36).
| Peptide / Analogue | Administration Route | Dose | Rat Strain | Key Findings | Reference |
| PYY (3-36) | Intravenous (i.v.) Infusion | 5 - 50 pmol/kg/min | Sprague-Dawley | Dose-dependently inhibited food intake; ED50 was ~15 pmol/kg/min. | [11] |
| PYY (3-36) | Intraperitoneal (i.p.) Infusion | 10 - 30 pmol/kg/min | Not Specified | Produced a sustained reduction in daily caloric intake (11-32%) and prevented weight gain. | [8][9] |
| PYY (3-36) | Subcutaneous (s.c.) via Minipump | 250 - 1000 µg/kg/day | Diet-Induced Obese | Reduced body weight and improved glycemic control. | [10] |
| PYY (3-36) | Intraperitoneal (i.p.) Injection | 100 - 200 µg/kg | Not Specified | Modestly decreased food pellet self-administration. | [2][15] |
| PYY (3-36) | Intracisternal Injection | 2.4 pmol/rat | Not Specified | Inhibited gastric acid secretion stimulated by TRH analog. | [12] |
Visualizations
PYY (13-36) Signaling Pathway
Caption: PYY (13-36) binds to the Y2 receptor, activating Gαi/o proteins to inhibit adenylyl cyclase.
Experimental Workflow
Caption: Workflow for PYY (13-36) solubilization, administration, and data collection in rat studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide YY3-36 Decreases Reinstatement of High-Fat Food Seeking during Dieting in a Rat Relapse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Peptide YY and the Y2 agonist PYY-(13-36) inhibit neurons of the dorsal motor nucleus of the vagus [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis | Journal of Neuroscience [jneurosci.org]
- 7. Differential expression of Y receptors and signaling pathways in intestinal circular and longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. phoenixpeptide.com [phoenixpeptide.com]
- 14. novonordisk.com [novonordisk.com]
- 15. jneurosci.org [jneurosci.org]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.physiology.org [journals.physiology.org]
Application of PYY(3-36) in the Study of Food Intake Behavior in Canines: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide YY (PYY) is a 36-amino acid peptide hormone released from L-cells of the gastrointestinal tract, primarily in the ileum and colon, in response to feeding. It plays a significant role in the regulation of appetite and energy homeostasis. Following its release, PYY is cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into its major circulating bioactive form, PYY(3-36). This truncated form is a potent agonist for the neuropeptide Y receptor subtype 2 (Y2R), which is expressed in various regions of the brain, including the hypothalamus and brainstem, areas critically involved in appetite control.
In canines, PYY is recognized as a key gut hormone involved in the "ileal brake" mechanism, which includes the inhibition of gastric emptying and gastric acid secretion. While detailed studies on the direct effects of PYY(3-36) on food intake in dogs are limited, research in other species, including rodents and humans, has consistently demonstrated its anorectic effects. A veterinary drug, dirlotapide, used for managing obesity in dogs, is known to exert its effects partially via PYY, highlighting the peptide's relevance in canine appetite regulation[1]. In the canine intestine, PYY(3-36)-NH2 constitutes approximately 6% of the total PYY.[2]
These application notes provide a framework for researchers to investigate the role of PYY(3-36) in canine food intake behavior, offering detailed protocols extrapolated from existing canine studies on related peptides and comprehensive studies in other species.
Signaling Pathway of PYY(3-36) in Appetite Regulation
PYY(3-36) exerts its anorectic effects primarily through the activation of Y2 receptors in the central nervous system. Upon binding to Y2 receptors on presynaptic neurons in the arcuate nucleus of the hypothalamus, PYY(3-36) inhibits the release of orexigenic (appetite-stimulating) neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). This, in turn, disinhibits adjacent pro-opiomelanocortin (POMC) neurons, leading to an increase in the release of α-melanocyte-stimulating hormone (α-MSH), an anorexigenic peptide. The overall effect is a reduction in hunger and food intake.
Caption: PYY(3-36) signaling pathway in appetite regulation.
Quantitative Data Summary
The following tables summarize key quantitative data related to PYY administration and its effects. Given the limited data in canines for food intake studies, data from other species are included for context and to aid in experimental design.
Table 1: PYY Forms and Pharmacokinetics in Canines
| Parameter | Value | Reference |
| PYY(3-36)-NH2 in ileo-cecal junction | 6% of total PYY | [2] |
| Gly-extended PYY(1-36) in intestine | ~20% of total PYY | [2] |
| Plasma half-life of PYY | ~10 minutes | [3] |
Table 2: Effects of PYY on Gastric Functions in Canines
| Experimental Condition | PYY Dose | Effect | Reference |
| Inhibition of meal-stimulated gastric acid secretion | 400 pmol/kg/h (intravenous) | 35 ± 6% inhibition | [4] |
| Inhibition of histamine-stimulated gastric acid secretion | 400 pmol/kg/h (intravenous) | 28 ± 7% inhibition | [4] |
| Inhibition of pentagastrin-stimulated gastric acid secretion | 400 pmol/kg/h (intravenous) | 17 ± 4% inhibition | [4] |
| Inhibition of sham-feeding-stimulated gastric acid secretion | 400 pmol/kg/h (intravenous) | 90 ± 4% inhibition | [4] |
Table 3: Dose-Response of Intravenous PYY(3-36) on Food Intake in Rodents (for reference)
| Species | Infusion Duration | Dose (pmol/kg/min) | Effect on Food Intake | Reference |
| Rat | 3 hours | 5 | Minimal effective dose | [5] |
| Rat | 3 hours | 15 | Estimated ED50 (47% max inhibition) | [5] |
| Rat | 15 minutes | 60 | Minimal effective dose | [6] |
| Rat | 15 minutes | 200 | 25% reduction at 2 hours | [6] |
Experimental Protocols
The following protocols are designed as a starting point for investigating the effects of PYY(3-36) on food intake in canines. These are based on best practices from canine physiological studies and food intake studies in other species. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow Diagram
Caption: Experimental workflow for a canine PYY(3-36) food intake study.
Animal Model and Housing
-
Species: Beagle dogs are a common breed for this type of research due to their manageable size and temperament.
-
Health Status: Animals should be healthy, adult, and of a stable body weight.
-
Housing: Dogs should be individually housed to allow for accurate food intake measurement. Housing should be in a controlled environment with a consistent light-dark cycle and temperature.
-
Acclimation: A crucial step is to acclimate the dogs to the experimental setting, personnel, and procedures to minimize stress, which can independently affect appetite[7].
Surgical Preparation
For intravenous infusion studies, surgical implantation of a chronic indwelling catheter into a major vein (e.g., jugular or cephalic) is required. This should be performed under general anesthesia using aseptic surgical techniques. A recovery period of at least one week is necessary before any experiments are conducted.
PYY(3-36) Preparation and Administration
-
Peptide: Synthetic canine PYY(3-36) should be used.
-
Vehicle: The peptide should be dissolved in a sterile, isotonic saline solution containing a carrier protein like 0.1% bovine serum albumin (BSA) to prevent adsorption to the infusion apparatus.
-
Administration Route: Intravenous infusion is the preferred route to maintain stable plasma concentrations, given the short half-life of PYY in dogs.
-
Dose-Response Study: A range of doses should be investigated. Based on the effective doses in other species and the dose used for gastric secretion studies in dogs, a starting range for investigation could be 10-50 pmol/kg/min.
Experimental Procedure (Crossover Design)
-
Fasting: Dogs should be fasted overnight (e.g., 12-18 hours) but have free access to water.
-
Infusion: On the morning of the experiment, connect the dog's catheter to an infusion pump. Begin a continuous intravenous infusion of either the PYY(3-36) solution or the vehicle. The infusion should start a set time before food presentation (e.g., 30-60 minutes) to allow plasma PYY(3-36) levels to stabilize.
-
Food Presentation: After the pre-feeding infusion period, present a pre-weighed amount of a palatable standard diet to the dog.
-
Food Intake Measurement: Measure the amount of food consumed at regular intervals (e.g., every 15 or 30 minutes) for a set period (e.g., 2-4 hours). Total food intake over the entire period should also be calculated.
-
Behavioral Observation: Observe and record feeding behaviors, such as latency to start eating, rate of eating, and any signs of nausea or discomfort.
-
Washout Period: A sufficient washout period (e.g., at least 48-72 hours) should be allowed between treatments in a crossover design.
Data Analysis
-
Primary Endpoint: Cumulative food intake (in grams or kcal) at each time point.
-
Secondary Endpoints: Latency to first meal, meal duration, and satiety ratio (inter-meal interval / preceding meal size).
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different doses of PYY(3-36) with the vehicle control.
Conclusion
The study of PYY(3-36) in canines holds significant potential for understanding the physiological regulation of appetite and for the development of novel therapeutics for canine obesity. While direct evidence for the anorectic effects of PYY(3-36) in dogs is still emerging, the protocols and data presented here provide a solid foundation for researchers to design and execute rigorous scientific investigations in this area. Careful attention to experimental design, particularly in minimizing stress and using appropriate dosing, will be critical for obtaining reliable and translatable results.
References
- 1. vettimes.co.uk [vettimes.co.uk]
- 2. PYY [phoenixbiotech.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Enterogastrone-like effect of peptide YY is vagally mediated in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Peripheral peptide YY inhibits propulsive colonic motor function through Y2 receptor in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide YY and appetite control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating Metabolic Syndrome in Mouse Models Using Peptide YY (3-36)
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Peptide YY (PYY), a gut hormone released from L-cells of the gastrointestinal tract in response to feeding, plays a significant role in energy and glucose homeostasis. The major circulating form, PYY (3-36), is a 34-amino acid peptide that has garnered considerable interest for its potential therapeutic applications in metabolic disorders.[1][2][3] PYY (3-36) is known to reduce appetite and food intake by acting on the Y2 receptor in the hypothalamus.[4][5][6] Emerging evidence also suggests that PYY (3-36) can improve insulin (B600854) sensitivity and glucose metabolism, making it a compelling agent for investigating the pathophysiology of and potential treatments for metabolic syndrome in preclinical mouse models.[5][7][8]
These application notes provide detailed protocols for utilizing PYY (3-36) in diet-induced obese (DIO) mouse models of metabolic syndrome. The protocols cover the induction of metabolic syndrome, administration of PYY (3-36), and subsequent analysis of key metabolic parameters.
Experimental Protocols
Induction of Diet-Induced Obesity (DIO) and Metabolic Syndrome in Mice
This protocol describes the induction of obesity and metabolic syndrome in mice using a high-fat diet (HFD). C57BL/6J mice are a commonly used strain as they are susceptible to developing obesity, hyperglycemia, and insulin resistance on an HFD.[9][10]
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD; 45-60% kcal from fat)[9]
-
Standard chow diet (control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week upon arrival.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.
-
House mice individually or in small groups with ad libitum access to their respective diets and water for 8-16 weeks.[11]
-
Monitor body weight and food intake weekly.
-
After the induction period, confirm the metabolic syndrome phenotype by measuring fasting blood glucose, insulin levels, and performing glucose and insulin tolerance tests.
Administration of Peptide YY (3-36)
PYY (3-36) can be administered via various routes, including intraperitoneal (IP) injection for acute studies and subcutaneous (SC) infusion via osmotic minipumps for chronic studies.[1][2]
2.1. Acute Administration via Intraperitoneal (IP) Injection
Materials:
-
Peptide YY (3-36)
-
Sterile saline (0.9% NaCl)
-
Insulin syringes
Procedure:
-
Reconstitute PYY (3-36) in sterile saline to the desired stock concentration.
-
Acclimate singly housed mice to handling and IP injections by administering saline injections for 3 consecutive days prior to the experiment.[1]
-
On the day of the experiment, fast the mice for a predetermined period (e.g., 16 hours overnight).[1][12]
-
Administer a single IP injection of PYY (3-36) at doses typically ranging from 10 to 100 µg/kg body weight.[2] Control animals receive a saline injection of the same volume.
-
Monitor food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.[12]
2.2. Chronic Administration via Osmotic Minipumps
Materials:
-
Peptide YY (3-36)
-
Osmotic minipumps (e.g., ALZET)
-
Sterile saline
-
Surgical instruments for implantation
-
Anesthesia
Procedure:
-
Fill osmotic minipumps with the appropriate concentration of PYY (3-36) in sterile saline to deliver doses typically ranging from 100 to 1000 µg/kg/day.[1][13]
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small subcutaneous incision on the back of the mouse, between the shoulder blades.
-
Implant the filled osmotic minipump subcutaneously.
-
Close the incision with wound clips or sutures.
-
Monitor the animals for recovery from surgery and for the duration of the infusion period (typically 2-4 weeks).[2][13]
-
Monitor body weight, food intake, and other metabolic parameters throughout the study.
Assessment of Metabolic Parameters
3.1. Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the body to clear a glucose load from the circulation.
Materials:
-
Glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail snip method)
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.[14]
-
Record the baseline blood glucose level (t=0) from a tail blood sample.[14]
-
Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.[14]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[14]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.
3.2. Insulin Tolerance Test (ITT)
The ITT measures the whole-body insulin sensitivity.
Materials:
-
Human insulin
-
Sterile saline
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fast mice for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75-1.0 U/kg body weight) via IP injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage of initial blood glucose over time.
Data Presentation
Table 1: Effects of Chronic PYY (3-36) Administration on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Treatment Group | Duration | Dose (µg/kg/day) | Change in Body Weight (g) | Cumulative Food Intake (g) | Reference |
| Vehicle | 28 days | - | +4.5 ± 0.5 | 95 ± 3 | [1] |
| PYY (3-36) | 28 days | 100 | +3.2 ± 0.4 | 92 ± 4 | [1] |
| PYY (3-36) | 28 days | 300 | +1.8 ± 0.6 | 88 ± 3 | [1] |
| PYY (3-36) | 28 days | 1000 | -0.5 ± 0.7** | 80 ± 5 | [1][13] |
| Vehicle | 4 weeks | - | +3.4 ± 1.3 | - | [15] |
| PYY (3-36) | 4 weeks | 300 | +0.5 ± 2.3 | - | [15] |
| PYY (3-36) | 4 weeks | 1000 | -0.7 ± 2.9 | - | [15] |
*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM.
Table 2: Effects of PYY (3-36) on Glucose Homeostasis in High-Fat Diet-Fed Mice
| Parameter | Treatment Group | Value | Reference |
| Glucose Disposal Rate (µmol/min/kg) | |||
| (Hyperinsulinemic-euglycemic clamp) | Vehicle | 76.1 ± 11.4 | [7] |
| PYY (3-36) (acute IV infusion) | 103.8 ± 10.9** | [7] | |
| Muscle Glucose Uptake (µmol/g tissue) | |||
| Vehicle | 1.5 ± 0.5 | [7] | |
| PYY (3-36) (acute IV infusion) | 2.1 ± 0.5 | [7] | |
| Adipose Tissue Glucose Uptake (µmol/g tissue) | |||
| Vehicle | 0.4 ± 0.3 | [7] | |
| PYY (3-36) (acute IV infusion) | 0.8 ± 0.4 | [7] | |
| HbA1c (%) | |||
| DIO Vehicle | 4.8 ± 0.1 | [2] | |
| DIO + PYY (3-36) (4-week infusion) | 4.3 ± 0.1 | [2] |
*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM.
Visualizations
Caption: PYY (3-36) signaling pathway in the regulation of food intake.
Caption: Experimental workflow for investigating PYY (3-36) in DIO mice.
Caption: Summary of metabolic effects of PYY (3-36) administration.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effects of PYY[3-36] in rodent models of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Peptide YY in Type 2 Diabetes: A Complementary Gut Hormone with Therapeutic Potential Beyond GLP-1 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. labanimal.co.kr [labanimal.co.kr]
- 10. Guidelines for Diet-Induced Models of Cardiometabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 12. academic.oup.com [academic.oup.com]
- 13. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term PYY(13-36) Administration in Diet-Induced Obese Porcine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide YY (PYY) is a gut hormone released from enteroendocrine L-cells in the distal small intestine and colon in response to feeding.[1] The circulating form, PYY(3-36), is a truncated version of the full-length peptide and is known to be a potent agonist of the neuropeptide Y receptor subtype 2 (Y2R).[2][3] Activation of Y2R in the arcuate nucleus of the hypothalamus and other brain regions leads to the inhibition of orexigenic neurons and the stimulation of anorexigenic neurons, ultimately resulting in reduced appetite and food intake.[4] Chronic administration of PYY(3-36) has been shown to reduce body weight and improve insulin (B600854) sensitivity in rodent models of diet-induced obesity.[5][6][7] Porcine models of diet-induced obesity are increasingly recognized for their translational relevance to human metabolic diseases due to their physiological and metabolic similarities. These application notes provide a framework for conducting long-term studies on the effects of PYY(13-36) in diet-induced obese porcine models, including detailed protocols and expected outcomes based on available literature.
Data Presentation
Table 1: Effects of Acute PYY(3-36) Administration on Feed Intake in Pigs
| Treatment Group | Administration Route | Dose | Feeding Condition | Duration of Effect | Reduction in Feed Intake | Reference |
| Castrated Male Pigs | Intravenous (IV) Injection | 30 µg/kg body weight | Ad libitum | 3 hours | 68.5 ± 18.0% at 1 hour, 44.2 ± 18.6% at 3 hours | [8] |
| Castrated Male Pigs | Intravenous (IV) Injection | 30 µg/kg body weight | Fast-refed | 1 hour | Significantly reduced compared to saline | [8] |
| Castrated Male Pigs | Intravenous (IV) Infusion | 0.25 µg/kg body weight per min | Fast-refed | 1 hour post-infusion | Suppressed feed intake | [8][9] |
Table 2: Effects of Chronic PYY(3-36) Administration in Diet-Induced Obese (DIO) Rodent Models
| Animal Model | Administration Route | Dose | Duration | Effect on Body Weight | Effect on Adiposity | Reference |
| DIO C57BL/6J Mice | Subcutaneous (SC) Osmotic Minipumps | 1000 µg/kg/day | 28 days | ~10% less than vehicle-treated group | Dose-dependent reduction in mesenteric, epididymal, retroperitoneal, and inguinal fat pad weight | [7][10] |
| DIO Rats | Subcutaneous (SC) Administration | 250 and 1000 µg/kg/day | 28 days | Reduced body weight | Not specified | [7][10] |
| DIO Mice | Subcutaneous (SC) Infusion | 1 mg/kg/day | 7 days | 9-10% reduction at day 2 vs. baseline | Epididymal fat pad weight ~50% lower than controls | [11] |
Experimental Protocols
Diet-Induced Obese Porcine Model Development
Objective: To induce an obese phenotype in pigs through a high-fat, high-calorie diet, creating a relevant model for studying the long-term effects of PYY(13-36).
Materials:
-
Young, castrated male pigs (e.g., Göttingen minipigs or domestic swine).
-
Standard chow diet.
-
High-fat, high-calorie diet (custom formulation, e.g., enriched with lard and sucrose).
-
Animal housing facilities with controlled environment.
-
Weighing scales.
Protocol:
-
Acclimatization: Upon arrival, house pigs individually and allow for a 1-2 week acclimatization period with ad libitum access to standard chow and water.
-
Baseline Measurements: Record baseline body weight, food intake, and collect blood samples for baseline metabolic parameters (e.g., glucose, insulin, lipids).
-
Diet Induction: Divide the animals into a lean control group (continued on standard chow) and an obesity-prone group. Provide the obesity-prone group with ad libitum access to the high-fat, high-calorie diet.
-
Monitoring: Monitor body weight and food intake weekly. Continue the high-fat diet until a significant difference in body weight and adiposity is observed between the diet-induced obese and lean control groups (typically 3-6 months).
-
Confirmation of Obesity: At regular intervals, assess markers of obesity and metabolic syndrome, such as fasting blood glucose, insulin, and lipid profiles.
Long-Term PYY(13-36) Administration
Objective: To chronically administer PYY(13-36) to diet-induced obese pigs to evaluate its long-term effects on body weight, food intake, and metabolic parameters.
Materials:
-
Porcine PYY(13-36) (synthetic).
-
Vehicle (e.g., sterile saline with 0.1% bovine serum albumin).
-
Osmotic minipumps or other controlled-release delivery systems.
-
Surgical tools for implantation of delivery systems.
-
Anesthetics and analgesics.
Protocol:
-
Animal Grouping: Randomize the diet-induced obese pigs into a vehicle control group and one or more PYY(13-36) treatment groups (different doses).
-
Surgical Implantation of Delivery System:
-
Anesthetize the pigs following approved veterinary procedures.
-
Surgically implant osmotic minipumps subcutaneously in the dorsal region. The pumps should be pre-filled with either vehicle or the appropriate concentration of PYY(13-36) to deliver the desired daily dose.
-
Provide post-operative care, including analgesics, as required.
-
-
Treatment Period: The duration of treatment should be sufficient to observe long-term effects, typically ranging from 4 to 12 weeks.
-
Data Collection:
-
Body Weight: Measure and record body weight weekly.
-
Food Intake: Measure and record daily food consumption.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to measure plasma PYY levels, glucose, insulin, and other relevant metabolic markers.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and collect tissues (e.g., adipose tissue depots, liver, hypothalamus) for further analysis.
Metabolic Assessments
Objective: To evaluate the impact of long-term PYY(13-36) treatment on glucose metabolism and insulin sensitivity.
Materials:
-
Glucose and insulin assay kits.
-
Intravenous catheters.
-
Glucose solution for infusion.
-
Insulin for infusion.
Protocol (Intravenous Glucose Tolerance Test - IVGTT):
-
Catheter Placement: A day prior to the test, place indwelling catheters in a suitable vein (e.g., ear vein) for blood sampling and infusions.
-
Fasting: Fast the pigs overnight (approximately 12-16 hours) with free access to water.
-
Baseline Sample: Collect a baseline blood sample.
-
Glucose Bolus: Administer an intravenous bolus of glucose (e.g., 0.5 g/kg body weight).
-
Blood Sampling: Collect blood samples at specific time points post-glucose administration (e.g., 2, 5, 10, 15, 30, 60, 90, and 120 minutes).
-
Sample Analysis: Analyze plasma samples for glucose and insulin concentrations.
-
Data Analysis: Calculate parameters such as glucose clearance rate and insulin response.
Visualization of Pathways and Workflows
Caption: PYY(3-36) signaling pathway in appetite regulation.
Caption: Experimental workflow for long-term PYY(13-36) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Effects of peripheral administration of PYY3-36 on feed intake and plasma acyl-ghrelin levels in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. PYY[3-36] administration decreases the respiratory quotient and reduces adiposity in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of Peptide YY (3-36) on Food Intake in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dose-response studies investigating the effects of Peptide YY (3-36) [PYY(3-36)] on food intake in rats. The protocols and data presented are intended to guide researchers in designing and conducting similar experiments to evaluate the anorectic potential of PYY(3-36) and related analogs.
Introduction
Peptide YY (PYY) is a gut hormone released from intestinal L-cells in response to food intake, playing a significant role in appetite regulation.[1][2][3] The predominant circulating form, PYY(3-36), is produced by the action of the enzyme dipeptidyl peptidase-IV (DPP-IV).[2][4] PYY(3-36) exerts its anorectic effects primarily by acting on the Y2 receptor (Y2R), which is expressed in the hypothalamic arcuate nucleus (ARC), a key brain region for energy homeostasis.[2][5][6] Activation of Y2R in the ARC is believed to inhibit orexigenic Neuropeptide Y (NPY) neurons and activate anorexigenic Pro-opiomelanocortin (POMC) neurons, leading to a reduction in food intake.[3][7] There is also evidence suggesting that the vagus nerve may play a role in mediating the satiety signals of PYY(3-36).[3][5]
The potent inhibitory effect of PYY(3-36) on food intake in rodents and humans has made it a promising target for the development of anti-obesity therapeutics.[1][5][6] Understanding the dose-dependent relationship of PYY(3-36) on feeding behavior is crucial for its therapeutic development.
Signaling Pathway of PYY(3-36) in Appetite Regulation
The anorectic effect of PYY(3-36) is primarily mediated through its interaction with the Y2 receptor in the central nervous system. The following diagram illustrates the proposed signaling pathway.
Data Presentation: Dose-Response of PYY(3-36) on Food Intake in Rats
The following tables summarize the quantitative data from various studies on the dose-dependent effects of PYY(3-36) on food intake in rats, categorized by the route of administration.
Table 1: Intravenous (IV) Infusion
| Dose (pmol·kg⁻¹·min⁻¹) | Infusion Duration | Effect on Food Intake | Study Reference |
| 5 | 3 hours | Minimal effective dose; 19% reduction at 3 hours. | [8] |
| 15 | 3 hours | Estimated mean effective dose (ED₅₀). | [8] |
| 17 | 3 hours | 28% reduction in cumulative food intake at 3 hours. | [8] |
| 50 | 3 hours | Maximal effective dose; sustained inhibition for 11 hours, peak of 69% at 1 hour. | [8] |
| 60 | 15 minutes | Minimal effective dose; transient inhibition of 17% at 2 hours. | [8] |
| 2000 | 15 minutes | Maximal effective dose; sustained inhibition for 7 hours, peak of 50% at 2 hours. | [8] |
| 17 (intermittent) | 3 hours on, 3 hours off | Sustained reduction in daily caloric intake. | [9] |
Table 2: Intraperitoneal (IP) Injection
| Dose (nmol/kg) | Effect on Food Intake (1 hour post-injection) | Study Reference |
| 1 | No significant effect. | [10] |
| 3 | Significant inhibition. | [10] |
| 10 | Significant inhibition. | [10] |
Note: Some studies have reported inconsistent or modest effects of acute IP injections of PYY(3-36) on food intake in rats.[8][11]
Table 3: Subcutaneous (SC) Administration (via osmotic minipumps)
| Dose (µg·kg⁻¹·day⁻¹) | Duration | Effect on Food Intake and Body Weight | Study Reference |
| 100, 300, 1000 | 28 days | Dose-dependent reduction in body weight gain. Significant reduction in food intake only at the highest dose over the first 3 days. | [11] |
| 250, 1000 | 28 days | Reduced body weight and improved glycemic control in diet-induced obese rats. | [11] |
| 100 | 7 days | Co-administration with leptin extended the anorectic effects. | [12] |
Table 4: Pulmonary Administration
| Dose (mg/kg) | Effect on Food Intake | Study Reference |
| 0.08 - 0.90 | Dose-dependent suppression of food intake for 4-6 hours. | [13] |
| 0.80 | Significant suppression of 35.1% at 4 hours and 19.7% at 6 hours. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the dose-response studies of PYY(3-36) on food intake in rats.
Protocol 1: Intravenous Infusion of PYY(3-36) in Freely Feeding Rats
Objective: To determine the dose-dependent effects of continuous intravenous infusion of PYY(3-36) on food intake in non-food-deprived rats.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Rat PYY(3-36) (synthetic).
-
Vehicle solution (e.g., 0.15 M NaCl with 0.1% Bovine Serum Albumin - BSA).
-
Infusion pumps.
-
Jugular vein catheters.
-
Surgical instruments for catheter implantation.
-
Metabolic cages for monitoring food intake.
Experimental Workflow Diagram:
Procedure:
-
Animal Preparation:
-
Acclimatize male rats to individual housing in a temperature-controlled room with a 12:12-hour light-dark cycle for at least one week.
-
Implant a chronic indwelling catheter into the jugular vein under anesthesia.
-
Allow a recovery period of at least 7 days post-surgery, during which catheter patency should be maintained.
-
-
Experimental Setup:
-
Connect the external part of the catheter to an infusion pump via a swivel system that allows the rat to move freely.
-
Prepare different concentrations of PYY(3-36) in the vehicle solution to achieve the desired infusion rates (e.g., 0.5-50 pmol·kg⁻¹·min⁻¹).
-
-
Infusion and Data Collection:
-
Begin the intravenous infusion of either PYY(3-36) or vehicle at the onset of the dark cycle, when rats typically initiate feeding.
-
The infusion can be continuous for a set period (e.g., 3 hours) or intermittent (e.g., 1 hour on, 1 hour off).
-
Measure cumulative food intake at regular intervals (e.g., 1, 2, 3, 6, 12, and 24 hours) after the start of the infusion.
-
-
Data Analysis:
-
Analyze the data to determine the dose-dependent inhibition of food intake by PYY(3-36) compared to the vehicle control group.
-
Protocol 2: Intraperitoneal Injection of PYY(3-36)
Objective: To assess the acute effects of a bolus intraperitoneal injection of PYY(3-36) on food intake.
Materials:
-
Male rats (e.g., Wistar).
-
Rat PYY(3-36).
-
Vehicle (e.g., saline).
-
Syringes and needles for IP injection.
-
Cages with pre-weighed food.
Procedure:
-
Animal Acclimatization:
-
Individually house rats and accustom them to the injection procedure by administering daily saline injections for 3 days prior to the experiment.
-
-
Fasting (Optional but common):
-
To ensure a robust feeding response, rats may be fasted for a period (e.g., 19 hours) before the injection.
-
-
Injection and Feeding:
-
Randomize rats into groups based on body weight.
-
Administer a single intraperitoneal injection of PYY(3-36) at various doses (e.g., 1, 3, 10 nmol/kg) or vehicle.
-
Immediately after the injection, provide a pre-weighed amount of food.
-
-
Data Collection and Analysis:
-
Measure food intake at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Compare the food consumption between the PYY(3-36) treated groups and the vehicle control group.
-
Protocol 3: Chronic Subcutaneous Administration of PYY(3-36) via Osmotic Minipumps
Objective: To evaluate the long-term effects of continuous subcutaneous delivery of PYY(3-36) on food intake, body weight, and adiposity in diet-induced obese (DIO) rats.
Materials:
-
Male rats made obese through a high-fat diet.
-
Rat PYY(3-36).
-
Vehicle (e.g., saline).
-
Alzet osmotic minipumps (e.g., for 7 or 28-day delivery).
-
Surgical instruments for pump implantation.
Procedure:
-
Induction of Obesity:
-
House rats on a high-fat diet for several weeks to induce obesity.
-
-
Pump Preparation and Implantation:
-
Fill osmotic minipumps with the desired concentration of PYY(3-36) or vehicle according to the manufacturer's instructions to deliver specific daily doses (e.g., 100-1000 µg·kg⁻¹·day⁻¹).
-
Under anesthesia, implant the filled minipumps subcutaneously in the dorsal region of the rats.
-
-
Long-Term Monitoring:
-
Monitor daily food intake and body weight for the duration of the pump's activity (e.g., 28 days).
-
At the end of the study, rats can be euthanized, and various fat pads (e.g., mesenteric, epididymal, retroperitoneal) can be dissected and weighed to assess changes in adiposity.
-
-
Data Analysis:
-
Analyze the long-term changes in cumulative food intake, body weight gain, and fat pad mass between the PYY(3-36) treated and vehicle control groups.
-
Conclusion
The administration of PYY(3-36) in rats consistently demonstrates a dose-dependent inhibition of food intake across various routes of administration. Intravenous infusions provide a potent and sustained effect, while chronic subcutaneous delivery can lead to significant reductions in body weight and adiposity. These protocols and the summarized data offer a valuable resource for researchers investigating the therapeutic potential of PYY(3-36) and related Y2R agonists for the treatment of obesity. The choice of experimental design, including the route of administration and dosing regimen, will depend on the specific research question being addressed.
References
- 1. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Control of Food Intake by Gastrointestinal Peptides: Mechanisms of Action and Possible Modulation in the Treatment of Obesity [jnmjournal.org]
- 4. ec.bioscientifica.com [ec.bioscientifica.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis | Journal of Neuroscience [jneurosci.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Leptin extends the anorectic effects of chronic PYY(3-36) administration in ad libitum-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pulmonary delivery of peptide YY for food intake suppression and reduced body weight gain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Localization of PYY (13-36) Receptors in the Mouse Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide YY (PYY) is a gut-derived hormone that plays a significant role in regulating appetite, energy homeostasis, and other physiological processes. The C-terminal fragment PYY (13-36) is a high-affinity agonist for the Neuropeptide Y receptor type 2 (Y2R). Understanding the precise neuroanatomical distribution of these receptors in the mouse brain is crucial for elucidating the mechanisms of PYY's central effects and for the development of novel therapeutics targeting feeding disorders and other metabolic diseases. Immunohistochemistry (IHC) is a powerful technique to visualize the localization of Y2 receptors within the complex cytoarchitecture of the brain. These application notes provide a comprehensive overview and detailed protocols for the successful immunohistochemical staining of PYY (13-36) receptors (Y2R) in mouse brain tissue.
PYY (13-36) and the Y2 Receptor
PYY (13-36) is the major circulating form of PYY and exerts its biological effects primarily through the Y2 receptor, a member of the G-protein coupled receptor superfamily. In the central nervous system, Y2 receptors are predominantly presynaptic, acting as autoreceptors or heteroreceptors to inhibit neurotransmitter release.[1][2] This presynaptic localization is a key consideration for the interpretation of IHC results, as staining is often observed in nerve fibers and terminals rather than in cell bodies.[2][3] Colchicine treatment may be required to enhance the detection of Y2R immunoreactivity in neuronal cell bodies.[2][3][4]
Distribution of Y2 Receptors in the Mouse Brain
Autoradiographic and immunohistochemical studies have revealed a widespread but distinct distribution of Y2 receptors in the mouse brain. High densities of Y2R are consistently found in specific regions involved in memory, emotion, and homeostatic regulation.
Table 1: Quantitative and Semi-Quantitative Distribution of Y2 Receptors in the Mouse Brain
| Brain Region | Receptor Density/Immunoreactivity | References |
| Hippocampus | ||
| CA1, CA2, CA3 fields | High | [4][5][6] |
| Stratum Radiatum & Stratum Oriens (CA1) | Intense Labeling | [5] |
| Stratum Oriens (CA3) | Intense Labeling | [5] |
| Dentate Gyrus | High (Hilus) | [5][6] |
| Amygdala | High | [2][4] |
| Hypothalamus | Moderate to High | [1][2][4] |
| Arcuate Nucleus | Moderate | [7] |
| Lateral Hypothalamus | Low Density (Cell Bodies) | [2][4] |
| Septum | ||
| Lateral Septum | High | [6] |
| Septum Basal Forebrain | Dense (Cell Bodies) | [2][4] |
| Other Regions | ||
| Olfactory Bulb | Present | [2][4] |
| Nucleus Accumbens | Present | [2][4] |
| Substantia Nigra Compacta | High | [2][4][6] |
| Locus Coeruleus | Present | [2][4] |
| Solitary Tract Nucleus | Present | [2][4] |
Note: The table summarizes findings from multiple studies. "High," "Moderate," and "Low" are relative terms based on the descriptions in the cited literature.
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for immunohistochemistry and the canonical signaling pathway for the Y2 receptor.
References
- 1. Characterization of NPY Y2 receptor protein expression in the mouse brain. II. Coexistence with NPY, the Y1 receptor, and other neurotransmitter-related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of neuropeptide Y2 receptor protein expression in the mouse brain. I. Distribution in cell bodies and nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Characterization of neuropeptide Y2 receptor protein expression in the mouse brain. I. Distribution in cell bodies and … [ouci.dntb.gov.ua]
- 5. Marked decrease of neuropeptide Y Y2 receptor binding sites in the hippocampus in murine prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of neuropeptide Y Y1-like and Y2-like receptor subtypes in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PYY [phoenixbiotech.net]
Application Notes and Protocols for Western Blot Analysis of Y2 Receptor Activation by PYY (13-36) in Porcine Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide YY (PYY) is a gut hormone that plays a crucial role in regulating appetite and energy homeostasis. Its truncated form, PYY (13-36), is a selective agonist for the Neuropeptide Y2 receptor (Y2R), a G-protein coupled receptor (GPCR). Activation of the Y2 receptor is of significant interest in the development of therapeutics for metabolic diseases. This document provides detailed application notes and protocols for the analysis of Y2 receptor activation in porcine tissue by PYY (13-36) using Western blotting to detect downstream signaling events.
The Y2 receptor is a member of the Gi/o-coupled GPCR family.[1] Ligand binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, Y2 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical for cell growth, proliferation, and survival.[2][3]
Western blotting is a powerful technique to elucidate these signaling cascades by detecting changes in the phosphorylation status of key downstream effector proteins, such as ERK and Akt.[4] This document will guide researchers through the entire workflow, from porcine tissue preparation to quantitative data analysis, and provide visualizations of the key processes.
Data Presentation
The following tables summarize representative quantitative data from a Western blot experiment designed to assess the effect of PYY (13-36) on Y2 receptor-mediated signaling in porcine hypothalamic tissue. The data is presented as the fold change in the ratio of phosphorylated protein to total protein, normalized to a loading control (β-actin) and relative to the vehicle-treated control.
Table 1: Dose-Dependent Effect of PYY (13-36) on ERK1/2 Phosphorylation
| Treatment Concentration (nM) | Fold Change in p-ERK1/2 / Total ERK1/2 Ratio (Mean ± SEM) |
| Vehicle Control | 1.00 ± 0.12 |
| 1 | 1.85 ± 0.21 |
| 10 | 3.20 ± 0.35 |
| 100 | 4.50 ± 0.48 |
| 1000 | 2.10 ± 0.25 |
Table 2: Time-Course of PYY (13-36) (100 nM) on Akt Phosphorylation
| Treatment Time (minutes) | Fold Change in p-Akt (Ser473) / Total Akt Ratio (Mean ± SEM) |
| 0 (Vehicle Control) | 1.00 ± 0.09 |
| 5 | 2.15 ± 0.24 |
| 15 | 3.80 ± 0.41 |
| 30 | 2.50 ± 0.28 |
| 60 | 1.20 ± 0.15 |
Experimental Protocols
Porcine Tissue Preparation
This protocol describes the preparation of protein lysates from fresh porcine tissue.[5]
Materials:
-
Fresh porcine tissue (e.g., hypothalamus)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Dounce homogenizer
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Excise the porcine tissue of interest immediately after euthanasia and place it in ice-cold PBS to wash away any blood.
-
Snap-freeze the tissue in liquid nitrogen. Store at -80°C for long-term storage or proceed directly to lysis.
-
For lysis, place the frozen tissue in a pre-chilled mortar and grind it into a fine powder using a pestle, adding liquid nitrogen as needed to keep the tissue frozen.
-
Transfer the powdered tissue to a pre-chilled Dounce homogenizer containing an appropriate volume of ice-cold RIPA buffer with inhibitors (approximately 1 mL of buffer per 100 mg of tissue).
-
Homogenize the tissue on ice with 15-20 strokes of the pestle.
-
Transfer the homogenate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).
-
Aliquot the lysate and store at -80°C until use.
Western Blot Analysis of Y2 Receptor Activation
This protocol details the steps for performing a Western blot to analyze the phosphorylation of ERK and Akt.
Materials:
-
Porcine tissue lysate
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels (appropriate acrylamide (B121943) percentage for target proteins)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-ERK1/2, rabbit anti-total ERK1/2, rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., goat anti-rabbit HRP, goat anti-mouse HRP)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Dilute an aliquot of each lysate to the desired concentration with RIPA buffer and mix with an equal volume of 2x Laemmli sample buffer. Note: For GPCRs like the Y2 receptor, avoid boiling the samples as this can cause aggregation.[4][6] Instead, incubate the samples at room temperature for 30 minutes or at 37°C for 15 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7] Ensure good contact between the gel and the membrane.
-
Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[4]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-ERK1/2) in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed starting from the blocking step with the next primary antibody (e.g., anti-total ERK1/2, then anti-β-actin).
Quantitative Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for the phosphorylated protein, total protein, and the loading control (e.g., β-actin) for each sample.
-
Normalization: For each sample, normalize the band intensity of the phosphorylated protein to the intensity of the corresponding total protein. Then, normalize this ratio to the intensity of the loading control to correct for any variations in protein loading.
-
Fold Change Calculation: Express the normalized data as a fold change relative to the vehicle-treated control group.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes.
Visualizations
Y2 Receptor Signaling Pathway
Caption: Signaling cascade initiated by PYY (13-36) binding to the Y2 receptor.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of Y2 receptor signaling.
Logical Relationship of Data Normalization
Caption: Logical flow of quantitative data normalization in Western blot analysis.
References
- 1. Y1 and Y2 receptors for neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of the PI3K/Akt pathway by porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Protocols | Antibodies.com [antibodies.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. scribd.com [scribd.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Peptide YY (13-36)
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of synthetic Peptide YY (13-36) (PYY (13-36)) using reversed-phase high-performance liquid chromatography (RP-HPLC). PYY (13-36) is a C-terminally amidated 24-amino acid peptide that acts as a selective agonist for the Neuropeptide Y receptor type 2 (Y2R). Its role in regulating appetite and energy homeostasis makes it a significant target in the development of therapeutics for obesity and related metabolic disorders. The following protocols and data are intended to guide researchers in obtaining high-purity synthetic PYY (13-36) for in vitro and in vivo studies.
Introduction
Synthetic peptides are produced with inherent impurities, including deletion sequences, incompletely deprotected sequences, and by-products from cleavage and side-chain protection. For reliable and reproducible biological assays, the purification of the target peptide to a high degree of homogeneity is essential. Reversed-phase HPLC is the standard and most effective method for the purification of synthetic peptides like PYY (13-36). This method separates peptides based on their hydrophobicity, allowing for the isolation of the full-length, correct sequence from closely related impurities.
Experimental Overview
The general workflow for the purification of synthetic PYY (13-36) involves the initial analysis of the crude synthetic peptide by analytical RP-HPLC to determine the purity profile and optimize separation conditions. Subsequently, preparative RP-HPLC is employed to isolate the target peptide. The collected fractions are then analyzed for purity, and those meeting the desired specifications are pooled and lyophilized to yield the final purified peptide.
Data Presentation
Table 1: Typical Analytical RP-HPLC Conditions for Purity Assessment of Synthetic PYY (13-36)
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |
| Gradient | 20% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Table 2: Representative Preparative RP-HPLC Conditions for Purification of Synthetic PYY (13-36)
| Parameter | Condition |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 22% to 34% B over 50 minutes[1] |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 230 nm[1] |
| Sample Loading | 50-100 mg of crude peptide dissolved in Mobile Phase A |
| Fraction Collection | Peak-based, collecting 5-10 mL fractions |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of Crude Synthetic PYY (13-36)
-
Sample Preparation: Dissolve the crude synthetic PYY (13-36) in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Preparation: Equilibrate the analytical HPLC system with the C18 column at the initial gradient conditions (20% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject 20 µL of the prepared sample onto the column and initiate the gradient method as detailed in Table 1. Monitor the separation at 220 nm.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the crude peptide by dividing the peak area of the main peak by the total area of all peaks.
Protocol 2: Preparative RP-HPLC for Purification of Synthetic PYY (13-36)
-
Sample Preparation: Dissolve 50-100 mg of the crude synthetic PYY (13-36) in a minimal volume of Mobile Phase A. Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of acetonitrile can be added. Centrifuge the sample to pellet any insoluble material.
-
HPLC System Preparation: Equilibrate the preparative HPLC system with the C18 column at the initial gradient conditions (22% Mobile Phase B) until a stable baseline is observed.
-
Injection and Fraction Collection: Load the prepared sample onto the column and start the preparative gradient method as described in Table 2. Collect fractions corresponding to the main peptide peak based on the UV absorbance at 230 nm.
-
Purity Analysis of Collected Fractions: Analyze a small aliquot of each collected fraction using the analytical RP-HPLC method (Protocol 1) to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >95%). Freeze the pooled fractions and lyophilize to obtain the purified PYY (13-36) as a white, fluffy powder.
-
Final Purity and Characterization: Confirm the purity of the final lyophilized product using analytical RP-HPLC. The identity of the purified peptide should be confirmed by mass spectrometry.
Visualizations
Caption: Experimental workflow for the purification of synthetic PYY (13-36).
Caption: Signaling pathway of PYY (13-36) in appetite regulation.
References
Application Notes and Protocols for Studying the Neuronal Effects of PYY(13-36) in Rat Brain Slices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide YY (PYY) is a gut-derived hormone that plays a significant role in regulating energy homeostasis. The truncated form, PYY(13-36), is a selective agonist for the Neuropeptide Y receptor type 2 (Y2R) and has been shown to exert potent anorectic effects. Understanding the neuronal mechanisms underlying these effects is crucial for the development of novel therapeutics targeting obesity and related metabolic disorders. This document provides detailed protocols for the preparation of acute rat brain slices and the subsequent investigation of the electrophysiological effects of PYY(13-36) on neuronal activity.
Experimental Objective
To establish a robust in vitro brain slice platform to characterize the neuronal effects of PYY(13-36) in specific rat brain nuclei, such as the arcuate nucleus of the hypothalamus (ARC) and the dorsal motor nucleus of the vagus (DMNV). These regions are known to express Y2 receptors and are implicated in the regulation of food intake and energy balance.[1][2][3]
Experimental Workflow
The overall experimental process for preparing acute brain slices and performing electrophysiological recordings to study the effects of PYY(13-36) is outlined below.
Caption: Experimental workflow from animal preparation to data analysis.
Key Reagents and Solutions
Proper solution preparation is critical for maintaining viable and healthy brain slices. All solutions should be freshly prepared with high-purity water and continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) for at least 30 minutes before and during use.
Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Slicing aCSF (mM) | Recording aCSF (mM) |
| NaCl | 87 | 124 |
| KCl | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 |
| NaHCO3 | 25 | 26 |
| D-Glucose | 25 | 10 |
| Sucrose | 75 | - |
| MgCl2 | 7 | 1 |
| CaCl2 | 0.5 | 2 |
Note: The N-methyl-D-glucamine (NMDG) protective recovery method can also be employed for enhanced neuronal viability, especially in older animals.[4][5] For this method, a specialized NMDG-based slicing solution is used.
Detailed Experimental Protocols
Protocol 1: Acute Rat Brain Slice Preparation
This protocol is optimized for obtaining viable slices from the hypothalamus or brainstem of young adult rats.
-
Animal Anesthesia and Euthanasia:
-
Deeply anesthetize a Sprague-Dawley rat (postnatal day 21-35) with isoflurane (B1672236) or a similar anesthetic according to approved institutional animal care and use committee (IACUC) protocols.
-
Once the animal is unresponsive to a paw pinch, quickly decapitate it using a sharp guillotine.
-
-
Brain Extraction:
-
Rapidly expose the skull and remove it using rongeurs, being careful not to damage the underlying brain tissue.
-
Gently scoop the brain out and immediately immerse it in ice-cold, carbogen-gassed slicing aCSF for 1-2 minutes to cool and firm the tissue.
-
-
Brain Blocking and Mounting:
-
Place the brain on a chilled filter paper to wick away excess aCSF.
-
Make appropriate coronal or sagittal cuts with a razor blade to create a flat surface for mounting on the vibratome stage. For the arcuate nucleus, a coronal block of the hypothalamus is typically prepared.
-
Securely affix the brain block to the vibratome specimen holder using cyanoacrylate glue.
-
-
Vibratome Slicing:
-
Submerge the mounted brain block in the vibratome buffer tray filled with ice-cold, carbogenated slicing aCSF.
-
Cut coronal sections at a thickness of 250-300 µm using a vibrating microtome (vibratome). The blade advancement speed and vibration frequency should be optimized to minimize tissue damage.
-
-
Slice Recovery and Incubation:
-
Carefully transfer the obtained slices to a holding chamber containing recording aCSF at 32-34°C, continuously bubbled with carbogen.
-
Allow the slices to recover for at least 60 minutes before commencing electrophysiological recordings. After the initial recovery period, the chamber can be maintained at room temperature.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to record the electrical activity of individual neurons and assess the effects of PYY(13-36).
-
Slice Transfer and Visualization:
-
Transfer a single brain slice to the recording chamber mounted on an upright microscope.
-
Continuously perfuse the slice with carbogenated recording aCSF at a flow rate of 2-3 mL/min. The temperature of the recording aCSF should be maintained at 30-32°C.
-
Visualize neurons within the desired brain region (e.g., arcuate nucleus) using infrared differential interference contrast (IR-DIC) microscopy.
-
-
Pipette Preparation and Patching:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
The intracellular solution composition can vary but typically contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
Under visual guidance, approach a target neuron with the patch pipette and apply gentle positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaseal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Recording Neuronal Activity:
-
In current-clamp mode, record the resting membrane potential and spontaneous firing of the neuron.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) to record postsynaptic currents.
-
-
PYY(13-36) Application:
-
After obtaining a stable baseline recording for 5-10 minutes, apply PYY(13-36) (e.g., 100 nM) to the bath via the perfusion system.
-
Record the changes in neuronal activity, such as membrane potential hyperpolarization, decreased firing rate, or alterations in synaptic currents.[1][3]
-
After observing the effect, wash out the peptide with regular recording aCSF to check for reversibility.
-
Data Presentation
The effects of PYY(13-36) on neuronal activity can be quantified and summarized.
Table 2: Summary of PYY(13-36) Effects on Arcuate Nucleus Neurons
| Parameter | Baseline | PYY(13-36) (100 nM) | Washout |
| Resting Membrane Potential (mV) | -55 ± 2.1 | -62 ± 2.5 | -56 ± 2.2 |
| Firing Rate (Hz) | 2.5 ± 0.5 | 0.8 ± 0.3 | 2.3 ± 0.6 |
| Spontaneous IPSC Frequency (Hz) | 3.1 ± 0.4 | 1.5 ± 0.3* | 2.9 ± 0.5 |
*p < 0.05 compared to baseline. Data are presented as mean ± SEM and are hypothetical examples based on published findings.[6][7]
PYY(13-36) Signaling Pathway in Neurons
PYY(13-36) exerts its effects by binding to the Y2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.
References
- 1. Peptide YY and the Y2 agonist PYY-(13-36) inhibit neurons of the dorsal motor nucleus of the vagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of the neuropeptide Y Y2 receptor mRNA in rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. digitalcommons.providence.org [digitalcommons.providence.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis | Journal of Neuroscience [jneurosci.org]
- 7. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating and Characterizing Transgenic Mouse Models to Study Peptide YY (3-36) Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing transgenic mouse models to investigate the physiological roles of Peptide YY (3-36) (PYY3-36). This document outlines protocols for generating transgenic mice, performing key metabolic phenotyping assays, and presents quantitative data from representative studies. Additionally, it includes diagrams of the PYY3-36 signaling pathway and experimental workflows to facilitate a deeper understanding of its function in energy homeostasis and metabolism.
Introduction to Peptide YY (3-36)
Peptide YY (PYY) is a 36-amino acid peptide hormone released from L-cells of the gastrointestinal tract in response to feeding. It exists in two main forms: PYY(1-36) and PYY(3-36), the latter being the predominant circulating form, cleaved from PYY(1-36) by the enzyme dipeptidyl peptidase-IV (DPP-IV). PYY(3-36) is a key anorexigenic hormone, playing a significant role in the regulation of food intake, body weight, and glucose homeostasis. It exerts its effects primarily through the Neuropeptide Y receptor type 2 (Y2R), which is expressed in various brain regions, including the hypothalamus and brainstem, as well as on vagal afferent neurons. Understanding the precise mechanisms of PYY(3-36) action is crucial for the development of novel therapeutic strategies for obesity and related metabolic disorders. Transgenic mouse models, including those with overexpression or knockout of the Pyy gene, are invaluable tools for these investigations.
PYY(3-36) Signaling Pathway
PYY(3-36) primarily signals through the G-protein coupled receptor Y2R. In the arcuate nucleus of the hypothalamus, Y2R activation has an inhibitory effect on both the orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons and the anorexigenic Pro-opiomelanocortin (POMC) neurons. The net effect of PYY(3-36) is a reduction in food intake, which is thought to be predominantly mediated by the inhibition of NPY neurons.
Quantitative Data on PYY(3-36) Function in Mouse Models
The following tables summarize quantitative data from studies investigating the effects of PYY(3-36) administration in mice.
Table 1: Effect of PYY(3-36) Administration on Food Intake in Mice
| Treatment Group | Dose | Duration of Measurement | Food Intake Reduction (%) | Reference |
| C57BL/6J Mice | 1000 µg/kg/day (s.c. infusion) | First 3 days | Significant reduction | [1] |
| NMRI Mice | Single i.p. injection | 3 hours | ~30% | [1] |
| Wild-Type Mice | 3 µ g/100 g (i.p.) | First 3 hours | Significant reduction | [2] |
| Wild-Type Mice | 10 µ g/100 g (i.p.) | 4 hours | Significant reduction | [2] |
| NIH/Swiss Mice | 12.5 µg/kg (i.p.) | Acute | ED50 for ~45% reduction | [3][4] |
Table 2: Effect of PYY(3-36) Administration on Body Weight in Mice
| Treatment Group | Dose | Duration of Treatment | Body Weight Change | Reference |
| DIO C57BL/6J Mice | 1000 µg/kg/day (s.c. infusion) | 28 days | ~10% less than vehicle | [1][5] |
| ob/ob Mice | 4-week infusion | 4 weeks | Reduced weight gain | [3] |
| DIO Male Mice | 297 µg/kg/day (infusion) | Chronic | ED50 for weight gain reduction | [3][4] |
| PYY Transgenic Mice | - | - | Protected against diet-induced obesity | [6] |
Table 3: Effect of PYY(3-36) on Glucose Metabolism in Mice
| Treatment Group | Parameter Measured | PYY(3-36) Effect | Reference |
| High-Fat Diet Mice | Glucose Disposal (Hyperinsulinemic-euglycemic clamp) | Significantly increased | [7] |
| High-Fat Diet Mice | Glucose Uptake in Muscle | Increased | [7] |
| DIO Male Mice | HbA1c | Prevented diet-induced increase | [3][4] |
| PYY Transgenic ob/ob Mice | Glucose Tolerance | Improved | [6] |
Experimental Protocols
Protocol 1: Generation of Pyy Knockout Mouse Models
This protocol describes the generation of a Pyy knockout mouse using homologous recombination in embryonic stem (ES) cells. A similar strategy can be adapted for generating PYY overexpressing transgenic mice by designing a construct containing the Pyy cDNA under a specific promoter.
Materials:
-
Pyy genomic DNA clone
-
Plasmids for targeting vector construction (e.g., pKO scrambler)
-
Embryonic stem (ES) cells (e.g., from 129/SvJ mouse strain)
-
ES cell culture reagents
-
Electroporator
-
Reagents for positive (G418) and negative (Ganciclovir) selection
-
Blastocysts from C57BL/6J mice
-
Pseudopregnant recipient female mice
-
Reagents for DNA extraction, PCR, and Southern blotting
Procedure:
-
Targeting Vector Construction:
-
Isolate a genomic clone containing the mouse Pyy gene.
-
Design a targeting vector to replace the entire coding sequence of the Pyy gene with a neomycin resistance cassette (NeoR).[8]
-
Include homology arms of several kilobases on both sides of the NeoR cassette to facilitate homologous recombination.
-
Incorporate a negative selection marker, such as a thymidine (B127349) kinase cassette, outside of the homology arms.
-
-
ES Cell Culture and Electroporation:
-
Culture ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts.
-
Linearize the targeting vector and electroporate it into the ES cells.
-
-
Selection and Screening of Targeted ES Cell Clones:
-
Culture the electroporated ES cells in the presence of G418 to select for cells that have incorporated the vector.
-
Add Ganciclovir to the culture medium to select against cells with random insertions of the targeting vector.
-
Expand the resistant ES cell colonies and screen for homologous recombination by Southern blot analysis or long-range PCR using probes and primers outside the targeting arms.[9]
-
-
Generation of Chimeric Mice:
-
Inject the correctly targeted ES cells into blastocysts harvested from C57BL/6J mice.
-
Transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice.
-
-
Breeding and Genotyping:
-
The resulting chimeric offspring (identified by coat color if using ES cells from a different strain) are bred with wild-type C57BL/6J mice.
-
Genotype the F1 offspring by PCR or Southern blot to identify heterozygous Pyy knockout mice that have inherited the targeted allele through the germline.
-
Intercross heterozygous mice to generate homozygous Pyy knockout mice.
-
Protocol 2: Measurement of Food Intake
This protocol details the manual measurement of food intake in single-housed mice. Automated systems can also be used for more detailed analysis of feeding patterns.
Materials:
-
Single-housed mouse cages with wire lids
-
Standard chow or high-fat diet pellets
-
Weighing scale (accurate to 0.01 g)
Procedure:
-
Acclimation:
-
Individually house mice for at least 2-3 days before the start of the experiment to acclimate them to the new environment.[10]
-
-
Fasting (for acute studies):
-
If measuring the effect of an acute intervention, fast the mice for a predetermined period (e.g., 18 hours) with free access to water.[10]
-
-
Measurement:
-
Weigh a pre-determined amount of food and place it in the food hopper of the cage.
-
At specified time points (e.g., 1, 2, 4, 6, and 24 hours), remove the remaining food and any spillage from the cage bedding and weigh it.[10]
-
Calculate the food intake by subtracting the final weight from the initial weight.
-
For chronic studies, measure food intake daily or weekly.
-
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of a mouse to clear a glucose load from the blood, providing an indication of insulin (B600854) sensitivity.
Materials:
-
Glucometer and glucose test strips
-
Sterile 20% glucose solution in saline
-
1 mL syringes with 26G needles
-
Restraining device
-
Heat lamp (optional, for tail warming)
Procedure:
-
Fasting:
-
Baseline Blood Glucose:
-
Obtain a baseline blood glucose reading (t=0) by taking a small drop of blood from the tail vein.[3]
-
-
Glucose Injection:
-
Weigh the mouse to calculate the correct dose of glucose (typically 1 g/kg of body weight).[3]
-
Administer the glucose solution via intraperitoneal (IP) injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection from the tail vein.[4]
-
-
Data Analysis:
-
Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Protocol 4: Body Composition Analysis by DEXA
Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to measure lean mass, fat mass, and bone mineral density.
Materials:
-
DEXA scanner for small animals (e.g., PIXImus)
-
Anesthesia (e.g., isoflurane) and vaporizer
-
Heating pad for recovery
Procedure:
-
Anesthesia:
-
Anesthetize the mouse using isoflurane.[12]
-
-
Positioning:
-
Place the anesthetized mouse in a prone position on the scanner bed.[13]
-
-
Scanning:
-
Perform a scout scan to define the region of interest (typically the whole body excluding the head).[12]
-
Perform the measurement scan.
-
-
Analysis:
-
Use the manufacturer's software to analyze the scan and obtain values for lean mass, fat mass, and bone mineral content.
-
-
Recovery:
-
Place the mouse on a heating pad and monitor it until it has fully recovered from the anesthesia.[12]
-
Conclusion
The creation and characterization of transgenic mouse models are essential for elucidating the complex roles of PYY(3-36) in regulating energy balance and glucose metabolism. The protocols outlined in these application notes provide a framework for researchers to generate robust and reproducible data. By combining genetic models with detailed metabolic phenotyping, the scientific community can continue to unravel the therapeutic potential of targeting the PYY system for the treatment of obesity and related metabolic diseases.
References
- 1. Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. IP Glucose Tolerance Test in Mouse [protocols.io]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 8. Lack of peptide YY signaling in mice disturbs gut microbiome composition in response to high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Food intake behavior protocol [protocols.io]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 13. mmpc.org [mmpc.org]
Application Notes and Protocols for Peptide YY (13-36) in Y2 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Peptide YY (13-36) (PYY (13-36)) as a selective agonist for the Neuropeptide Y Receptor Subtype 2 (Y2R). This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative binding and functional data, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
Data Presentation
The following tables summarize the quantitative data for PYY (13-36) and related peptides at the Y2 receptor, providing key metrics for binding affinity (Ki) and functional potency (EC50).
Table 1: Y2 Receptor Binding Affinities (Ki) of PYY Analogs
| Peptide | Cell Line/Tissue | Radioligand | Ki (nM) | Reference(s) |
| PYY (13-36) | SMS-KAN Cells | [125I]PYY | 0.83 ± 0.15 | [2] |
| PYY (13-36) | Rat Hippocampus | [125I]PYY | 0.45 ± 0.08 | [2] |
| NPY (13-36) | SMS-KAN Cells | [125I]PYY | 0.21 ± 0.04 | [2] |
| PYY (3-36) | HEK293 cells expressing rat Y2R | [125I]PYY(3–36) | 0.6 | [6] |
Table 2: Y2 Receptor Functional Potency (EC50) of PYY Analogs
| Peptide | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| PYY (13-36) | Inhibition of K+-evoked NPY release | PC-12 cells | ~10 | [7] |
| PYY (3-36) | cAMP Inhibition | CHO-K1 cells | 0.13 | [8] |
| NPY (13-36) | cAMP Inhibition | CHO-K1 cells | 0.18 | [8] |
Experimental Protocols
In Vitro Methods
1. Y2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the Y2 receptor using membranes from cells expressing the receptor and a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human Y2 receptor (e.g., HEK293, CHO, or SMS-KAN cells).
-
Radioligand: [125I]-PYY (specific activity ~2000 Ci/mmol).
-
PYY (13-36): Unlabeled ligand for competition.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4.[9]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of an unlabeled Y2R ligand (e.g., 1 µM PYY (3-36)).
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold binding buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of serially diluted PYY (13-36) or other test compounds.
-
50 µL of [125I]-PYY at a final concentration close to its Kd value (e.g., 0.1-0.5 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. cAMP Functional Assay
This protocol measures the ability of PYY (13-36) to activate the Gi-coupled Y2 receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: A cell line stably expressing the Y2 receptor (e.g., CHO-K1 or HEK293).
-
PYY (13-36): Test agonist.
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, GloSensor™).
-
Cell culture medium and reagents
-
Plate reader compatible with the chosen assay kit.
Procedure (using a generic HTRF-based kit):
-
Cell Seeding: Seed the Y2R-expressing cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of PYY (13-36) in stimulation buffer provided with the kit.
-
Agonist Treatment:
-
For Gi-coupled receptor agonist mode, pre-incubate the cells with varying concentrations of PYY (13-36) for 10-15 minutes.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP-cryptate antibody to each well.
-
Incubate for 60 minutes at room temperature to allow for cell lysis and immunoassay development.
-
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log concentration of PYY (13-36). Determine the EC50 value from the resulting dose-response curve using non-linear regression.
In Vivo Methods
1. Assessment of Food Intake in Rodents
This protocol outlines a method to evaluate the effect of peripherally administered PYY (13-36) on food intake in rats or mice.
Materials:
-
Animals: Male Wistar rats or C57BL/6 mice, singly housed.
-
PYY (13-36): Dissolved in sterile saline.
-
Vehicle: Sterile saline.
-
Standard rodent chow
-
Animal balances
-
Cages with wire mesh floors to prevent coprophagy and allow for accurate food spillage measurement.
Procedure:
-
Acclimatization: Acclimatize the animals to single housing and handling for at least one week. For several days prior to the experiment, habituate the animals to the injection procedure by administering vehicle injections.
-
Fasting: Fast the animals overnight (approximately 16-18 hours) with free access to water.
-
Administration: At the beginning of the dark cycle (for nocturnal feeders), administer PYY (13-36) (e.g., 10-100 nmol/kg) or vehicle via intraperitoneal (IP) or intravenous (IV) injection.
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of food.
-
Measurement of Food Intake: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake at each time point for each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of PYY (13-36) on food intake compared to the vehicle control.
2. Gastric Emptying Assay in Rodents
This protocol describes a method to assess the effect of PYY (13-36) on the rate of gastric emptying.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
PYY (13-36): Dissolved in sterile saline.
-
Vehicle: Sterile saline.
-
Test Meal: A non-absorbable marker mixed with a standard meal (e.g., phenol (B47542) red in 1.5% methylcellulose).
-
Stomach tubes (gavage needles)
-
Surgical instruments for dissection
-
Spectrophotometer
Procedure:
-
Fasting: Fast the animals overnight (approximately 18-24 hours) with free access to water.
-
Administration: Administer PYY (13-36) (e.g., 25-100 µg/kg) or vehicle via IP injection 15-30 minutes before the test meal.
-
Test Meal Administration: Administer a precise volume (e.g., 1.5 mL) of the test meal via oral gavage. A control group of animals is sacrificed immediately after gavage to determine the initial amount of marker in the stomach (0-minute time point).
-
Gastric Emptying Period: Allow a set period for gastric emptying to occur (e.g., 20-30 minutes).
-
Stomach Removal: At the end of the period, euthanize the animals and carefully clamp the pylorus and cardia of the stomach before surgical removal.
-
Marker Quantification: Homogenize the entire stomach in a known volume of alkaline solution to extract the phenol red. Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Data Analysis: Calculate the percentage of gastric emptying using the following formula:
-
% Gastric Emptying = (1 - (Amount of marker in stomach at time t / Average amount of marker in stomach at time 0)) * 100
-
Compare the percentage of gastric emptying between the PYY (13-36) treated group and the vehicle group using statistical analysis (e.g., t-test or ANOVA).
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to PYY (13-36) and the Y2 receptor.
Caption: Y2 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Y2 and Y4 receptor signaling synergistically act on energy expenditure and physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Troubleshooting low signal in Peptide YY (13-36) ELISA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Peptide YY (13-36) ELISA assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during PYY (13-36) ELISA experiments that can lead to a weak or absent signal. As PYY (13-36) assays are typically competitive ELISAs, the signal is inversely proportional to the concentration of PYY in the sample. A "low signal" in this context refers to an unexpectedly high optical density (OD) reading, which corresponds to a low PYY concentration.
Q1: Why are my standard curve OD values much higher than expected, resulting in a flat or non-existent curve?
A: This is a common indicator of very low or no PYY (13-36) standard being detected. In a competitive ELISA, the highest OD values are seen at the lowest standard concentrations.
-
Possible Cause 1: Improper Standard Reconstitution or Dilution. The lyophilized standard may not have been fully dissolved, or errors may have occurred during the serial dilution process.
-
Solution: Briefly centrifuge the standard vial before opening. Ensure the standard is completely dissolved in the recommended diluent. When preparing the dilution series, use calibrated pipettes and fresh tips for each transfer, ensuring thorough mixing at each step. Prepare fresh standards for each assay.
-
-
Possible Cause 2: Degraded Standard. Improper storage or handling can lead to the degradation of the peptide standard.
-
Solution: Store standards as recommended by the kit manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Reconstituted standards should ideally be used within a few hours.
-
Q2: My sample wells show a very high OD, suggesting a very low concentration of PYY (13-36), but I expect to see higher levels. What could be the issue?
A: High OD readings in your sample wells indicate that the labeled PYY is binding to the antibody with little to no competition from the PYY in your sample.
-
Possible Cause 1: Low PYY (13-36) Concentration in Samples. The actual concentration of the peptide in your samples may be below the detection limit of the assay.
-
Solution: Consider concentrating your samples or reducing the dilution factor. Ensure your sample collection and storage procedures are optimized to prevent peptide degradation.
-
-
Possible Cause 2: Incorrect Sample Preparation. The sample matrix (e.g., serum, plasma) can interfere with the assay.
-
Solution: Follow the kit's instructions for sample preparation meticulously. For serum, allow blood to clot completely before centrifugation. For plasma, use the recommended anticoagulant (e.g., EDTA) and centrifuge promptly at a low temperature. Avoid repeated freeze-thaw cycles of your samples.
-
-
Possible Cause 3: Reagents Added in the Wrong Order. In a competitive ELISA, the sample or standard is often incubated with the antibody before or at the same time as the labeled peptide.
-
Solution: Carefully review and adhere to the protocol's specified order of reagent addition.
-
Q3: The entire plate, including the blank and all wells, shows a very low OD reading. What does this mean?
A: A universally low OD reading suggests a systemic failure in the signal generation part of the assay.
-
Possible Cause 1: Inactive or Expired Conjugate/Substrate. The enzyme conjugate (e.g., HRP-streptavidin) or the substrate (e.g., TMB) may have lost activity due to improper storage, exposure to light, or expiration.
-
Solution: Ensure all reagents are within their expiration date and have been stored correctly. Protect the substrate from light. Prepare working solutions of the conjugate and substrate fresh for each experiment.
-
-
Possible Cause 2: Incorrect Wavelength Reading. The plate reader may be set to the wrong wavelength for the substrate used.
-
Solution: Verify that the plate reader is set to the correct absorbance wavelength, which is typically 450 nm for TMB substrate after the addition of a stop solution.
-
-
Possible Cause 3: Insufficient Incubation Times. Shortened incubation periods for the antibody, conjugate, or substrate can lead to a weak signal.
-
Solution: Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure the incubator is functioning at the correct temperature.
-
Q4: My results show high variability between duplicate or triplicate wells. What can I do to improve precision?
A: Poor reproducibility is often due to technical inconsistencies during the assay setup.
-
Possible Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting of samples, standards, or reagents is a major source of variability.
-
Solution: Use calibrated pipettes and ensure tips are firmly seated. Change tips between each standard and sample. When adding reagents to the plate, pipette into the side of the wells to avoid splashing.
-
-
Possible Cause 2: Inadequate Washing. Insufficient washing can leave behind unbound reagents, leading to high background and variability. Conversely, overly aggressive washing can remove bound components.
-
Solution: Follow the washing instructions in the protocol carefully, ensuring all wells are filled and emptied completely during each wash step. At the final wash, tap the inverted plate on absorbent paper to remove any residual buffer.
-
-
Possible Cause 3: Temperature Gradients Across the Plate. If the plate is not at a uniform temperature during incubation, it can lead to an "edge effect" where the outer wells give different readings from the inner wells.
-
Solution: Ensure the plate and all reagents are brought to room temperature before starting the assay. Avoid stacking plates during incubation. Using a plate shaker during incubations can also help ensure uniform temperature and reaction conditions.
-
Quantitative Data Summary
The following table provides typical quantitative parameters for a Peptide YY (13-36) competitive ELISA. Note that these values can vary between different kits and laboratories. Always refer to the specific kit insert for the most accurate information.
| Parameter | Typical Value | Notes |
| Assay Range | 15.63 - 1,000 pg/mL | The range of concentrations the assay can accurately quantify. |
| Sensitivity | ~9.38 pg/mL | The lowest detectable concentration of PYY. |
| Sample Volume | 50 - 100 µL | The required volume of sample per well. |
| Intra-assay CV | < 10% | The coefficient of variation within a single assay run. |
| Inter-assay CV | < 10% | The coefficient of variation between different assay runs. |
| Example Standard Curve ODs (450 nm) | 0 pg/mL: ~2.3 | In competitive ELISAs, the highest OD corresponds to the lowest concentration. |
| 15.63 pg/mL: ~2.0 | ||
| 62.5 pg/mL: ~1.5 | ||
| 250 pg/mL: ~0.9 | ||
| 1,000 pg/mL: ~0.4 |
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate PYY (13-36) measurement.
-
Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge for 20 minutes at approximately 1,000 x g.
-
Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Plasma:
-
Collect whole blood into a tube containing an anticoagulant such as EDTA or heparin.
-
Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.
-
Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Tissue Homogenates:
-
Rinse tissues with ice-cold PBS to remove excess blood.
-
Mince the tissue into small pieces and homogenize in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for the assay.
-
Generic Competitive ELISA Protocol
This protocol provides a general workflow for a competitive PYY (13-36) ELISA. Refer to your specific kit manual for detailed instructions, volumes, and incubation times.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the PYY (13-36) standard as per the kit instructions.
-
Standard and Sample Addition: Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of biotin-labeled PYY (13-36) to each well. Cover the plate and incubate for the specified time (e.g., 2 hours at room temperature). During this step, the PYY in the sample competes with the biotin-labeled PYY for binding to the primary antibody.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Cover and incubate in the dark (e.g., 15-30 minutes at room temperature). A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the OD values against the corresponding standard concentrations. Use this
Technical Support Center: Optimizing PYY (13-36) for Anorectic Efficacy in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Peptide YY (13-36) (PYY (13-36)) to achieve consistent anorectic effects in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism through which PYY (13-36) exerts its anorectic effects?
PYY (13-36) primarily mediates its appetite-suppressing effects by activating the Neuropeptide Y receptor subtype 2 (Y2R).[1][2][3][4][5] These receptors are located in key areas of the brain that regulate food intake, including the hypothalamus and the brainstem.[1] Activation of Y2R in the arcuate nucleus of the hypothalamus is a key pathway.[1][2][4][6] PYY (13-36) can cross the blood-brain barrier to act on these central receptors.[6] Additionally, PYY (13-36) can signal through the vagus nerve, which provides a crucial link between the gut and the brain.[6]
Q2: What are the recommended dosage ranges for PYY (13-36) to observe an anorectic effect in mice?
The effective dose of PYY (13-36) can vary depending on the administration route and the specific mouse strain. For intraperitoneal (i.p.) injections, doses ranging from 0.3 to 10 µ g/100g have been shown to reduce food intake in a dose-dependent manner.[7][8] For continuous subcutaneous infusion via osmotic minipumps, effective doses have ranged from 100 to 1,000 µg/kg/day.[9][10] It's important to note that some studies have found that only higher doses produced a significant reduction in food intake, particularly in the initial hours after administration.[9]
Q3: How long does the anorectic effect of a single PYY (13-36) injection typically last?
The acute anorectic effect of a single intraperitoneal injection of PYY (13-36) is generally observed within the first few hours post-injection.[7][8][11] For instance, significant reductions in food intake have been measured at 1, 2, and 4 hours post-injection.[7][8] However, some studies have reported a delayed orexigenic (appetite-stimulating) effect 12 to 24 hours after the initial anorectic phase.[11][12]
Q4: Is there a difference in responsiveness to PYY (13-36) between different mouse strains?
Yes, the anorectic effect of PYY (13-36) can be more pronounced in certain mouse strains. For example, diet-induced obese (DIO) C57BL/6J mice have been reported to show an increased anorectic response to PYY (13-36).[9] It is crucial to consider the genetic background of the mice when designing experiments and interpreting results.
Troubleshooting Guide
Problem: Inconsistent or no anorectic effect is observed after PYY (13-36) administration.
Possible Causes and Solutions:
-
Improper Animal Acclimatization: Stress from handling and injection procedures can significantly impact feeding behavior and mask the effects of PYY (13-36).[7][13]
-
Inappropriate Fasting Protocol: The duration of fasting prior to PYY (13-36) administration can influence the observed anorectic effect.
-
Suboptimal Dosage: The dose of PYY (13-36) may be too low to elicit a significant response.
-
Solution: Perform a dose-response study to determine the optimal dose for your specific mouse strain and experimental conditions. Refer to the dosage tables below for guidance.
-
-
Route of Administration: The method of PYY (13-36) delivery can impact its efficacy and duration of action.
-
Peptide Quality and Stability: The quality and stability of the PYY (13-36) peptide can affect its biological activity.
-
Solution: Ensure the peptide is sourced from a reputable supplier and stored correctly. Consider testing different batches of the peptide if inconsistencies arise.[8]
-
Experimental Protocols
Protocol 1: Acute Anorectic Effect of Intraperitoneal PYY (13-36) in Fasted Mice
-
Animal Acclimatization: Individually house male C57BL/6J mice for one week. Handle the mice and administer daily intraperitoneal (i.p.) injections of saline to acclimate them to the procedure.[7]
-
Fasting: Fast the mice for 16 hours overnight with free access to water.[7]
-
PYY (13-36) Administration: At the beginning of the light phase, administer PYY (13-36) or vehicle (saline) via i.p. injection.
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure cumulative food intake at 1, 2, and 4 hours post-injection.[7]
Protocol 2: Chronic Anorectic Effect of Subcutaneous PYY (13-36) Infusion in DIO Mice
-
Induction of Obesity: Feed male C57BL/6J mice a high-fat diet for several weeks to induce obesity.[9]
-
Minipump Implantation: Surgically implant osmotic minipumps for subcutaneous delivery of PYY (13-36) or vehicle.
-
Dosage: The minipumps should be loaded to deliver doses such as 100, 300, or 1,000 µg/kg/day.[9]
-
Data Collection: Monitor daily food intake and body weight for the duration of the infusion period (e.g., 28 days).[9]
Quantitative Data Summary
Table 1: Effect of Acute Intraperitoneal PYY (13-36) Injection on Food Intake in Mice
| Mouse Strain | Fasting Duration (hours) | Dose (µ g/100g ) | Time Post-Injection (hours) | % Reduction in Food Intake |
| NMRI | 19 | Not specified | 3 | ~30% |
| C57BL/6J | 16 | 3 | 1 | Significant Reduction |
| C57BL/6J | 16 | 10 | 1 | Significant Reduction |
| C57BL/6J | 16 | 3 | 2 | Significant Reduction |
| C57BL/6J | 16 | 10 | 2 | Significant Reduction |
| C57BL/6J | 16 | 10 | 4 | Significant Reduction |
Data synthesized from multiple studies.[7][8][9]
Table 2: Effect of Chronic Subcutaneous PYY (13-36) Infusion on Body Weight in DIO Mice
| Mouse Strain | Duration of Infusion (days) | Dose (µg/kg/day) | % Reduction in Body Weight Gain |
| C57BL/6J | 28 | 100 | Dose-dependent reduction |
| C57BL/6J | 28 | 300 | Dose-dependent reduction |
| C57BL/6J | 28 | 1,000 | ~10% less than vehicle |
Data from a study on diet-induced obese (DIO) C57BL/6J mice.[9]
Visualizations
Caption: PYY (13-36) Signaling Pathway for Anorectic Effect.
Caption: Experimental Workflow for Acute PYY (13-36) Study.
References
- 1. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gut hormone peptide YY regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Short-Length Peptide YY Analogue with Anorectic Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The vagus nerve mediates the physiological but not pharmacological effects of PYY3-36 on food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. PYY3-36 injection in mice produces an acute anorexigenic effect followed by a delayed orexigenic effect not observed with other anorexigenic gut hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing degradation of Peptide YY (13-36) in rat plasma samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Peptide YY (13-36) in rat plasma samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the collection, processing, and storage of rat plasma samples for Peptide YY (13-36) analysis.
Issue 1: Low or undetectable PYY (13-36) levels in plasma samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic Degradation by DPP-4 | Add a Dipeptidyl Peptidase-IV (DPP-4) inhibitor to the blood collection tubes. | Preservation of PYY (1-36) and prevention of its conversion to PYY (3-36). |
| General Protease Activity | Use a broad-spectrum protease inhibitor cocktail (e.g., containing aprotinin) in addition to a DPP-4 inhibitor. | Minimized degradation of PYY from both N- and C-termini. |
| Suboptimal Sample Handling Temperature | Collect blood in pre-chilled tubes and process samples (centrifugation) at 4°C.[1] | Reduced enzymatic activity, leading to better peptide stability. |
| Delayed Sample Processing | Centrifuge blood samples immediately after collection to separate plasma.[1] | Minimized contact time between PYY and blood cells, which can release proteases. |
| Improper Storage | Store plasma aliquots at -80°C immediately after processing.[1][2] | Long-term stability of PYY (13-36) is maintained. |
| Peptide Adsorption to Surfaces | Use polypropylene (B1209903) or other low-binding tubes for sample collection and storage. | Reduced loss of peptide due to non-specific binding. |
Issue 2: High variability in PYY (13-36) concentrations between replicate samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Inhibitor Concentration | Ensure precise and consistent addition of inhibitor solution to each collection tube. | Uniform inhibition of protease activity across all samples. |
| Variable Time to Centrifugation | Standardize the time between blood collection and centrifugation for all samples. | Consistent levels of basal degradation across all samples. |
| Repeated Freeze-Thaw Cycles | Aliquot plasma into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[2] | Prevention of peptide degradation and loss of integrity due to repeated temperature changes. |
| Hemolysis | Inspect plasma for any reddish discoloration. If present, review blood collection technique to minimize cell lysis. | Accurate PYY measurements, as hemolysis can release proteases. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the degradation of PYY (1-36) in plasma?
The primary enzyme responsible for the initial degradation of PYY (1-36) is Dipeptidyl Peptidase-IV (DPP-4).[3] DPP-4 cleaves the N-terminal tyrosine-proline residues to form PYY (3-36).[3]
Q2: Which inhibitors are recommended to prevent PYY (13-36) degradation?
A combination of a specific DPP-4 inhibitor and a general serine protease inhibitor is highly recommended.
| Inhibitor Type | Example | Target Enzyme(s) |
| DPP-4 Inhibitor | Sitagliptin, Vildagliptin, Valine-pyrrolidide | Dipeptidyl Peptidase-IV |
| Serine Protease Inhibitor | Aprotinin (B3435010) | Trypsin, Chymotrypsin, Plasmin, etc. |
Studies have shown that collecting blood in tubes containing a DPP-4 inhibitor and aprotinin is effective in preserving PYY stability.[1][4]
Q3: What is the optimal procedure for collecting and processing rat blood samples for PYY (13-36) analysis?
For optimal results, follow the detailed experimental protocol outlined below. Key steps include using pre-chilled tubes with inhibitors, immediate centrifugation at a low temperature, and proper storage.
Q4: Can I use commercially available protease inhibitor tubes?
Yes, commercially available blood collection tubes containing a cocktail of protease inhibitors, such as BD™ P800 tubes, are designed to stabilize peptides like GLP-1 and can also be effective for PYY.[5] These tubes often contain a DPP-4 inhibitor and other protease inhibitors.[5]
Q5: How do I validate that my sample handling protocol is effectively preventing degradation?
To validate your protocol, you can perform a stability experiment. Spike a known concentration of PYY (1-36) into a plasma pool and measure its concentration at different time points (e.g., 0, 1, 2, and 4 hours) at room temperature and 4°C. A stable concentration over time indicates effective inhibition of degradation.
Experimental Protocols
Protocol 1: Rat Plasma Collection for PYY (13-36) Analysis
Materials:
-
Pre-chilled polypropylene microcentrifuge tubes (1.5 mL)
-
Anticoagulant (e.g., K2-EDTA)
-
DPP-4 Inhibitor (e.g., Sitagliptin)
-
Aprotinin
-
Refrigerated centrifuge
-
Pipettes and tips
-
Dry ice
-
-80°C freezer
Procedure:
-
Prepare collection tubes: To each pre-chilled 1.5 mL microcentrifuge tube, add the appropriate volume of K2-EDTA, DPP-4 inhibitor (final concentration e.g., 0.01 mmol/L), and aprotinin (final concentration e.g., 500 KIU/mL).[4]
-
Blood Collection: Collect whole blood from the rat directly into the prepared, chilled tubes.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors.
-
Centrifugation: Centrifuge the tubes at 1,300-2,000 x g for 10-15 minutes at 4°C.[6] This should be done as soon as possible after collection.
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to fresh, pre-chilled, and labeled polypropylene tubes.
-
Storage: Immediately freeze the plasma aliquots on dry ice and then transfer them to a -80°C freezer for long-term storage.[1][2]
Visualizations
References
- 1. Commentary on “The road to reliable peptide assays is paved with good guidelines” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to Blood Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 6. pxbiovision.com [pxbiovision.com]
Technical Support Center: Overcoming Solubility Challenges of Synthetic Peptides
Welcome to the technical support center for synthetic peptides. This guide provides detailed troubleshooting advice and protocols specifically for researchers encountering poor solubility with synthetic Peptide YY (PYY) fragments, with a focus on PYY (13-36) and its analogs.
Note on Peptide YY (13-36): Specific solubility data for the PYY (13-36) fragment is not extensively published. The guidance provided herein is based on established principles for handling hydrophobic and aggregation-prone peptides, as well as data from the closely related and well-studied analog, PYY (3-36).
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized PYY (13-36) peptide difficult to dissolve in aqueous buffers like PBS or Tris?
A: The solubility of a peptide is primarily determined by its amino acid composition. PYY (13-36) and related C-terminal fragments are rich in hydrophobic amino acids (e.g., Leucine, Tyrosine, Valine), which can lead to poor solubility in aqueous solutions at neutral pH. These hydrophobic residues promote self-association and aggregation, making the peptide resistant to dissolution.[1][2][3] Peptides are often least soluble at their isoelectric point (pI), the pH at which their net charge is zero, as this minimizes electrostatic repulsion between molecules.[4]
Q2: What is the recommended first-step solvent for reconstituting PYY (13-36)?
A: For a peptide with unknown or challenging solubility, it is always best to first test a small aliquot rather than the entire sample.[1][5][6] Given the hydrophobic nature of PYY (13-36), a recommended strategy is to first dissolve the peptide in a minimal amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[3][7][8] This stock can then be slowly diluted with your desired aqueous buffer while vortexing.[3][7]
Q3: Can I dissolve the peptide directly in water?
A: While some suppliers report that PYY (3-36) is soluble in water, this often depends on the concentration.[9][10] For preparing high-concentration stock solutions, direct dissolution in water may be difficult. If you attempt this, use sterile, distilled water. If the peptide does not dissolve, do not discard the sample. You can lyophilize it again and attempt dissolution with an organic solvent.
Q4: How does pH affect the solubility of my peptide?
A: The pH of the solution is a critical factor.[4][11] By adjusting the pH away from the peptide's isoelectric point (pI), you increase its net charge, which enhances electrostatic repulsion between molecules and improves solubility.[12][13]
-
For basic peptides (net positive charge), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can help.[1][6][7][14]
-
For acidic peptides (net negative charge), a slightly basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) can be used.[6][8]
Q5: My peptide solution looks cloudy or has visible particles. What does this mean and what should I do?
A: A cloudy or hazy appearance indicates that the peptide is not fully dissolved and has likely formed aggregates or a fine suspension.[1] Do not use this solution for your experiments, as the effective concentration will be unknown and aggregates can cause spurious results. To aid dissolution, you can try gentle sonication in a water bath, which can help break up particles.[1][2][5] If the solution remains cloudy, the solubility limit in that solvent system has been exceeded.
Q6: How should I store my PYY (13-36) peptide once it is in solution?
A: Peptides in solution are far less stable than in their lyophilized form.[14][15] For optimal stability:
-
Store stock solutions at -20°C or, for longer-term storage, at -80°C.[15][16]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[14][17]
-
A slightly acidic pH (pH 5-7) is often preferred for storage to minimize degradation.[14][15]
Troubleshooting Guide for Poor Solubility
If you are facing challenges dissolving your synthetic PYY (13-36) peptide, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for solubilizing PYY (13-36).
Quantitative Solubility Data
The following table summarizes available solubility data for the related peptide, PYY (3-36), which can be used as a guideline. It is crucial to empirically determine the solubility for your specific peptide lot and experimental conditions.
| Peptide | Solvent | Reported Solubility | Source | Notes |
| PYY (3-36), human | Water | > 1 mg/mL | Echelon Biosciences[9] | Solubility can be concentration and pH-dependent. |
| PYY (3-36), human | Water | Soluble in water | Phoenix Pharmaceuticals[10] | Qualitative statement, no concentration given. |
| PYY (3-36), porcine | Water | Soluble to 1 mg/mL | Tocris Bioscience | Vendor-provided data. |
| PYY (3-36), human | DMSO | 25 mg/mL (6.17 mM) | MedChemExpress[18] | Requires sonication. Useful for high-concentration stocks. |
Experimental Protocols
Protocol 1: Reconstitution of PYY (13-36) Using an Organic Co-Solvent
This is the recommended starting protocol for hydrophobic peptides like PYY (13-36).
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening. This prevents condensation, as many peptides are hygroscopic.[14][16][19]
-
Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all peptide powder is at the bottom of the tube.[1]
-
Initial Dissolution: Add a small, precise volume of 100% DMSO (e.g., 20-50 µL) to the peptide. Vortex gently for 1-2 minutes. The goal is to create a concentrated, fully dissolved stock solution.
-
Dilution: While gently vortexing, add your desired sterile aqueous buffer (e.g., PBS pH 7.4, Tris pH 7.4) in a slow, dropwise manner until you reach the final desired concentration.[3]
-
Inspection: Visually inspect the solution. A successfully solubilized peptide will result in a clear, particle-free solution. If the solution becomes cloudy or forms a precipitate during dilution, you have exceeded the peptide's solubility limit in that mixed-solvent system.
-
Storage: Immediately aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Using pH to Aid Solubilization
This protocol should be used if organic solvents are incompatible with your downstream application.
-
Peptide Characterization: Determine the net charge of PYY (13-36) at neutral pH. The sequence contains basic residues (Arg, His) and no acidic residues, resulting in a net positive charge. Therefore, an acidic solvent should aid solubility.
-
Solvent Preparation: Prepare a sterile 10% acetic acid solution in water.
-
Dissolution: Add a small amount of the 10% acetic acid solution to the lyophilized peptide and vortex. Use the minimum volume necessary to achieve dissolution.
-
Buffering: Once dissolved, you can dilute the solution with a standard buffer. Be aware that as the pH increases towards the peptide's isoelectric point, it may precipitate.
-
Final pH Check: Check the final pH of your solution and adjust if necessary for your experiment.
-
Storage: Aliquot and store at -80°C.
Signaling and Aggregation Pathways
Understanding the biological context and the physical process of aggregation can aid in experimental design.
Caption: Simplified PYY Y2 receptor signaling pathway.[20][21][22]
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. lifetein.com [lifetein.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. genscript.com [genscript.com]
- 7. jpt.com [jpt.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Peptide YY (PYY) (3-36), human - Echelon Biosciences [echelon-inc.com]
- 10. phoenixpeptide.com [phoenixpeptide.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. benchchem.com [benchchem.com]
- 13. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 15. jpt.com [jpt.com]
- 16. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 17. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bachem.com [bachem.com]
- 20. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 22. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: PYY (13-36) Antibody Cross-Reactivity in Porcine Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PYY (13-36) antibodies in porcine tissues. This guide addresses common issues related to antibody cross-reactivity and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the difference between PYY (13-36) and PYY (3-36)?
Peptide YY (PYY) is a 36-amino acid peptide hormone. In circulation, the full-length PYY (1-36) is cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into PYY (3-36).[1] PYY (3-36) is the major circulating form and a potent, selective agonist for the Neuropeptide Y receptor type 2 (Y2R).[1][2][3] PYY (13-36) is a C-terminal fragment of PYY that also acts as a specific Y2 receptor agonist, though it may differ in potency from PYY (3-36).[4] Due to their shared specificity for the Y2 receptor, the terms are sometimes used interchangeably in the context of Y2R activation, but it is crucial to verify the specific peptide used in a particular study.
Q2: My PYY antibody is showing non-specific staining in porcine intestinal tissue. What could be the cause?
Non-specific staining in porcine intestinal tissue when using a PYY antibody can be attributed to several factors:
-
Cross-reactivity with Neuropeptide Y (NPY): PYY shares significant structural homology with NPY, another member of the pancreatic polypeptide family.[1] Some PYY antibodies, especially those raised against the C-terminus, may cross-react with NPY, which is also present in the gut.
-
Cross-reactivity with Pancreatic Polypeptide (PP): While less common with highly specific antibodies, some polyclonal antisera, particularly those raised against bovine PP, have shown cross-reactivity with PYY and NPY.[5]
-
High Fat Content in Porcine Tissues: Porcine tissues, especially from the intestine, can have a high lipid content. This can lead to high background staining in immunohistochemistry (IHC) by trapping antibodies non-specifically.
-
Endogenous Enzyme Activity: In enzyme-based detection systems (like HRP or AP), endogenous peroxidases or phosphatases in the tissue can produce false-positive signals.
Q3: How can I select a PYY antibody with minimal cross-reactivity for use in porcine tissues?
To select a suitable antibody, consider the following:
-
Review the Datasheet Carefully: Look for antibodies that have been validated for use in porcine tissues. The datasheet should provide data on cross-reactivity with NPY and PP. Ideally, the manufacturer will state that there is no or minimal cross-reactivity.
-
Epitope Specificity: An antibody targeting the N-terminus of PYY (3-36) is less likely to cross-react with NPY, as the N-terminal sequences are more distinct.[6]
-
Antibody Type: Monoclonal antibodies generally offer higher specificity and lower lot-to-lot variability compared to polyclonal antibodies.
-
Validation Data: Look for antibodies with published data or images showing specific staining in porcine tissues in your application of interest (IHC, Western Blot, ELISA).
Q4: Do I need a specific antibody to differentiate between PYY (1-36) and PYY (3-36)?
Yes. Most standard PYY antibodies are "side-viewing" and will recognize both PYY (1-36) and PYY (3-36).[6][7] To specifically detect PYY (3-36), you will need an antibody that targets the unique N-terminus created by the cleavage of the first two amino acids. Conversely, an antibody specific to the N-terminus of PYY (1-36) would not detect PYY (3-36).
Quantitative Data on Antibody and Ligand Specificity
The following tables summarize key quantitative data regarding the binding affinities and cross-reactivity of PYY and related peptides.
Table 1: Ligand Binding Affinities at Y1 and Y2 Receptors
| Ligand | Y1 Receptor Binding Affinity (IC50, nM) | Y2 Receptor Binding Affinity (IC50, nM) | Y1/Y2 Selectivity Ratio | Reference |
| PYY (1-36) | 0.42 | 0.03 | 14 | [4] |
| PYY (3-36) | 1,050 | 0.11 | 9,500 | [4] |
| [Pro34]PYY | 0.21 | 710 | 0.0003 | [4] |
| NPY | High Affinity | High Affinity | - | [8] |
| NPY (13-36) | Low Affinity | High Affinity | - | [8] |
Table 2: Summary of Commercial PYY Antibody Cross-Reactivity
| Antibody/ELISA Kit | Target | Porcine Reactivity | Cross-Reactivity with NPY | Cross-Reactivity with PP | Notes | Reference |
| Rabbit anti-PYY (1-36) | PYY (1-36) and (3-36) | Yes | < 0.03% | No cross-reaction | Recognizes both major forms of PYY. | [9] |
| Human PYY ELISA Kit | Total PYY | Not specified (Human) | No significant cross-reactivity | No significant cross-reactivity | Detects both PYY (1-36) and (3-36). | [7] |
| Mouse anti-PYY (3-36) | PYY (3-36) | No | No cross-reaction with PYY (1-36) | Not specified | Specific for the cleaved form of PYY. | [10] |
| Rabbit anti-NPY | NPY | Yes | - | Cross-reacts with human PYY | Raised against porcine NPY. | [5] |
Experimental Protocols and Troubleshooting
PYY Signaling Pathway
PYY (13-36), similar to PYY (3-36), exerts its effects primarily through the Y2 receptor, a G-protein coupled receptor (GPCR). Activation of the Y2 receptor by PYY (13-36) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release and cellular activity.
Caption: PYY (13-36) signaling via the Y2 receptor.
Troubleshooting Experimental Workflow
This workflow provides a logical sequence for troubleshooting unexpected results when working with PYY antibodies in porcine tissues.
Caption: A systematic workflow for troubleshooting PYY antibody experiments.
Detailed Experimental Protocols
Immunohistochemistry (IHC) Protocol for PYY in Porcine Intestinal Tissue
-
Tissue Preparation:
-
Fix fresh porcine intestinal tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary PYY antibody to its optimal concentration (as determined by titration) in the blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Visualization and Counterstaining:
-
Apply a chromogen substrate (e.g., DAB) and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with a coverslip.
-
Western Blot Protocol for PYY in Porcine Tissue Lysates
-
Lysate Preparation:
-
Homogenize fresh or frozen porcine tissue (e.g., colon) in RIPA buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 15% Tris-Tricine polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary PYY antibody in the blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
ELISA Protocol for PYY in Porcine Plasma
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing EDTA and a DPP-IV inhibitor.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Aliquot the plasma and store at -80°C until use.
-
-
Assay Procedure (based on a competitive ELISA format):
-
Bring all reagents and samples to room temperature.
-
Add standards and plasma samples to the wells of a PYY antibody-coated microplate.
-
Add a fixed amount of biotinylated PYY to each well.
-
Incubate for 2-3 hours at room temperature or overnight at 4°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the plate again.
-
Add a TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate PYY concentrations based on the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cross-reactivities of neuropeptide Y and peptide YY with pancreatic polypeptide antisera: evidence for the existence of pancreatic polypeptide in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pnas.org [pnas.org]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. PYY Monoclonal Antibody (4) (ABS 051-04-02) [thermofisher.com]
Catheter malfunction during continuous infusion of PYY (13-36) in rats
This technical support center provides troubleshooting guidance for researchers encountering catheter malfunction during continuous infusion of Peptide YY (13-36) (PYY(13-36)) in rats. The following sections offer answers to frequently asked questions, detailed troubleshooting protocols, and experimental best practices to ensure the success of your infusion studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having difficulty infusing the PYY(13-36) solution. What are the common causes and how can I troubleshoot this?
A1: Difficulty with infusion, often referred to as catheter occlusion or blockage, is a common issue. The primary causes are typically thrombosis (blood clot formation) at the catheter tip or within the catheter lumen.
Troubleshooting Steps:
-
Check for External Blockages: Ensure the infusion line is not kinked or compressed.
-
Attempt a Gentle Saline Flush: Try to gently flush the catheter with sterile saline. If you meet resistance, do not force the flush as this can dislodge a clot into circulation or rupture the vessel.
-
Use a Lock Solution: If the catheter is partially occluded, a locking solution may help dissolve the blockage. Commonly used locking solutions include heparin and sodium citrate. However, be aware that heparin can interfere with some biological assays.[1]
-
Positive Pressure Technique: When accessing the catheter, always apply slight positive pressure to the syringe plunger as you disconnect. This prevents blood from pulling back into the catheter tip, which can lead to clotting.[2]
Q2: My animal seems distressed or is showing adverse reactions post-catheterization. What should I do?
A2: Post-operative distress can be a sign of infection, pain, or complications from the surgery or infusion.
Troubleshooting Steps:
-
Monitor for Signs of Infection: Check the surgical site for redness, swelling, or discharge. Monitor the animal for systemic signs of infection such as lethargy, fever, or changes in behavior.
-
Ensure Aseptic Technique: Strict aseptic technique during surgery and all subsequent catheter maintenance is crucial to prevent infection and biofilm formation.[3][4]
-
Pain Management: Ensure adequate post-operative analgesia is provided as recommended by your institution's animal care and use committee.[4]
-
Check for Catheter Misplacement: If the catheter tip is inserted too far, it can partially occlude blood flow and cause distress.[3] Proper placement in the vena cava or jugular vein is critical.[4]
Q3: How can I confirm my catheter is still patent and functional?
A3: Regular patency checks are essential for long-term infusion studies.
Confirmation Methods:
-
Blood Withdrawal: A patent catheter should allow for easy withdrawal of a small amount of blood. If you are unable to withdraw blood, the catheter may be occluded or positioned against the vessel wall.
-
Saline Flush: A gentle flush with sterile saline should proceed with minimal resistance.
-
Methohexital (B102721) Sodium Test: An intravenous infusion of a small amount of methohexital sodium (10mg/mL; 0.1 mL) should induce ataxia within 10 seconds if the catheter is patent.[5]
Q4: What are the best practices for preventing catheter malfunction in the first place?
A4: Proactive measures are key to maintaining long-term catheter patency.
Best Practices:
-
Catheter Material: Use polyurethane (PU) catheters, which are less permeable than silicone and less stiff than polyethylene, offering a good balance for long-term use.[3] Rounded catheter tips are also recommended to reduce vessel trauma.[3][6]
-
Catheter Tip Placement: Ensure the catheter tip is in the ideal location. If it's too short, thrombus formation can occur; if it's too long, it can impede blood flow.[3]
-
Use a Closed System: Employing a system like a Vascular Access Button™ (VAB™) can enhance patency by maintaining a closed, aseptic system, reducing maintenance time, and lowering animal stress.[3]
-
Sterile Components: Always use sterile catheters, solutions, and supplies. Maintain aseptic technique during both surgery and routine maintenance to prevent infections and biofilm formation.[3]
-
Regular Flushing: Regularly flush catheters to maintain patency. The frequency will depend on the study design and institutional protocols.[1]
Data Presentation
Table 1: Common Catheter Malfunctions and Solutions
| Issue | Potential Cause | Recommended Action |
| Difficult or Impossible Infusion | Catheter occlusion (thrombosis). | Attempt gentle saline flush. If unsuccessful, consider using a locking solution (e.g., heparin, sodium citrate). Do not apply excessive force. |
| Kinked external tubing. | Inspect the full length of the infusion line and straighten any kinks. | |
| Animal Distress | Post-operative pain. | Administer appropriate analgesics as per approved protocol. |
| Infection at the surgical site. | Clean the site with an appropriate antiseptic. Consult with veterinary staff for possible antibiotic treatment. | |
| Catheter tip misplacement. | This is difficult to correct post-operatively. Prevention through precise surgical technique is key.[3] | |
| Leakage at Incision Site | Improper sealing of the incision. | Ensure the incision is properly closed and sutured. |
| Fluid overload from high infusion rate. | Review and adjust the infusion rate. Rates of 2-4 mL/kg/hr are generally well-tolerated in rats.[4][7] |
Table 2: PYY(13-36) Continuous Infusion Parameters in Rats (from literature)
| Parameter | Reported Values | Reference |
| PYY(13-36) Dose | 5 - 50 pmol·kg⁻¹·min⁻¹ (intravenous) | [8] |
| 175 µg/kg/day (continuous intravenous) | [9] | |
| 10 - 30 pmol·kg⁻¹·min⁻¹ (intermittent intravenous) | [10] | |
| Infusion Duration | 3 hours to 14 days | [8][9][11] |
| Vehicle | 0.15 M NaCl, 0.1% BSA | [8] |
Experimental Protocols
Protocol 1: Catheter Patency Check
-
Preparation: Prepare sterile syringes with 0.9% saline. Ensure a clean working area and use aseptic technique throughout.
-
Animal Restraint: Gently restrain the rat to allow access to the catheter port. Having a second person to assist is recommended.[12]
-
Accessing the Catheter: Clean the access port with a sterile 70% alcohol wipe.[12]
-
Blood Withdrawal (Optional but recommended): Attach a sterile syringe and gently aspirate to see if blood can be withdrawn. This is a primary indicator of a patent catheter.
-
Saline Flush: Attach a syringe with sterile saline and gently infuse a small volume (double the catheter's dead volume) to flush the line.[12] The flush should proceed with minimal resistance.
-
Locking (if not immediately using): If the catheter is not being used for immediate infusion, instill a locking solution (e.g., heparinized saline or sodium citrate) to maintain patency.
-
Positive Pressure Technique: As you remove the syringe from the port, maintain slight pressure on the plunger to prevent blood reflux into the catheter tip.[2]
Protocol 2: Preparation of PYY(13-36) for Infusion
-
Reconstitution: Reconstitute lyophilized PYY(13-36) in a sterile vehicle. A common vehicle is 0.15 M NaCl with 0.1% Bovine Serum Albumin (BSA) to prevent the peptide from adhering to the tubing.[8]
-
Dilution: Calculate and perform the necessary dilutions to achieve the desired final concentration for the target infusion rate and dose.
-
Sterile Filtration: Filter the final PYY(13-36) solution through a 0.22 µm syringe filter into a sterile container or syringe for the infusion pump.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 4°C for short-term use.
Visualizations
Caption: Troubleshooting workflow for catheter infusion difficulty.
Caption: Key factors for successful long-term catheter patency.
References
- 1. Improving the Patency of Jugular Vein Catheters in Sprague–Dawley Rats by Using an Antiseptic Nitrocellulose Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. instechlabs.com [instechlabs.com]
- 3. instechlabs.com [instechlabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of Pair Housing on Patency of Jugular Catheters in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. academic.oup.com [academic.oup.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Reducing variability in feeding studies with PYY (13-36) in canines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in feeding studies involving Peptide YY (13-36) (PYY(13-36)) in canines.
Frequently Asked Questions (FAQs)
Q1: What is PYY(13-36) and how does it affect appetite in canines?
Peptide YY (PYY) is a gut hormone released from L-cells in the ileum and colon in response to feeding.[1][2][3] The primary circulating form, PYY(3-36), is created by the cleavage of PYY(1-36) by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1] PYY(3-36) is known to reduce appetite and food intake.[2][4][5] In canines, there is evidence of sensitivity to PYY, and it is believed to act through similar signaling mechanisms as in other mammals to suppress appetite.[6] The primary mechanism of action is through the Y2 receptor in the brain, which inhibits the release of the hunger-stimulating neuropeptide Y (NPY) and activates pro-opiomelanocortin (POMC) neurons, which promote satiety.[2][5]
Q2: We are observing significant inter-animal variability in the anorectic response to PYY(13-36). What are the potential causes?
High variability in response to PYY(13-36) in canines can stem from several factors:
-
Acclimatization: Insufficient acclimatization to the housing, feeding schedule, and experimental procedures can lead to stress, which affects feeding behavior.[7][8][9][10]
-
Diet Composition: The macronutrient content of the diet can influence endogenous PYY release and potentially the response to exogenous administration.[5][11][12] High-fat diets, in particular, are known to stimulate PYY release.[5]
-
Dosing and Administration: Inconsistent dosing, improper administration technique (subcutaneous vs. intravenous), and the timing of administration relative to feeding can all contribute to variable responses.[13][14]
-
Peptide Stability: PYY(13-36) is a peptide that can degrade if not handled and stored properly, leading to inconsistent potency of the administered doses.[15][16]
-
Individual Animal Differences: Underlying differences in metabolism, genetics, and gut microbiome among individual dogs can affect their response to PYY(13-36).
Q3: What is the recommended acclimatization period for canines in feeding studies?
A proper acclimatization period is crucial for obtaining reliable and reproducible data.[10] For canines, a minimum acclimatization period of 72 hours is recommended before any survival procedures.[7] However, for feeding studies, a longer period of 1 to 2 weeks is often beneficial to allow for physiological and psychological stabilization to the new environment, diet, and feeding schedules.[8][9] During this time, animals should be handled regularly by the personnel who will be conducting the experiments to minimize stress during the study.[8]
Troubleshooting Guides
Issue 1: Inconsistent Food Intake Reduction
Symptoms:
-
High standard deviation in food intake data within the same treatment group.
-
Some animals show a robust anorectic response, while others show little to no response to the same dose of PYY(13-36).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Acclimatization | Ensure a minimum of a 7-day acclimatization period where dogs are accustomed to the housing, feeding schedule, and mock procedures (e.g., saline injections).[7][8][10] |
| Variable PYY(13-36) Activity | Confirm proper storage and handling of the PYY(13-36) peptide. Prepare fresh solutions for each experiment and protect from multiple freeze-thaw cycles.[3][15] Consider performing an in vitro bioassay to confirm the activity of each new batch of peptide. |
| Inconsistent Dosing | Standardize the administration procedure. Ensure accurate calculation of doses based on the most recent body weights. For subcutaneous injections, rotate injection sites to avoid potential issues with absorption. |
| Dietary Influences | Standardize the diet across all animals for at least two weeks prior to the study.[9] Be aware that high-protein or high-fat diets can alter endogenous satiety signals.[5][12][17] |
Issue 2: Rapid Development of Tolerance to PYY(13-36)
Symptoms:
-
Initial reduction in food intake upon PYY(13-36) administration, followed by a return to baseline levels despite continued treatment.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Receptor Downregulation | Continuous high-dose administration of PYY(13-36) can lead to receptor downregulation.[6][13] Consider intermittent dosing strategies (e.g., once daily or every other day) to allow for receptor resensitization.[13] |
| Compensatory Mechanisms | A reduction in food intake can trigger a decrease in other satiety hormones like leptin, which can counteract the effects of PYY(13-36).[18] While not a direct troubleshooting step, be aware of these physiological responses when interpreting data. |
| Peptide Degradation | In longer-term studies, ensure the stability of the PYY(13-36) solution, especially if using osmotic pumps for continuous infusion.[15] |
Experimental Protocols
Protocol 1: Acclimatization and Baseline Food Intake Measurement
-
Housing: House dogs individually in a temperature- and light-controlled environment (12:12 hour light-dark cycle).[15]
-
Acclimatization Period: Allow a 14-day acclimatization period.[8]
-
Diet: Provide a standardized canine diet and fresh water ad libitum. If a new diet is introduced, transition gradually over 5-7 days.[9][10]
-
Handling: Handle dogs daily by the study personnel to accustom them to human interaction and reduce stress.[8]
-
Mock Procedures: For 3 days prior to the start of the study, perform mock injections with saline to acclimate the animals to the procedure.
-
Baseline Food Intake: Measure and record daily food intake for at least 7 days prior to the first PYY(13-36) administration to establish a stable baseline for each animal.
Protocol 2: PYY(13-36) Administration and Food Intake Monitoring
-
Peptide Preparation: Reconstitute PYY(13-36) in sterile, isotonic saline. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[3] Thaw a fresh aliquot for each day of dosing.
-
Fasting: Fast animals overnight (approximately 12 hours) before PYY(13-36) administration to standardize hunger levels.
-
Dosing: Administer PYY(13-36) via subcutaneous or intravenous injection. Doses from rodent studies can be used as a starting point, but dose-response studies in canines are recommended to determine the optimal dose.
-
Feeding and Monitoring: Provide a pre-weighed amount of food immediately after PYY(13-36) administration. Measure and record food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.
Data Presentation
Table 1: Example Dose-Response of PYY(13-36) on 4-Hour Food Intake in Canines
| Treatment Group | Dose (nmol/kg, IV) | Mean Food Intake (grams) | Standard Deviation | % Reduction from Vehicle |
| Vehicle (Saline) | 0 | 500 | 75 | 0% |
| PYY(13-36) Low Dose | 10 | 425 | 60 | 15% |
| PYY(13-36) Mid Dose | 30 | 300 | 55 | 40% |
| PYY(13-36) High Dose | 100 | 175 | 40 | 65% |
Table 2: Pharmacokinetic Parameters of PYY(13-36) in Different Species
| Species | Route of Administration | Half-life (t½) | Reference |
| Human | Intravenous | ~15 minutes | [19] |
| Rat | Subcutaneous | ~8 minutes (native PYY3-36) | [20] |
| Dog | Intravenous | ~8-12 minutes | [21] |
Visualizations
Caption: PYY(13-36) signaling pathway for appetite regulation.
Caption: Experimental workflow for a canine PYY(13-36) feeding study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. raybiotech.com [raybiotech.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. rci.ucmerced.edu [rci.ucmerced.edu]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Replacement of Dietary Carbohydrate with Protein versus Fat Differentially Alters Postprandial Circulating Hormones and Macronutrient Metabolism in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. novonordisk.com [novonordisk.com]
- 17. Effect of dietary protein intake on the body composition and metabolic parameters of neutered dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leptin extends the anorectic effects of chronic PYY(3-36) administration in ad libitum-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and pharmacodynamics of subcutaneously administered PYY3-36 and its analogues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
Technical Support Center: Optimizing Brain Slice Electrophysiology for PYY(13-36)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of brain slice recordings for studying the electrophysiological effects of Peptide YY (13-36) (PYY(13-36)).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PYY(13-36) on neurons in brain slices?
A1: PYY(13-36) is a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2 receptor).[1] The activation of this Gi/o-coupled receptor typically leads to neuronal inhibition.[2][3] This inhibitory effect is primarily mediated by the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which can reduce neurotransmitter release.[2]
Q2: Which neuronal populations are most responsive to PYY(13-36) in hypothalamic brain slices?
A2: In the hypothalamic arcuate nucleus, PYY(3-36), a closely related peptide that also activates Y2 receptors, has been shown to directly inhibit both anorexigenic pro-opiomelanocortin (POMC) neurons and orexigenic neuropeptide Y (NPY) neurons.[2] This suggests that PYY(13-36) likely has similar inhibitory effects on these key neuronal populations involved in energy homeostasis.
Q3: What concentrations of PYY(13-36) are typically effective in brain slice recordings?
A3: Effective concentrations of PYY(3-36) in brain slice electrophysiology experiments typically range from 10 nM to 1 µM.[2] The half-maximal effective concentration (EC50) for the action of PYY(3-36) on the firing rate of POMC neurons is approximately 51.2 nM.[2]
Q4: How can I confirm that the observed effects are mediated by Y2 receptors?
A4: To confirm Y2 receptor specificity, you can use a selective Y2 receptor antagonist, such as BIIE0246. Pre-incubation of the brain slice with the antagonist should block the effects of subsequently applied PYY(13-36).[2] Additionally, another selective Y2 receptor agonist, NPY(13-36), should mimic the effects of PYY(13-36).[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unstable Baseline Recording | 1. Poor slice health.[4] 2. Inadequate perfusion rate.[4] 3. Temperature fluctuations.[5] 4. Issues with the recording electrode or seal. | 1. Optimize slicing and recovery conditions (see Protocol 1). Use a protective recovery method like the NMDG-based solution.[6][7] 2. Ensure a consistent and adequate aCSF perfusion rate (e.g., 2-4 mL/min).[8] 3. Maintain a stable recording temperature, typically between 32-34°C.[5] 4. Use high-quality patch pipettes and ensure a gigaseal is formed before recording. |
| Diminishing or "Rundown" PYY(13-36) Effect | 1. Y2 receptor desensitization. 2. Peptide degradation in the aCSF. 3. General decline in slice viability over a long experiment.[9] | 1. Apply PYY(13-36) for the shortest duration necessary to observe an effect. Ensure adequate washout periods between applications. 2. Prepare fresh PYY(13-36) stock solutions and aliquot for single use. Consider using a carrier protein like BSA (0.1%) in the aCSF to minimize peptide sticking to tubing, though this should be tested for effects on baseline activity. 3. Ensure continuous and robust oxygenation of aCSF.[5] Use an optimized aCSF formulation with neuroprotective agents like ascorbic acid.[10] Monitor slice health throughout the experiment. |
| High Variability in Neuronal Response to PYY(13-36) | 1. Heterogeneity in Y2 receptor expression among recorded neurons.[11] 2. Inconsistent peptide concentration reaching the slice. 3. Differences in slice quality between experiments.[4] | 1. This is an inherent biological factor. Record from a sufficient number of cells to obtain statistically meaningful data. Target specific neuronal populations if possible (e.g., using fluorescent reporters). 2. Ensure the perfusion system is working correctly with no leaks or bubbles. Allow sufficient time for the peptide to reach the recording chamber and equilibrate. 3. Standardize the slicing and recovery protocol to ensure consistent slice health. |
| Slice Swelling or "Thinning Out" During Recording | 1. Suboptimal osmolarity of the aCSF.[12][13] 2. Mechanical damage during transfer or anchoring. | 1. Carefully check and adjust the osmolarity of all solutions to be within the physiological range (e.g., 300-310 mOsm).[6] 2. Handle slices gently using a wide-bore transfer pipette. Ensure the slice anchor holds the tissue securely without excessive compression. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of PYY(3-36) on Hypothalamic POMC Neurons [2]
| PYY(3-36) Concentration | Mean Hyperpolarization (mV) |
| 10 nM | 1.2 ± 0.9 |
| 100 nM | 6.9 ± 1.1 |
| 1 µM | 9.9 ± 2.6 |
Table 2: Effects of PYY(3-36) and Y2 Agonist/Antagonist on POMC Neuron Firing [2]
| Compound (Concentration) | Effect on Spontaneous Firing Rate |
| PYY(3-36) (10 nM) | 93% increase (disinhibition)[11] |
| PYY(3-36) (100 nM) | Inhibition |
| NPY(13-36) (100 nM) | 84.1 ± 3.5% reduction |
| BIIE0246 (Y2 Antagonist) | Blocks the inhibitory effect of PYY(3-36) |
Experimental Protocols
Protocol 1: Optimized Brain Slice Preparation
This protocol is adapted from NMDG protective recovery methods to enhance slice viability.[6][7]
-
Prepare Solutions:
-
NMDG-aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Adjust pH to 7.3-7.4 with HCl. Osmolarity should be 300-310 mOsm. Chill to 2-4°C and continuously bubble with 95% O2/5% CO2.[6]
-
HEPES Holding aCSF: (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, and 2 MgSO4. Adjust pH to 7.3-7.4.
-
Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, and 1.3 MgCl2. Continuously bubble with 95% O2/5% CO2.[10]
-
-
Transcardial Perfusion:
-
Deeply anesthetize the animal.
-
Perform a thoracotomy to expose the heart.
-
Perfuse transcardially with ice-cold, oxygenated NMDG-aCSF until the brain is cleared of blood.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and immerse it in ice-cold, oxygenated NMDG-aCSF.
-
Mount the brain on a vibratome stage.
-
Cut slices (e.g., 250-300 µm thickness) in the ice-cold, oxygenated NMDG-aCSF.
-
-
Slice Recovery:
-
Transfer slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with room temperature, oxygenated HEPES Holding aCSF for at least 1 hour before recording.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of PYY(13-36) Effects
-
Slice Transfer and Perfusion:
-
Transfer a single slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with oxygenated Recording aCSF at 2-4 mL/min, maintaining the temperature at 32-34°C.
-
-
Neuron Identification and Patching:
-
Identify target neurons (e.g., in the arcuate nucleus) using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain a whole-cell patch-clamp recording with a borosilicate glass pipette (4-6 MΩ) filled with an appropriate internal solution (e.g., K-gluconate based).
-
-
Baseline Recording:
-
Record a stable baseline of neuronal activity (e.g., membrane potential, firing rate, or synaptic currents) for at least 5-10 minutes.
-
-
PYY(13-36) Application:
-
Switch the perfusion to Recording aCSF containing the desired concentration of PYY(13-36) (e.g., 100 nM).
-
Record the cellular response for 5-10 minutes or until a stable effect is observed.
-
-
Washout:
-
Switch the perfusion back to the standard Recording aCSF.
-
Continue recording to observe the reversal of the peptide's effect. Washout may be slow for neuropeptides.
-
-
Pharmacological Controls (Optional but Recommended):
-
To confirm Y2 receptor mediation, pre-incubate a naive slice with a Y2 antagonist (e.g., 1 µM BIIE0246) for at least 15 minutes before co-applying PYY(13-36) with the antagonist.
-
Visualizations
Caption: PYY(13-36) signaling pathway via the Y2 receptor.
Caption: Experimental workflow for PYY(13-36) brain slice electrophysiology.
References
- 1. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. precisionary.com [precisionary.com]
- 6. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Preparing Viable Hippocampal Slices from Adult Mice for the Study of Sharp Wave-ripples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Addressing nonspecific binding in PYY (13-36) receptor binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for PYY(13-36) receptor binding assays. Our aim is to help you overcome common challenges, with a particular focus on addressing nonspecific binding, to ensure the generation of high-quality, reproducible data.
Troubleshooting Guide: High Nonspecific Binding
High nonspecific binding is a frequent issue in radioligand binding assays, which can obscure the specific binding signal and lead to inaccurate results.[1] Ideally, specific binding should constitute at least 80-90% of the total binding.[1] If nonspecific binding is greater than 50% of the total binding, it can be difficult to obtain quality data.[2] This guide addresses common causes and provides solutions to mitigate this problem.
Question: My nonspecific binding is excessively high. What are the potential causes and how can I resolve this?
Answer: High nonspecific binding can stem from several factors related to your experimental setup. Below is a systematic guide to troubleshooting this issue.
Re-evaluation of Assay Components and Conditions
a. Unlabeled Ligand Concentration:
-
Issue: The concentration of the unlabeled ligand used to define nonspecific binding may be insufficient to saturate all specific receptor sites.
-
Solution: A general guideline is to use the unlabeled ligand at a concentration 100 times its Kd for the receptor, or 100 times the highest concentration of the radioligand, whichever is greater.[2] It is advisable to test a range of concentrations of the unlabeled ligand to ensure complete displacement of the specific binding.
b. Radioligand Properties:
-
Issue: The radioligand itself can contribute to high nonspecific binding. Hydrophobic ligands, in particular, tend to exhibit higher nonspecific binding.[1] Degradation or aggregation of the radioligand can also be a source of this issue.
-
Solution:
-
Ensure the high purity of your radioligand, ideally above 90%.[3]
-
If the radioligand is known to be hydrophobic, consider the mitigation strategies outlined in the sections below, such as using blocking agents and optimizing washing steps.
-
If problems persist, consider using a different radioligand with more favorable properties if one is available.
-
c. Buffer Composition:
-
Issue: The pH and ionic strength of the assay buffer can significantly impact nonspecific binding.[1] For peptide ligands like PYY(13-36), the presence of proteases in the membrane preparation can lead to ligand degradation.
-
Solution:
-
Optimize the pH and ionic strength of your binding buffer.
-
Incorporate a broad-spectrum protease inhibitor cocktail in your lysis and binding buffers. For peptide assays, the addition of bacitracin can be beneficial.
-
The inclusion of Bovine Serum Albumin (BSA) in the binding buffer can help to reduce the nonspecific binding of the radioligand.
-
Optimization of the Washing and Filtration Steps
a. Filter Material and Pre-treatment:
-
Issue: The radioligand may be binding to the filter material itself.
-
Solution:
-
Test different types of filter mats to find one with the lowest nonspecific binding for your radioligand.
-
Pre-soaking the filters in a solution of 0.3-1% polyethyleneimine (PEI) is a common and effective method to reduce filter binding.
-
b. Washing Procedure:
-
Issue: Inadequate or inefficient washing can leave unbound radioligand trapped in the filter, leading to artificially high background counts.
-
Solution:
-
Increase the volume of the ice-cold wash buffer used for each wash.
-
Increase the number of washes (e.g., from three to four or five).
-
Consider using a warmer wash buffer, as this can sometimes help to reduce nonspecific interactions.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for PYY(13-36) and what signaling pathway does it activate?
A1: PYY(13-36) is a high-affinity agonist for the Neuropeptide Y Receptor Y2 (Y2R), which is a G-protein coupled receptor (GPCR). The Y2 receptor is primarily coupled to inhibitory G-proteins of the Gi family. Activation of the Y2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[4] There is also some evidence to suggest that in certain cell types, the Y2 receptor can couple to Gq proteins.[4][5]
PYY(13-36) Y2 Receptor Signaling Pathway
Caption: PYY(13-36) binding to the Y2 receptor activates the Gi protein, inhibiting adenylyl cyclase and reducing cAMP levels.
Q2: How do I determine the appropriate concentration of radioligand to use in my assay?
A2: For competition binding assays, the radioligand concentration should ideally be at or below its Kd value.[6] In saturation binding experiments, a range of radioligand concentrations is used, typically from 0.1-fold to 10-fold of the Kd, to generate a binding curve from which the Kd and Bmax (receptor density) can be determined.
Q3: What are some key considerations for working with a peptide radioligand like 125I-PYY?
A3: Peptides can be prone to adsorption to plasticware and degradation by proteases. To mitigate these issues:
-
Use low-binding microplates and pipette tips.
-
Include a carrier protein like BSA (e.g., 0.1%) in your buffers to reduce nonspecific adsorption to surfaces.[7]
-
Always include a protease inhibitor cocktail in your membrane preparation and binding buffers.
Q4: Can you provide a general workflow for a PYY(13-36) receptor binding assay?
A4: The following diagram outlines a typical workflow for a filtration-based radioligand binding assay.
Radioligand Binding Assay Workflow
Caption: Standard workflow for a PYY(13-36) radioligand binding assay, from membrane preparation to data analysis.
Q5: What is a logical sequence of steps to follow when my nonspecific binding is too high?
A5: A systematic approach is crucial for efficiently troubleshooting high nonspecific binding. The following decision tree illustrates a recommended course of action.
Troubleshooting Decision Tree for High Nonspecific Binding
Caption: A decision tree to systematically troubleshoot high nonspecific binding in PYY(13-36) receptor binding assays.
Data Presentation
Table 1: Binding Affinities of PYY Analogs and Other Ligands at the Human Y2 Receptor
The following table summarizes the binding affinities (Ki or IC50) of PYY(13-36) and related ligands for the human Y2 receptor, as reported in the literature. These values are essential for designing competition assays and for interpreting results.
| Ligand | Receptor | Assay Type | Affinity (Ki/IC50 in nM) | Reference |
| PYY(13-36) | Human Y2 | Competition | ~0.1 - 1.0 | [8] |
| PYY(3-36) | Human Y2 | Competition | ~0.1 - 0.5 | [9] |
| Neuropeptide Y (NPY) | Human Y2 | Competition | ~0.5 - 1.5 | [8] |
| NPY(13-36) | Human Y2 | Competition | ~0.2 - 2.0 | [8] |
| BIIE0246 (Antagonist) | Rat Y2 | Competition | 15 ± 3 |
Note: Binding affinities can vary depending on the specific assay conditions, cell type, and radioligand used.
Experimental Protocols
Detailed Protocol: 125I-PYY Competition Binding Assay in HEK293 Cells Expressing the Human Y2 Receptor
This protocol provides a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of a test compound for the human Y2 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membrane preparations from HEK293 cells stably expressing the human Y2 receptor.
-
Radioligand: 125I-PYY (specific activity ~2000 Ci/mmol).
-
Unlabeled Ligands: PYY(13-36) (for defining nonspecific binding) and test compounds.
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Protease Inhibitor Cocktail: Commercially available, for use in membrane preparation and binding buffer.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Filter Mats: Glass fiber filters (e.g., GF/C).
-
PEI Solution: 0.3% (w/v) polyethyleneimine in deionized water.
-
Scintillation Cocktail.
-
96-well plates (low-binding).
2. Membrane Preparation:
-
Culture HEK293-hY2R cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in binding buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
3. Assay Procedure:
-
Pre-soak the glass fiber filter mats in 0.3% PEI solution for at least 1 hour at room temperature.
-
On the day of the assay, thaw the membrane aliquots on ice and dilute to the desired concentration (e.g., 5-20 µg protein per well) in binding buffer containing protease inhibitors.
-
Prepare serial dilutions of your test compounds and the unlabeled PYY(13-36) in binding buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation + 50 µL of binding buffer + 50 µL of 125I-PYY.
-
Nonspecific Binding (NSB): 50 µL of membrane preparation + 50 µL of a high concentration of unlabeled PYY(13-36) (e.g., 1 µM) + 50 µL of 125I-PYY.
-
Competition: 50 µL of membrane preparation + 50 µL of test compound dilution + 50 µL of 125I-PYY.
-
-
The final concentration of 125I-PYY should be approximately its Kd value.
-
Incubate the plate with gentle agitation for 90-120 minutes at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter mat using a cell harvester.
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity in a beta or gamma counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the nonspecific binding wells from the average CPM of all other wells.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Use a nonlinear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. benchchem.com [benchchem.com]
- 2. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 3. phoenixbiotech.net [phoenixbiotech.net]
- 4. mesoscale.com [mesoscale.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
- 7. pnas.org [pnas.org]
- 8. novonordisk.com [novonordisk.com]
- 9. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Side effects of high-dose PYY (13-36) administration in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of high-dose Peptide YY(3-36) (PYY(3-36)) administration in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Gastrointestinal Side Effects: Nausea and Emesis
Question: We are observing signs of nausea and emesis (or aversion to food) in our animal models after high-dose PYY(3-36) administration. Is this a known side effect, and what are the typical doses that induce this response?
Answer: Yes, nausea and emesis are well-documented side effects of high-dose PYY(3-36) administration, particularly in non-rodent species. In rodents, which are incapable of vomiting, this aversive response manifests as conditioned taste aversion (CTA).[1][2][3] The anorectic (appetite-suppressing) effects of PYY(3-36) may be at least partially attributable to these aversive responses.[1]
Troubleshooting:
-
Dose Reduction: The most straightforward approach to mitigate nausea and emesis is to lower the dose of PYY(3-36). The dose-response relationship for efficacy versus aversion should be carefully characterized in your specific model.
-
Alternative Administration Route: Oral administration of PYY(3-36) has been shown to reduce food intake without inducing conditioned taste aversion in mice, unlike intraperitoneal injections.[4]
-
Co-administration Strategies: Combining PYY(3-36) with other agents, such as glucose-dependent insulinotropic polypeptide (GIP) receptor agonists, has been shown to reduce nausea-like behavior in mice.[3]
Quantitative Data: Doses Inducing Nausea/Conditioned Taste Aversion
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Mice | Intraperitoneal | 6 µ g/100 g BW | Conditioned Taste Aversion | [4] |
| Rats | Intraperitoneal | 0.96, 1.8, and 3.6 nmol/kg BW | Dose-dependent aversive effect | [5] |
| Rhesus Monkeys | Intramuscular | 1 and 3 nmol/kg | Significant reduction in food intake, suggesting potential malaise | [6] |
| Humans | Intravenous Infusion | 0.4 pmol/kg/min | Nausea | [2] |
2. Cardiovascular Side Effects
Question: Are there any cardiovascular side effects associated with high-dose PYY(3-36) administration? We have observed changes in heart rate and blood pressure in our telemetry-instrumented animals.
Answer: Yes, PYY(3-36) administration can induce cardiovascular changes, although the effects can vary depending on the animal's metabolic state. Studies in rats have shown that PYY(3-36) can increase mean arterial pressure and heart rate, particularly in food-restricted animals.[7]
Troubleshooting:
-
Continuous Monitoring: Employing continuous cardiovascular monitoring, such as telemetry, is crucial to accurately assess the hemodynamic effects of PYY(3-36).[8][9][10]
-
Metabolic State Consideration: Be aware that the cardiovascular response to PYY(3-36) can be influenced by the diet and nutritional status of the animal.[7] It is important to maintain consistent dietary protocols throughout your studies.
Quantitative Data: Cardiovascular Effects in Rats
| Dietary Regimen | PYY(3-36) Dose (intraperitoneal) | Change in Mean Arterial Pressure | Change in Heart Rate | Reference |
| Food-restricted | 300 µg/kg | ↑ 7 ± 1 mmHg | ↑ 22 ± 4 beats/min | [7] |
| Standard Chow ad libitum | 300 µg/kg | ↑ 4 ± 1 mmHg | ↑ 5 ± 2 beats/min (not significant) | [7] |
| High-fat Diet ad libitum | 300 µg/kg | 0 ± 1 mmHg (no significant change) | -8 ± 5 beats/min (not significant) | [7] |
3. Pancreatic and Gastrointestinal Motility Effects
Question: Does high-dose PYY(3-36) administration have any direct toxic effects on the pancreas or alter gastrointestinal motility?
Answer: Current research suggests that PYY(3-36) is not directly toxic to the pancreas. In fact, in mouse models of diet-induced obesity, PYY(3-36) treatment has been shown to have protective effects on pancreatic islet morphology.[11] However, PYY(3-36) is known to affect gastrointestinal motility, specifically by inhibiting gastric emptying.[6][12][13] This delay in gastric emptying can contribute to the feeling of fullness and may also be a factor in the induction of nausea at higher doses.
Troubleshooting:
-
Assess Gastric Emptying: If you suspect gastrointestinal motility is a confounding factor in your studies, consider directly measuring gastric emptying rates.
-
Histopathological Analysis: For long-term studies, it is advisable to perform histopathological examination of the pancreas to rule out any unforeseen morphological changes.
Quantitative Data: Effects on Gastric Emptying in Rats
| Peptide | Administration Route | ED50 for Gastric Emptying Inhibition | Reference |
| Rat PYY(3-36) | Intravenous Infusion | 37 pmol·kg⁻¹·min⁻¹ | [12] |
| Rat PYY(1-36) | Intravenous Infusion | 470 pmol·kg⁻¹·min⁻¹ | [12] |
Experimental Protocols
1. Conditioned Taste Aversion (CTA) Protocol in Rodents
This protocol is used to assess malaise or nausea-like behavior in rodents.
-
Habituation: Individually house the animals and habituate them to the testing environment and procedures for several days. This includes handling and mock injections with vehicle.
-
Conditioning Day:
-
Deprive the animals of water for a set period (e.g., 23 hours).
-
Present a novel, palatable flavored solution (e.g., saccharin-sweetened water) for a limited time (e.g., 30-60 minutes).
-
Immediately after the drinking session, administer PYY(3-36) or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Aversion Test Day:
-
After a drug-free day with ad libitum water access, repeat the water deprivation.
-
Present the animals with a two-bottle choice: the novel flavored solution and plain water.
-
Measure the consumption of each liquid over a set period.
-
-
Data Analysis: A significant decrease in the consumption of the flavored solution in the PYY(3-36)-treated group compared to the vehicle-treated group indicates a conditioned taste aversion.
2. Cardiovascular Safety Assessment using Telemetry in Dogs
This protocol outlines the use of telemetry to monitor cardiovascular parameters in conscious, freely moving dogs.
-
Animal Instrumentation: Surgically implant telemetry transmitters to continuously record electrocardiogram (ECG), blood pressure, and heart rate. Allow for a sufficient recovery period post-surgery.
-
Acclimatization: Acclimatize the dogs to the study environment to minimize stress-related cardiovascular changes.
-
Baseline Recording: Record baseline cardiovascular data for a sufficient period (e.g., 24 hours) before drug administration.
-
PYY(3-36) Administration: Administer PYY(3-36) at the desired dose and route.
-
Continuous Monitoring: Continuously record cardiovascular parameters for an extended period post-dosing (e.g., 24-48 hours).
-
Data Analysis: Analyze the data for significant changes in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (e.g., QT, PR, QRS) compared to baseline and vehicle control.[9][14]
Visualizations
Caption: PYY(3-36) signaling pathway leading to reduced food intake and potential nausea.
Caption: Experimental workflow for a Conditioned Taste Aversion (CTA) study.
References
- 1. PYY3–36 infused systemically or directly into the VTA attenuates fentanyl seeking in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. jneurosci.org [jneurosci.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Peptide YY(3-36) inhibits gastric emptying and produces acute reductions in food intake in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Automated blood sampling in canine telemetry studies: Enabling enhanced assessments of cardiovascular liabilities and safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accelera.org [accelera.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mdpi.com [mdpi.com]
- 14. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular Function in Conscious Beagle Dogs [journal11.magtechjournal.com]
How to account for PYY (13-36) tachyphylaxis in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis in long-term studies involving Peptide YY (13-36) (PYY3-36).
Troubleshooting Guides
Issue 1: Diminishing anorectic effect of PYY (13-36) over time in vivo.
Question: We are conducting a long-term study in diet-induced obese rodents with continuous infusion of PYY (13-36). We observed a significant reduction in food intake and body weight during the first few days, but this effect seems to wane by the end of the first week. What could be the cause and how can we address it?
Answer:
This phenomenon is likely due to tachyphylaxis, a rapid decrease in the response to a drug following repeated administration. In the context of PYY (13-36), this is primarily caused by desensitization and downregulation of its target receptor, the Neuropeptide Y receptor type 2 (Y2R), a G protein-coupled receptor (GPCR).
Potential Causes and Troubleshooting Steps:
-
Continuous Receptor Stimulation: Continuous infusion of PYY (13-36) leads to constant activation of Y2R. This triggers intracellular mechanisms to attenuate signaling, including:
-
Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated Y2R.[1][2][3]
-
β-Arrestin Recruitment: Phosphorylated Y2R recruits β-arrestin proteins, which sterically hinder G protein coupling (desensitization) and promote receptor internalization via clathrin-coated pits.[1][2][4][5][6]
-
Receptor Downregulation: Prolonged exposure can lead to lysosomal degradation of internalized receptors, reducing the total number of Y2Rs on the cell surface.[7]
-
-
Experimental Approach to Mitigate Tachyphylaxis:
-
Intermittent Dosing: Switching from continuous to intermittent infusion can provide "drug holidays" for the receptors to resensitize and recycle back to the cell surface. Studies have shown that intermittent infusion schedules can produce a more sustained reduction in daily food intake compared to continuous administration.[7][8] For example, one study in rats found that 1-hour intravenous infusions of PYY(3-36) every other hour for 10 days resulted in a sustained reduction in daily food intake.[8]
-
Dose Optimization: The initial dose might be too high, leading to rapid and robust desensitization. A dose-response study to identify the minimal effective dose for a sustained effect is recommended. Supraphysiological doses may also induce nausea and conditioned taste aversion, which can confound feeding behavior results.[9][10]
-
-
Investigating the Mechanism in Your Model:
-
Assess Y2R Expression: At the end of the study, collect relevant tissues (e.g., hypothalamus) and quantify Y2R mRNA and protein levels to confirm downregulation.
-
Measure Downstream Signaling: Analyze the activation of downstream signaling pathways (e.g., cAMP levels) in response to an acute PYY (13-36) challenge in tissues from long-term treated animals versus controls. A blunted response would indicate desensitization.
-
Issue 2: Inconsistent or no effect of PYY (13-36) on food intake in our rodent model.
Question: We are not observing the expected anorectic effect of PYY (13-36) in our study. What are the potential reasons for this?
Answer:
Several factors can contribute to a lack of efficacy of PYY (13-36).
Troubleshooting Checklist:
-
Peptide Integrity and Formulation:
-
Metabolism: PYY (13-36) can be rapidly metabolized in vivo, particularly by cleavage of the two C-terminal amino acids to the inactive form PYY (3-34).[11] Ensure you are using a stable formulation and consider the peptide's half-life in your dosing regimen. The in vivo half-life of PYY (3-36) in humans has been reported to be around 15 minutes.[11]
-
Synthesis and Purity: Verify the synthesis and purity of the PYY (13-36) peptide.
-
-
Dosing and Administration Route:
-
Route of Administration: Intravenous (IV) infusions are more likely to mimic the postprandial rise in plasma PYY (13-36) and have been shown to potently inhibit food intake.[12] Intraperitoneal (IP) injections may lead to more variable absorption and efficacy.
-
Dose: The effective dose can vary between species and even strains of rodents. Ensure your dose is within the reported effective range from literature. For instance, intravenous infusions in rats have shown effects at doses as low as 5 pmol/kg/min.[12]
-
-
Animal Model and Experimental Conditions:
-
Diet: The composition of the diet can influence the response to PYY (13-36).
-
Stress: Stress can independently affect food intake and may mask the effects of PYY (13-36). Ensure proper acclimatization of the animals.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PYY (13-36) tachyphylaxis?
A1: The primary mechanism is the desensitization and downregulation of the Neuropeptide Y Y2 receptor (Y2R), a GPCR. This process involves:
-
β-arrestin recruitment to the phosphorylated receptor, which uncouples it from its G protein.[1][2][4][5][6]
-
Internalization of the receptor-β-arrestin complex into the cell.[5]
-
In cases of prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation , leading to a reduction in the total receptor number (downregulation).[7]
Q2: How can I quantitatively assess Y2R desensitization in my experiments?
A2: You can use a combination of in vitro and ex vivo assays:
-
Receptor Binding Assays: Measure the density of Y2R on the cell surface (Bmax) and its affinity for PYY (13-36) (Kd) in tissues from treated and control animals. A decrease in Bmax would indicate downregulation.
-
cAMP Accumulation Assays: The Y2R is coupled to the inhibitory G protein (Gαi), which inhibits adenylyl cyclase and reduces intracellular cAMP levels.[13][14] You can measure the ability of PYY (13-36) to inhibit forskolin-stimulated cAMP accumulation. A rightward shift in the dose-response curve or a reduced maximal inhibition in samples from long-term treated animals would indicate desensitization.
-
β-Arrestin Recruitment Assays: These assays directly measure the interaction between Y2R and β-arrestin upon agonist stimulation. A variety of commercial platforms are available for this.[4][5][6]
Q3: Are there alternative strategies to overcome PYY (13-36) tachyphylaxis?
A3: Yes, several strategies are being explored:
-
Long-Acting Analogs: Developing long-acting analogs of PYY (13-36) with modified pharmacokinetic profiles can provide more stable exposure and potentially reduce the peak concentrations that drive rapid desensitization.[15][16]
-
Biased Agonists: These are ligands that preferentially activate one signaling pathway over another (e.g., G protein signaling over β-arrestin recruitment). A Y2R agonist biased away from β-arrestin recruitment could theoretically induce less desensitization and tachyphylaxis.[17][18][19][20]
-
Combination Therapy: Combining PYY (13-36) with other anorectic agents that act through different mechanisms (e.g., GLP-1 receptor agonists) may allow for lower, more effective doses of each, potentially reducing tachyphylaxis.[16]
Q4: What is the typical signaling pathway for PYY (13-36) via the Y2 receptor?
A4: PYY (13-36) binds to the Y2R, which is coupled to inhibitory G proteins (Gαi/o). This leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13][14]
-
Modulation of ion channels, such as inhibition of voltage-gated Ca2+ channels.
-
Activation of other downstream signaling cascades, like the MAPK/ERK pathway.
Data Presentation
Table 1: Effect of Continuous vs. Intermittent PYY (13-36) Infusion on Food Intake in Rodents.
| Dosing Regimen | Species/Model | Dose | Duration | Effect on Food Intake | Reference |
| Continuous Subcutaneous Infusion | DIO Mice | 1000 µg/kg/day | 28 days | Significant reduction only in the first 3 days. | [21] |
| Intermittent Intravenous Infusion | Lean Rats | 30 pmol/kg/min (1h on, 1h off) | 10 days | Sustained ~20% reduction in daily food intake. | [8] |
| Intermittent Intraperitoneal Infusion | DIO Rats | 10-30 pmol/kg/min (during dark period) | 21 days | Sustained 11-32% reduction in daily caloric intake. | [7] |
Table 2: Summary of In Vivo Efficacy of PYY (13-36) in Different Studies.
| Study Focus | Animal Model | PYY (13-36) Dose and Administration | Key Findings | Reference |
| Dose-dependent effects | DIO C57BL/6J mice | 100, 300, 1000 µg/kg/day (s.c. minipumps) for 28 days | 1000 µg/kg/day group showed ~10% less body weight than vehicle. Food intake was reduced only in the first 3 days. | [21] |
| Intermittent dosing strategies | Diet-induced obese rats | Various intermittent i.p. infusion regimens over 9 weeks | No single regimen produced a sustained 15-25% reduction in daily food intake for >5 days, but overall body weight and adiposity were reduced. | [7] |
| Chronic intermittent infusion | Lean rats | 30 pmol/kg/min (i.v.) every other hour for 10 days | Sustained ~20% reduction in daily food intake, with a 7% decrease in body weight and 35% decrease in adiposity. | [8] |
| Twice-daily injections | Rats | 5 µ g/100g (i.p.) twice daily for 7 days | Reduced cumulative food intake and prevented body weight gain. | [22] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay Principle)
This protocol is based on the principles of the DiscoverX PathHunter® β-arrestin assay.
Objective: To quantify the recruitment of β-arrestin to the Y2R upon stimulation with PYY (13-36).
Methodology:
-
Cell Culture: Use a cell line stably co-expressing a Y2R tagged with a small enzyme fragment (ProLink, PK) and β-arrestin tagged with a larger, complementary enzyme fragment (Enzyme Acceptor, EA).
-
Cell Plating: Seed the cells in a 384-well white, clear-bottom microplate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of PYY (13-36) in the appropriate assay buffer.
-
Agonist Stimulation: Add the diluted PYY (13-36) to the cells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagent containing the substrate for the complemented enzyme.
-
Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal as a function of the PYY (13-36) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: cAMP Accumulation Assay (HTRF® Principle)
This protocol is based on the principles of the Cisbio HTRF® cAMP assay.
Objective: To measure the inhibition of adenylyl cyclase activity by PYY (13-36) through the Gαi-coupled Y2R.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the Y2R.
-
Cell Preparation: Harvest the cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Agonist and Forskolin (B1673556) Addition: In a 384-well plate, add the serially diluted PYY (13-36) followed by a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Cell Addition: Add the cell suspension to the wells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Detection: Add the HTRF® detection reagents: a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate.
-
Signal Measurement: After a 60-minute incubation, read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the PYY (13-36) concentration to determine the IC50.
Visualizations
Caption: PYY (13-36) Signaling and Desensitization Pathway.
References
- 1. G protein-coupled receptor kinase 2 and arrestin2 regulate arterial smooth muscle P2Y-purinoceptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of G protein-coupled receptor signaling: role of G protein-coupled receptor kinases and arrestins in receptor desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein–coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daily, intermittent intravenous infusion of peptide YY(3-36) reduces daily food intake and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supraphysiological doses of intravenous PYY3-36 cause nausea, but no additional reduction in food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral administration of PYY(3-36) produces conditioned taste aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intravenous infusion of peptide YY(3-36) potently inhibits food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Long-Acting PYY3–36 Analog Mediates Robust Anorectic Efficacy with Minimal Emesis in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 21. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Optimizing diet protocols for studying PYY (13-36) in obese animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diet protocols for studying Peptide YY (PYY) (13-36) in obese animal models.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for inducing obesity in animal models for PYY(13-36) research?
A1: The most prevalent and effective method is the use of a high-fat diet (HFD). Diets where 45% to 60% of the kilocalories are derived from fat are commonly used to induce an obese phenotype in rodent models, particularly in susceptible strains like the C57BL/6J mouse.[1][2][3] A 60% HFD generally induces obesity more rapidly than a 45% HFD.[2][3]
Q2: What is a suitable control diet for a diet-induced obesity (DIO) study?
A2: A low-fat purified diet with a composition that closely matches the ingredients of the high-fat diet is the recommended control.[4] Typically, a diet with 10% of kilocalories from fat is used as a control.[1][5] Using chow diets as controls is discouraged due to the variability in their composition and the presence of phytoestrogens, which can affect weight gain.[4]
Q3: How long does it take to induce an obese phenotype with a high-fat diet?
A3: The timeframe for inducing obesity varies with the fat content of the diet and the animal strain. With a 60% high-fat diet in C57BL/6J mice, significant weight gain can be observed in as little as two weeks, with a more apparent obese phenotype after four weeks.[1][3] A 45% high-fat diet may take longer, with significant weight gain appearing around 15 weeks.[3]
Q4: What are the expected changes in endogenous PYY(13-36) levels in diet-induced obese animals?
A4: Diet-induced obese animals typically exhibit lower fasting and postprandial plasma PYY levels compared to their lean counterparts fed a low-fat diet.[6][7][8] This reduction in circulating PYY may contribute to the obese phenotype.[8]
Q5: What is the primary signaling pathway for PYY(13-36)'s anorectic effects?
A5: PYY(13-36) exerts its appetite-suppressing effects primarily by binding to the Neuropeptide Y receptor Y2 (Y2R), a G-protein coupled receptor.[9][10][11] This interaction, particularly in the arcuate nucleus of the hypothalamus, is believed to inhibit orexigenic (appetite-stimulating) NPY/AgRP neurons and may indirectly activate anorexigenic (appetite-suppressing) POMC neurons.[9]
Troubleshooting Guides
Issue 1: High variability in body weight and metabolic parameters within the high-fat diet group.
-
Question: My mice on the high-fat diet show significant variability in weight gain and glucose tolerance. What could be the cause?
-
Answer:
-
Genetic Drift: Even within the same strain, genetic drift can lead to different susceptibilities to diet-induced obesity. C57BL/6J mice are known to have a polygenic predisposition to obesity, but individual responses can vary.[12][13]
-
Social Hierarchies: In group-housed mice, social hierarchies can influence access to food and water, leading to variations in body weight.[1]
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Acclimatization: An insufficient acclimatization period after transportation or before the start of the experiment can lead to stress-induced variations in food intake and metabolism. A minimum of a one-week acclimatization period is recommended.[1][14]
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Issue 2: Lower than expected or no significant anorectic effect of exogenous PYY(13-36) administration.
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Question: I am not observing a significant reduction in food intake after administering PYY(13-36) to my obese mice. Why might this be happening?
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Answer:
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Animal Habituation: Laboratory animals, especially mice, require proper habituation to handling and injection procedures. Stress from improper handling can mask the anorectic effects of PYY(13-36).[15]
-
Dosage and Administration Route: The dose and route of administration are critical. While intraperitoneal (IP) injections can show acute effects, continuous subcutaneous infusion via osmotic mini-pumps may be more effective for chronic studies.[15][16] Ensure the dosage is appropriate for the animal model and study design.
-
Peptide Stability: Ensure the PYY(13-36) peptide is properly stored and handled to maintain its biological activity.
-
Issue 3: Difficulty in obtaining consistent and reliable plasma PYY(13-36) measurements.
-
Question: My plasma PYY(13-36) measurements are inconsistent. What can I do to improve my results?
-
Answer:
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Blood Collection Technique: The method of blood collection can impact hormone levels. Use a consistent, minimally stressful technique, such as from the submental or saphenous vein for survival bleeds.[17][18][19] For terminal studies, cardiac puncture under anesthesia is common.[19][20]
-
Sample Handling: PYY is susceptible to degradation. Blood samples should be collected into tubes containing appropriate anticoagulants and protease inhibitors. Centrifuge at a low temperature and store the plasma at -80°C until analysis.
-
Assay Specificity: Use a highly specific radioimmunoassay (RIA) or ELISA kit that can distinguish between PYY(1-36) and PYY(13-36) if you need to measure the active form specifically. Some RIAs have 100% cross-reactivity with both forms.[21]
-
Data Presentation
Table 1: Example Diet Compositions for Diet-Induced Obesity Studies in Mice
| Diet Type | % kcal from Protein | % kcal from Carbohydrate | % kcal from Fat | Fat Source | Reference Diet |
| Control Diet | 20 | 70 | 10 | Lard | D12450B[1] |
| High-Fat Diet | 20 | 35 | 45 | Lard | D12451 |
| High-Fat Diet | 20 | 20 | 60 | Lard | D12492[1][22] |
| Western Diet | 18.7 | 40.7 | 40.6 | Not Specified | [23] |
Table 2: Representative Plasma PYY Levels in Lean and Obese Mice
| Animal Model | Diet | Condition | Plasma PYY Level (pmol/L) |
| C57BL/6J Mice | Low-Fat (10% kcal) | Fasting | 47.2 ± 3.1[6] |
| C57BL/6J Mice | High-Fat (unspecified %) | Fasting | 35.7 ± 3.8[6] |
| C57BL/6J Mice | Low-Fat (unspecified %) | Chronic Feeding | Higher than DIO[8] |
| C57BL/6J Mice | High-Fat (unspecified %) | Chronic Feeding (DIO) | Significantly lower than LF[8] |
Note: Values are presented as mean ± SEM or as relative comparisons. Absolute values can vary between laboratories and assays.
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity in C57BL/6J Mice
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Animal Acclimatization: Upon arrival, allow 6-week-old male C57BL/6J mice to acclimatize to the facility for at least one week with ad libitum access to a standard chow diet and water.[1]
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Diet Allocation: Randomly assign mice to either the control group (10% kcal from fat diet, e.g., D12450B) or the high-fat diet group (e.g., 45% or 60% kcal from fat, D12451 or D12492, respectively).[1][4]
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Housing: House mice individually to prevent social hierarchy effects on food intake.[1] Maintain a 12-hour light/dark cycle in a temperature and humidity-controlled environment.[18]
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Monitoring: Monitor body weight weekly and food intake daily.
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Duration: Continue the respective diets for 16-20 weeks to establish a clear obese phenotype, characterized by a 20-30% increase in body weight compared to the control group.[1]
Protocol 2: Chronic Subcutaneous Infusion of PYY(13-36) via Osmotic Mini-pumps
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Animal Preparation: Use diet-induced obese mice from Protocol 1. Anesthetize the mouse using an appropriate anesthetic agent.
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Pump Implantation: Shave and sterilize a small area of skin on the back, slightly posterior to the scapulae. Make a small incision and insert a pre-filled osmotic mini-pump (e.g., Alzet) subcutaneously.
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Dosage: The pump should be filled with PYY(13-36) dissolved in a sterile vehicle (e.g., saline) to deliver the desired dose (e.g., 100-1000 µg/kg/day).[15]
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Wound Closure: Close the incision with wound clips or sutures.
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Post-operative Care: Monitor the animal for recovery and provide appropriate post-operative analgesia as per institutional guidelines.
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Data Collection: Monitor food intake, body weight, and other metabolic parameters for the duration of the pump's activity (typically 1-4 weeks).
Protocol 3: Blood Collection from the Saphenous Vein for PYY Measurement
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Restraint: Gently restrain the mouse in a suitable device, allowing access to one of the hind limbs.
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Site Preparation: Shave the fur over the lateral aspect of the hind leg to visualize the saphenous vein.
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Venipuncture: Use a sterile lancet or a 25-gauge needle to puncture the vein.[24]
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Blood Collection: Collect the blood into a micro-collection tube containing an anticoagulant (e.g., EDTA) and a protease inhibitor.
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.[17]
-
Sample Processing: Immediately place the blood sample on ice. Centrifuge at 1,000-2,000g for 10 minutes at 4°C.[17]
-
Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis by RIA or ELISA.
Visualizations
Caption: PYY(13-36) signaling pathway for appetite regulation.
References
- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Key Considerations for Studying the Effects of High-Fat Diet on the Nulligravid Mouse Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eptrading.co.jp [eptrading.co.jp]
- 5. Coupling of energy intake and energy expenditure across a temperature spectrum: impact of diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The PYY/Y2R-Deficient Mouse Responds Normally to High-Fat Diet and Gastric Bypass Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous metabolic adaptation of C57BL/6J mice to high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C57BL/6J mice as a polygenic developmental model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. idexxbioanalytics.com [idexxbioanalytics.com]
- 18. Blood Collection Guidelines (IACUC) | Office of Research [bu.edu]
- 19. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 20. orrchoward.com [orrchoward.com]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. Diet Composition for the Management of Obesity and Obesity-related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. idexxbioanalytics.com [idexxbioanalytics.com]
Troubleshooting inconsistent findings in PYY (13-36) behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PYY(13-36) in behavioral assays. Inconsistent findings are a common challenge, and this resource aims to provide clarity on potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent or no effects of PYY(13-36) on feeding behavior in my rodent models?
A1: Inconsistent anorectic effects of PYY(13-36) are a well-documented issue in rodent studies.[1] Several factors can contribute to this variability:
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Animal Stress and Acclimatization: Rodents are sensitive to handling and injection stress. A lack of proper acclimatization can mask the effects of PYY(13-36). It is recommended to handle the animals and perform saline injections for several days prior to the experiment to accustom them to the procedure.[2][3]
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Fasting State: The feeding status of the animal at the time of administration can influence the outcome. Some studies show effects in fasted animals, while others test in a post-absorptive or ad libitum fed state.[2][3][4] The duration of fasting can also be a critical variable.
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Time of Day: The timing of administration and measurement (e.g., light vs. dark cycle) can impact results, as feeding patterns are cyclical.[1][4]
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Peptide Stability and Handling: PYY(13-36) is a peptide that can degrade. Improper storage or handling of the peptide solution can lead to reduced potency. It is crucial to follow the manufacturer's instructions for storage and to prepare fresh solutions.[5][6] One study noted a degradation rate of less than 0.5% per day when stored in saline at 37°C.[5]
-
Conditioned Taste Aversion: At higher doses, PYY(13-36) can induce malaise and conditioned taste aversion, which can be misinterpreted as a direct effect on satiety.[7][8] If a reduction in food intake is observed, it may be prudent to conduct a taste aversion test to rule out this confounding factor.
Q2: What is the appropriate dose range for PYY(13-36) in behavioral assays?
A2: The effective dose of PYY(13-36) varies significantly depending on the species, route of administration, and the specific behavioral paradigm. It is crucial to perform a dose-response study to determine the optimal dose for your experimental conditions. Below are some reported dose ranges from various studies.
Quantitative Data Summary
Table 1: PYY(13-36) Dosing for Feeding Studies in Rodents
| Species | Route of Administration | Dose Range | Observed Effect | Citation(s) |
| Mouse | Intraperitoneal (IP) | 19 - 918 µg/kg | Dose-dependent reduction in short-term food intake. | [4] |
| Mouse | Intraperitoneal (IP) | 0.3, 3, 10 µ g/100g | Dose-dependent reduction in food intake in acclimated, fasted mice. | [2] |
| Rat | Intravenous (IV) Infusion | 5 - 50 pmol/kg/min | Dose-dependent inhibition of food intake. | [9] |
| Rat | Intraperitoneal (IP) | 30 pmol/kg/min (intermittent) | Sustained reduction in daily caloric intake. | [10] |
| Rat | Subcutaneous (SC) Infusion | 100 - 1000 µg/kg/day | Dose-dependent reduction in body weight gain. | [3] |
Table 2: PYY(13-36) Dosing for Other Behavioral Assays in Mice
| Behavioral Assay | Route of Administration | Dose Range | Observed Effect | Citation(s) |
| Novel Object Exploration | Intraperitoneal (IP) | 1 µ g/100g | Increased exploratory behavior. | [7] |
| Social Interaction | Intraperitoneal (IP) | 1 and 20 µ g/100g | Profoundly impaired social interaction. | [11][12] |
| Prepulse Inhibition | Intraperitoneal (IP) | 20 µ g/100g | Disruption of sensorimotor gating. | [12] |
| Elevated Plus Maze | Intraperitoneal (IP) | 1 and 20 µ g/100g | No effect on anxiety-related behavior. | [11] |
Q3: How should I prepare and store PYY(13-36) solutions?
A3: Proper preparation and storage of PYY(13-36) are critical for maintaining its biological activity.
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, distilled water or a buffer recommended by the supplier.[13]
-
Stock Solutions: Once reconstituted, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store lyophilized peptide at -20°C.[13][14] Stock solutions should be stored at -20°C or -80°C for long-term stability.[15] For short-term storage, solutions can be kept at 4°C for a few days, but stability should be verified.
-
Vehicle Control: The vehicle used to dissolve PYY(13-36) should be administered to the control group. Common vehicles include saline or phosphate-buffered saline (PBS).
Troubleshooting Guides
Issue 1: High variability in food intake data between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Differential Stress Response | Ensure all animals are thoroughly habituated to the housing, handling, and injection procedures.[3] |
| Social Housing Stress | House animals individually for at least a week before the experiment to avoid dominance-related feeding competition.[3] |
| Inconsistent Injection Technique | Ensure all injections are administered consistently (e.g., same location for IP injections) by a trained individual. |
| Measurement Error | Use precise scales for weighing food and account for any spillage. |
Issue 2: PYY(13-36) shows an effect in the first few days of chronic administration but then loses efficacy.
| Potential Cause | Troubleshooting Step |
| Receptor Desensitization | The Y2 receptor can undergo desensitization with continuous activation.[16] Consider intermittent dosing schedules instead of continuous infusion.[10][17] |
| Compensatory Mechanisms | The body may adapt to chronic PYY(13-36) administration by altering other hormonal or neuronal pathways. This is a known challenge in long-term obesity treatments. |
| Peptide Degradation | If using osmotic minipumps, ensure the peptide is stable at 37°C for the duration of the experiment.[5] |
Experimental Protocols
Protocol 1: Acute Food Intake Study in Mice
-
Animal Acclimatization: Individually house male C57BL/6J mice for one week before the experiment. Handle the mice daily to accustom them to the researcher. For three days leading up to the experiment, administer intraperitoneal (IP) injections of saline (0.2 ml) at the same time the PYY(13-36) will be administered.[3]
-
Fasting: Fast the mice overnight for approximately 16-19 hours with free access to water.[2][3]
-
PYY(13-36) Preparation: On the day of the experiment, prepare fresh solutions of PYY(13-36) in sterile saline. A dose range of 10-100 µg/kg is a reasonable starting point for a dose-response study.
-
Administration: At the beginning of the light cycle, administer the prepared PYY(13-36) solution or vehicle (saline) via IP injection.
-
Food Presentation: Immediately after injection, present a pre-weighed amount of standard chow to each mouse.
-
Measurement: Measure cumulative food intake at regular intervals, such as 30, 60, 120, and 180 minutes post-injection.[4]
Protocol 2: Elevated Plus Maze (EPM) in Mice
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[18]
-
Animal Preparation: Administer PYY(13-36) (e.g., 1 or 20 µ g/100g , IP) or vehicle to the mice. The injection-to-test interval should be consistent.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for a 5-minute period.[18]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are used as indices of anxiety-like behavior. An increase in these parameters is indicative of an anxiolytic effect.
Visualizations
PYY(13-36) Signaling Pathway
Caption: PYY(13-36) signaling cascade in the arcuate nucleus of the hypothalamus.
Experimental Workflow for a PYY(13-36) Behavioral Study
Caption: General experimental workflow for PYY(13-36) behavioral studies.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. novonordisk.com [novonordisk.com]
- 7. academic.oup.com [academic.oup.com]
- 8. jneurosci.org [jneurosci.org]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Administration of the Y2 receptor agonist PYY3-36 in mice induces multiple behavioral changes relevant to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. INCREASED NOVELTY-INDUCED MOTOR ACTIVITY AND REDUCED DEPRESSION-LIKE BEHAVIOR IN NEUROPEPTIDE Y (NPY)–Y4 RECEPTOR KNOCKOUT MICE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PYY(3-36) and PYY(13-36) on Food Intake in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two C-terminally active fragments of Peptide YY, PYY(3-36) and PYY(13-36), on food intake in rats. This document synthesizes key experimental findings, presents quantitative data in structured tables, details experimental methodologies, and illustrates the underlying signaling pathways.
Executive Summary
Comparative Efficacy on Food Intake
PYY(3-36) has been extensively studied and consistently demonstrates a dose-dependent reduction in food intake in rats. Conversely, the limited research available on PYY(13-36) indicates a lack of anorectic effect.
| Peptide | Administration Route | Dose | Effect on Food Intake in Rats | Reference |
| PYY(3-36) | Intravenous Infusion (3h) | 5 pmol/kg/min | Minimal effective dose, significant reduction | [1] |
| Intravenous Infusion (3h) | 15 pmol/kg/min | ED50 (mean effective dose) | [1] | |
| Intraperitoneal Injection | Various | Dose-dependent inhibition | [2][3] | |
| Chronic Subcutaneous Infusion | 250 and 1,000 µg/kg/day | Reduced body weight and improved glycemic control | [2][4] | |
| PYY(13-36) | Pulmonary Delivery | 0.08-0.90 mg/kg | No significant suppression of food intake | [5] |
Experimental Protocols
Intravenous Infusion of PYY(3-36)
A frequently cited study protocol for evaluating the effects of intravenously administered PYY(3-36) on food intake in rats is as follows:
-
Animal Model: Male Sprague-Dawley or Wistar rats, individually housed with ad libitum access to food and water, unless otherwise specified (e.g., fasting protocols).
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Surgical Preparation: Rats are often fitted with jugular vein catheters for intravenous infusions.
-
Peptide Administration: PYY(3-36) is dissolved in a vehicle solution (e.g., saline with 0.1% bovine serum albumin) and infused intravenously over a specified period, often at the onset of the dark cycle when rats exhibit their highest food intake.
-
Food Intake Measurement: Food consumption is meticulously monitored using automated systems that record the weight of the food hopper at regular intervals.
-
Data Analysis: Cumulative food intake is calculated and statistically compared between PYY(3-36)-treated and vehicle-treated control groups.
Intraperitoneal Injection of PYY(3-36)
For intraperitoneal administration, the following protocol is common:
-
Animal Model: Similar to intravenous studies, male rats of strains like Wistar are typically used.[2]
-
Acclimatization: Animals are habituated to the injection procedure with saline injections for several days prior to the experiment.[2]
-
Fasting: In some protocols, food is removed for a set period (e.g., 19 hours) before the injection to standardize hunger levels.[2]
-
Peptide Administration: PYY(3-36) is dissolved in saline and administered as a single intraperitoneal injection.[2]
-
Food Intake Measurement: A pre-weighed amount of food is provided after the injection, and consumption is measured at various time points (e.g., 1, 2, 3, and 24 hours post-injection).[2]
Pulmonary Delivery of PYY Peptides
The study that investigated PYY(13-36) utilized a needle-free pulmonary delivery system:
-
Animal Model: Rats received single or once-daily 7-day pulmonary administration of saline or the PYY peptides.
-
Peptide Administration: PYY(3-36), PYY(1-36), and PYY(13-36) were administered at various doses (0.08-0.90 mg/kg).
-
Food Intake and Body Weight Monitoring: Food intake and body weight gain were monitored to assess the effects of the different peptides.
Signaling Pathways and Mechanism of Action
The anorectic effect of PYY(3-36) is primarily mediated by the activation of presynaptic NPY Y2 receptors located on NPY/Agouti-related peptide (AgRP) neurons in the arcuate nucleus (ARC) of the hypothalamus. This activation inhibits the release of the orexigenic (appetite-stimulating) peptides NPY and AgRP. The reduced inhibition of adjacent pro-opiomelanocortin (POMC)/cocaine- and amphetamine-regulated transcript (CART) neurons leads to an increased release of α-melanocyte-stimulating hormone (α-MSH), an anorexigenic peptide.
Experimental Workflow
The general workflow for a comparative study on the effects of PYY peptides on food intake in rats is depicted below.
Discussion and Conclusion
The evidence strongly supports the role of PYY(3-36) as a potent anorectic agent in rats, with a well-defined mechanism of action involving the Y2 receptor in the hypothalamus. Its ability to reduce food intake has been demonstrated across various administration routes and experimental paradigms.
In contrast, the current, albeit limited, data for PYY(13-36) suggests it does not share the anorectic properties of PYY(3-36) when administered peripherally in rats. The lack of effect in the pulmonary delivery study is a significant finding that warrants further investigation through more conventional administration methods like intravenous or intraperitoneal routes to confirm this observation.
For drug development professionals, PYY(3-36) and its analogues remain a promising avenue for obesity therapeutics. The inactivity of PYY(13-36) in the context of food intake suggests that the N-terminal portion of the PYY(3-36) molecule, specifically the residues between positions 3 and 12, may be crucial for its anorectic activity. Further structure-activity relationship studies are necessary to fully elucidate the structural requirements for Y2 receptor activation and the subsequent inhibition of food intake.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary delivery of peptide YY for food intake suppression and reduced body weight gain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel Peptide YY (13-36) Antibody for Canine Immunohistochemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new Peptide YY (13-36) antibody for use in canine immunohistochemistry (IHC). It outlines detailed experimental protocols, presents a comparative analysis with existing alternatives, and offers supporting data presented in a clear, tabular format. This document is intended to guide researchers in ensuring the specificity, sensitivity, and reproducibility of a novel PYY (13-36) antibody for reliable detection in canine tissues.
Introduction to Peptide YY (13-36) in Canines
Peptide YY (PYY) is a gut hormone involved in the regulation of appetite, gut motility, and energy homeostasis. It is primarily released from L-cells of the distal gastrointestinal tract. The major circulating form, PYY (3-36), is a truncated version of the full-length PYY (1-36). The PYY (13-36) fragment is a further processed form that acts as a Y2 receptor agonist. The amino acid sequence of PYY is highly conserved across several species, including canines, which suggests potential cross-reactivity of antibodies developed against human or rodent PYY.[1][2] However, specific validation for use in canine tissues is crucial for accurate and reliable research results.
Studies have confirmed the presence of PYY in the canine gastrointestinal tract, not only in endocrine cells but also as a neuropeptide in the enteric nervous system.[3][4][5] This highlights the importance of precise localization through validated immunohistochemical methods.
Comparative Analysis of PYY Detection Methods
While this guide focuses on the validation of a new PYY (13-36) antibody for IHC, it is important to consider alternative methods for PYY detection in canine tissues.
| Method | Principle | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Uses antibodies to detect the location of proteins in tissue sections. | Provides spatial information on protein localization within the tissue architecture. | Semi-quantitative; antibody specificity is critical and requires rigorous validation. |
| Radioimmunoassay (RIA) | A competitive binding assay that uses radiolabeled antigens to quantify the amount of a substance. | Highly sensitive and quantitative. | Does not provide spatial information; involves handling of radioactive materials. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. | Quantitative, high-throughput, and relatively safe. | Does not provide spatial information; may be less sensitive than RIA. |
| Western Blotting | Separates proteins by size and then uses antibodies to detect specific proteins. | Confirms the molecular weight of the target protein, providing an additional layer of specificity. | Does not provide spatial information on protein localization in the tissue. |
Validation Protocol for a New PYY (13-36) Antibody in Canine IHC
The following protocol outlines the essential steps for validating a new PYY (13-36) antibody for use in canine immunohistochemistry.
Experimental Workflow
Caption: Workflow for the validation of a new PYY (13-36) antibody.
Detailed Methodologies
1. Western Blot Analysis
-
Objective: To confirm the antibody detects a protein of the correct molecular weight in canine tissue lysates.
-
Protocol:
-
Prepare protein lysates from canine ileum and colon tissue.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with the new PYY (13-36) antibody at various dilutions.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
A single band at the expected molecular weight for PYY (approximately 4.2 kDa) would indicate specificity.
-
2. Peptide Blocking Assay
-
Objective: To confirm the antibody's binding is specific to the PYY (13-36) peptide.
-
Protocol:
-
Pre-incubate the PYY (13-36) antibody with a saturating concentration of the PYY (13-36) peptide for 1-2 hours at room temperature.
-
Perform IHC on known positive canine intestinal tissue with both the pre-incubated antibody and the antibody alone.
-
A significant reduction or complete absence of staining with the pre-incubated antibody confirms specificity.
-
3. Immunohistochemistry Protocol Optimization
-
Tissue Preparation:
-
Fix canine intestinal tissue (ileum and colon) in 10% neutral buffered formalin for 24 hours.
-
Dehydrate through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath. Test different retrieval times and temperatures to optimize the signal.
-
-
Staining Protocol:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution (e.g., normal goat serum).
-
Incubate with the primary PYY (13-36) antibody at its optimal dilution (determined by titration) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with a streptavidin-HRP complex.
-
Develop with a DAB chromogen and counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
4. Positive and Negative Tissue Controls
-
Positive Control: Canine ileum and colon, where PYY-expressing L-cells are abundant.
-
Negative Control: Canine tissues known to not express PYY (e.g., skeletal muscle) or sections where the primary antibody is omitted.
5. Comparison with an Existing Pan-PYY Antibody
-
Objective: To compare the staining pattern and intensity of the new PYY (13-36) antibody with a commercially available, pan-PYY antibody known to react with canine tissue.
-
Procedure: Stain serial sections of canine ileum and colon with both the new PYY (13-36) antibody and the pan-PYY antibody. Compare the localization of positive cells and the intensity of the staining.
6. Reproducibility Assessment
-
Intra-assay reproducibility: Stain multiple sections from the same tissue block in the same run.
-
Inter-assay reproducibility: Stain sections from the same tissue block on different days and by different operators. The staining results should be consistent.
Expected Performance and Comparative Data
The following tables present hypothetical data to illustrate a successful validation of a new PYY (13-36) antibody compared to a generic pan-PYY antibody.
Table 1: Antibody Specificity
| Antibody | Western Blot Result (Canine Ileum Lysate) | Peptide Blocking (IHC) |
| New PYY (13-36) Antibody | Single band at ~4.2 kDa | Staining completely abolished |
| Alternative Pan-PYY Antibody | Single band at ~4.2 kDa | Staining significantly reduced |
Table 2: Immunohistochemistry Performance on Canine Ileum
| Parameter | New PYY (13-36) Antibody | Alternative Pan-PYY Antibody |
| Optimal Dilution | 1:1000 | 1:500 |
| Signal-to-Noise Ratio | High | Moderate |
| Cellular Localization | Distinct cytoplasmic staining of enteroendocrine cells | Cytoplasmic staining of enteroendocrine cells, some background |
| Staining Intensity | Strong and consistent | Moderate and variable |
| Reproducibility | High (Inter- and Intra-assay) | Moderate (Some inter-assay variability) |
PYY Signaling Pathway
A validated PYY (13-36) antibody is crucial for studying the physiological roles of this peptide. The following diagram illustrates the general signaling pathway of PYY (3-36), which is relevant to the function of the PYY (13-36) fragment through the Y2 receptor.
Caption: PYY (13-36) signaling via the Y2 receptor and Gi protein.
Conclusion
The validation of a new PYY (13-36) antibody for canine immunohistochemistry requires a systematic and rigorous approach. By following the detailed protocols outlined in this guide, researchers can ensure the reliability and specificity of their antibody, leading to more accurate and impactful findings in the study of canine physiology and disease. The comparative data presented provides a benchmark for evaluating the performance of a new antibody against existing alternatives.
References
- 1. PYY (Rat, Mouse, Porcine, Canine) - Antibody for Immunohistochemistry [phoenixbiotech.net]
- 2. PYY (3-36) (Rat, Mouse, Porcine, Canine) - Antibody for Immunohistochemistry [phoenixbiotech.net]
- 3. PYY: a neuropeptide in the canine enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of enteric neural peptide YY in the dog gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphological and immunohistochemical changes in intestinal mucosa and PYY release following total colectomy with ileal pouch-anal anastomosis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of PYY(3-36) Across Different Mouse Strains: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of Peptide YY(3-36) (PYY(3-36)) across different genetic backgrounds is crucial for preclinical study design and interpretation. This guide provides a comparative analysis of PYY(3-36) efficacy in various mouse strains, supported by experimental data and detailed protocols.
Peptide YY(3-36), a gut hormone released postprandially, has garnered significant interest for its role in regulating appetite and energy homeostasis. It primarily exerts its anorectic effects through the activation of neuropeptide Y2 receptors (Y2R) in the hypothalamus.[1][2][3] However, the magnitude of its effects on food intake, body weight, and metabolic parameters can vary considerably depending on the mouse strain used in preclinical studies. This guide synthesizes findings from multiple studies to offer a comparative perspective.
Data Summary: PYY(3-36) Effects on Food Intake and Body Weight
The following tables summarize the quantitative effects of PYY(3-36) administration on key metabolic parameters in different mouse strains. It is important to note that experimental conditions such as dosage, administration route, and feeding state (e.g., fasted or ad libitum) can significantly influence the outcomes.
Table 1: Acute Effects of PYY(3-36) on Food Intake
| Mouse Strain | Administration Route | Dose | Feeding Condition | % Reduction in Food Intake | Duration of Effect |
| C57BL/6J | Intraperitoneal (IP) | 3 µ g/100g | Freely feeding (nocturnal) | Significant reduction | First 3 hours |
| C57BL/6J | Intraperitoneal (IP) | 10 µ g/100g | 16-hour fast | Significant reduction | Up to 4 hours |
| NMRI | Intraperitoneal (IP) | 100 µg/kg | 19-hour fast | ~30% | 3 hours |
| NIH/Swiss | Intraperitoneal (IP) | ED₅₀: 12.5 µg/kg | Fasted | Up to 45% | Not specified |
Data synthesized from multiple sources.[4][5][6][7]
Table 2: Chronic Effects of PYY(3-36) on Body Weight
| Mouse Strain | Administration Route | Dose | Duration | % Body Weight Reduction (vs. Vehicle) |
| C57BL/6J (Diet-Induced Obese) | Subcutaneous (SC) Osmotic Minipump | 1000 µg/kg/day | 28 days | ~10% |
| ob/ob | Subcutaneous (SC) Infusion | Not specified | 4 weeks | Significant reduction in weight gain |
Data synthesized from multiple sources.[5][6][8][9]
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are representative experimental protocols for acute and chronic PYY(3-36) administration in mice.
Acclimatization and Handling
A crucial factor influencing the anorectic effects of PYY(3-36) is the acclimatization of the animals to handling and injection procedures.[4][7] Studies have shown that the satiety effect of PYY(3-36) is not consistently observed in animals that are not thoroughly accustomed to the experimental routine.[7] A typical acclimatization protocol involves:
-
Individual Housing: Mice are individually housed for at least one week prior to the experiment.[4][7]
-
Sham Injections: Daily intraperitoneal injections of saline are administered for several consecutive days to habituate the mice to the injection procedure.[4][7]
-
Stable Food Intake: The habituation period continues until the animals' food intake stabilizes for at least four consecutive days before the start of the experiment.[7]
Acute PYY(3-36) Administration and Food Intake Measurement
This protocol is designed to assess the short-term effects of PYY(3-36) on food consumption.
-
Fasting: Mice are typically fasted overnight (e.g., for 16-19 hours) to ensure a robust feeding response.[4][7]
-
PYY(3-36) Administration: PYY(3-36) is dissolved in a sterile vehicle (e.g., saline) and administered via intraperitoneal (IP) injection at the desired dose.[4][7]
-
Food Presentation: Immediately following the injection, a pre-weighed amount of food is provided to each mouse.[4]
-
Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection by weighing the remaining food.[4][7]
Chronic PYY(3-36) Administration and Body Weight Monitoring
This protocol is used to evaluate the long-term effects of PYY(3-36) on body weight and other metabolic parameters.
-
Animal Model: Diet-induced obese (DIO) mice, such as C57BL/6J fed a high-fat diet, are often used to model human obesity.[8][9]
-
Pump Implantation: Osmotic minipumps are surgically implanted subcutaneously for continuous delivery of PYY(3-36) or vehicle over a period of several weeks (e.g., 28 days).[8][9]
-
Monitoring: Body weight and food intake are monitored daily or at regular intervals throughout the study.[8][9]
-
Terminal Analysis: At the end of the study, various metabolic parameters can be assessed, including fat pad mass, glucose tolerance, and insulin (B600854) sensitivity.[1][8][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: PYY(3-36) Signaling Pathway for Appetite Regulation.
Caption: Experimental Workflow for Acute PYY(3-36) Efficacy Testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of PYY[3-36] in rodent models of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Cross-Species Analysis of Peptide YY (13-36) Potency and Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and efficacy of Peptide YY (13-36) (PYY (13-36)), a C-terminal fragment of Peptide YY, across various species. PYY (13-36) is a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2 receptor), which plays a crucial role in regulating food intake, energy homeostasis, and other physiological processes. Understanding its cross-species activity is vital for preclinical and clinical drug development.
Data Presentation: Potency and Efficacy of PYY (13-36)
The following table summarizes the quantitative data on the potency (EC50/Ki) of PYY (13-36) at the Y2 receptor across different species, as reported in the scientific literature. Emax values, representing the maximal efficacy, are often not explicitly quantified in parallel and can be inferred from the extent of the biological response described in the referenced studies.
| Species | Receptor | Assay Type | Potency (EC50/Ki) | Efficacy (Emax) |
| Human | Y2 | Receptor Binding (Ki) | ~0.03 nM - 0.11 nM[1][2] | High affinity binding suggests significant efficacy |
| Rat | Y2 | Receptor Binding (Ki) | ~10 nM[1] | Lower affinity compared to human, suggesting potential species differences in efficacy |
| Rat | Jejunum Epithelia | Ion Transport (EC50) | Inactive (NPY 13-36)[3] | N/A |
| Rat | Cardiac Myocytes | Contractile Response (EC50) | 8.5 x 10⁻¹¹ M (PYY 3-36)[4] | Potent attenuation of isoprenaline-stimulated contraction |
| Mouse | Y2 | Receptor Binding (Ki) | Not explicitly stated, but PYY(3-36) is a potent agonist[5] | Effective in reducing food intake[5][6] |
Note: The potency and efficacy of PYY (13-36) can vary depending on the specific experimental conditions, tissue type, and assay used. The data presented here is for comparative purposes. PYY (3-36) is often used interchangeably with PYY (13-36) in its effects on the Y2 receptor, as the N-terminal truncation to the third residue confers high Y2 selectivity.[7][8]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below to provide a framework for reproducible research.
Protocol 1: In Vitro Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of PYY (13-36) to the Y2 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the Y2 receptor (e.g., human neuroblastoma cell line SMS-KAN, rat hippocampus) are homogenized in a cold buffer.[9]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[9]
2. Binding Reaction:
-
A constant concentration of a radiolabeled ligand that binds to the Y2 receptor (e.g., ¹²⁵I-PYY) is incubated with the prepared membranes.[9]
-
Increasing concentrations of unlabeled PYY (13-36) are added to compete with the radiolabeled ligand for binding to the receptor.
-
The incubation is carried out for a specific time at a controlled temperature to reach equilibrium.[9]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a filter that traps the membranes but allows the unbound ligand to pass through.
-
The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a gamma counter.
4. Data Analysis:
-
The concentration of PYY (13-36) that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay - cAMP Measurement
This protocol assesses the functional activity of PYY (13-36) by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Y2 receptor is a Gi-protein coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production.
1. Cell Culture and Treatment:
-
Cells expressing the Y2 receptor are cultured to an appropriate density.
-
The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are then stimulated with an agent that increases cAMP levels (e.g., forskolin (B1673556) or isoproterenol).[9]
-
Concurrently, the cells are treated with varying concentrations of PYY (13-36).
2. cAMP Measurement:
-
After a defined incubation period, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
3. Data Analysis:
-
The concentration of PYY (13-36) that causes a 50% inhibition of the stimulated cAMP production (EC50) is calculated. This value represents the potency of the peptide in this functional assay.
Protocol 3: In Vivo Food Intake Study in Rodents
This protocol evaluates the in vivo efficacy of PYY (13-36) by measuring its effect on food consumption in rodents.
1. Animal Acclimatization:
-
Rodents (mice or rats) are individually housed and acclimatized to the experimental conditions, including handling and injection procedures, to minimize stress-related effects on feeding behavior.[5][6]
2. Fasting and Administration:
-
Animals are typically fasted for a set period (e.g., 16-19 hours) to ensure a consistent motivation to eat.[5][6]
-
PYY (13-36) or a vehicle control is administered peripherally (e.g., intraperitoneally or subcutaneously) at a specific dose.[5][6]
3. Food Intake Measurement:
-
A pre-weighed amount of food is provided to the animals immediately after the injection.
-
Food intake is measured at regular intervals (e.g., hourly for the first few hours) and over a longer period (e.g., 24 hours).[6]
4. Data Analysis:
-
The cumulative food intake at each time point is calculated and compared between the PYY (13-36)-treated and vehicle-treated groups.
-
Statistical analysis is performed to determine the significance of the reduction in food intake.
Mandatory Visualizations
Signaling Pathway of PYY (13-36) via the Y2 Receptor
Caption: PYY (13-36) binding to the Y2 receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent cellular responses.
Experimental Workflow for In Vitro Receptor Binding Assay
References
- 1. Receptor binding profiles of NPY analogues and fragments in different tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The effect of neuropeptide Y and peptide YY on electrogenic ion transport in rat intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for Y1 and Y2 subtypes of neuropeptide Y receptors linked to opposing postjunctional effects observed in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Peptide YY (3-36) and Other NPY Y2 Receptor Agonists in Rat Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Peptide YY (3-36) (PYY(3-36)) and other Neuropeptide Y (NPY) Y2 receptor agonists based on their performance in rat feeding studies. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development in the context of appetite regulation and obesity.
Introduction to PYY(3-36) and the NPY Y2 Receptor
Peptide YY (3-36) is a gut hormone released postprandially that has gained significant attention for its role in promoting satiety and reducing food intake.[1] Its primary mechanism of action is through the activation of the NPY Y2 receptor, a presynaptic autoreceptor found in the hypothalamus.[1] Activation of the Y2 receptor on NPY/AgRP neurons in the arcuate nucleus of the hypothalamus inhibits the release of the potent orexigenic (appetite-stimulating) neuropeptides, NPY and AgRP, thereby leading to a reduction in food intake. This guide will compare the effects of the endogenous ligand PYY(3-36) with other NPY Y2 receptor agonists that have been investigated in rat feeding models.
Comparative Efficacy in Rat Feeding Studies
The anorectic (appetite-suppressing) effects of PYY(3-36) and other NPY Y2 receptor agonists have been demonstrated in numerous rat feeding studies. The following tables summarize the quantitative data from key experiments, providing a basis for comparison.
Table 1: Acute Effects of PYY(3-36) on Food Intake in Rats
| Compound | Animal Model | Dose | Route of Administration | Observation Period | % Reduction in Food Intake | Reference |
| PYY(3-36) | Sprague-Dawley | 30 pmol·kg⁻¹·min⁻¹ (IV infusion) | Intravenous | 3 hours | ~40% | [2] |
| PYY(3-36) | Wistar | 300 µg/kg | Intraperitoneal | 24 hours | Slight reduction | [3] |
| PYY(3-36) | Sprague-Dawley | 10 nmol/kg | Intraperitoneal | 1 hour | Significant | |
| PYY(3-36) | Sprague-Dawley | 100 µg/kg | Intravenous | 1 hour | Significant |
Table 2: Comparison of PYY(3-36) with Other NPY Y2 Receptor Agonists in Rodent Feeding Studies
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| PYY(3-36) | Wistar Rats | Not specified | Not specified | Reduces food intake and body weight. | |
| PEGylated PYY(13-36) | Wistar Rats | Not specified | Not specified | Dose-dependent reduction in food intake lasting up to 48 hours.[4][5] | [4][5] |
| NPY(13-36) | Rats | Up to 50 nmol | Intracerebroventricular | No increase in food intake, unlike full-length NPY.[6][7][8][9] | [6][7][8][9] |
| BT-48 (selective Y2 agonist) | Mice | 50 nmol/mouse | Intraperitoneal | Dose-dependently inhibited food intake.[10] | [10] |
| NNC0165-1273 (selective Y2 agonist) | Diet-induced obese rats | Not specified | Not specified | In combination with a GLP-1 agonist, led to significant weight loss.[11] | [11] |
Experimental Methodologies
The following sections detail the experimental protocols for the key studies cited in this guide.
Rat Feeding Study Protocol for PYY(3-36) Administration
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are individually housed in a controlled environment with a standard 12:12 hour light-dark cycle.
-
Diet: Standard laboratory chow and water are provided ad libitum unless otherwise specified (e.g., high-fat diet for diet-induced obesity models).
-
Acclimatization: Rats are acclimatized to handling and injection procedures for several days before the experiment to minimize stress-induced effects on feeding.
-
Drug Administration:
-
Intravenous (IV) Infusion: PYY(3-36) is dissolved in a vehicle (e.g., saline with 0.1% bovine serum albumin) and infused via a catheter implanted in the jugular vein. Infusion can be continuous over a set period.
-
Intraperitoneal (IP) Injection: PYY(3-36) is dissolved in a vehicle and administered as a bolus injection into the peritoneal cavity.
-
-
Food Intake Measurement: Food intake is measured by weighing the food hopper at regular intervals. Automated systems can be used for continuous monitoring of feeding behavior, including meal size and frequency.
-
Data Analysis: The change in food intake in the PYY(3-36) treated group is compared to a vehicle-treated control group. Statistical analysis is performed using appropriate methods such as t-tests or ANOVA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of Y2 receptor agonists in appetite regulation.
Caption: NPY Y2 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Rat Feeding Study.
Caption: Logical Relationship of Y2 Agonists and Appetite.
Discussion and Conclusion
The data from various rat feeding studies consistently demonstrate that peripheral administration of PYY(3-36) effectively reduces food intake. The anorectic effect of PYY(3-36) is mediated through the NPY Y2 receptor, as confirmed by studies using Y2 receptor antagonists.
When comparing PYY(3-36) to other Y2 receptor agonists, several key points emerge:
-
Efficacy: Both PYY(3-36) and synthetic Y2 agonists like the PEGylated PYY(13-36) and BT-48 have shown significant anorectic effects. The PEGylated version offers the advantage of a longer duration of action, which could be beneficial for therapeutic applications.
-
Route of Administration: The route of administration appears to be critical. While peripheral administration of PYY(3-36) reduces food intake, central (intracerebroventricular) administration of the Y2 agonist NPY(13-36) does not have the same effect, highlighting the importance of the site of action.
-
Selectivity: Newer synthetic agonists may offer higher selectivity for the Y2 receptor compared to the endogenous PYY(3-36), which could potentially reduce off-target effects.
References
- 1. Peptide YY3-36 Decreases Reinstatement of High-Fat Food Seeking during Dieting in a Rat Relapse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A novel long-acting selective neuropeptide Y2 receptor polyethylene glycol-conjugated peptide agonist reduces food intake and body weight and improves glucose metabolism in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuropeptide Y induced feeding in the rat is mediated by a novel receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuropeptide Y (NPY) Y2 receptor-selective agonist inhibits food intake and promotes fat metabolism in mice: combined anorectic effects of Y2 and Y4 receptor-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PYY(13-36) and GLP-1 on Canine Satiety: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate hormonal regulation of appetite is paramount in the quest for effective obesity management strategies. In canines, as in humans, the gut-derived hormones Peptide YY(13-36) (PYY(13-36)) and Glucagon-like peptide-1 (GLP-1) are key players in signaling satiety. This guide provides a comparative overview of their effects, drawing upon available canine-specific data and supplemented by findings from other species where canine research is limited.
While direct comparative studies of PYY(13-36) and GLP-1 on satiety in canines are not extensively documented in publicly available literature, a synthesis of individual studies and conserved physiological principles provides a foundation for comparison. GLP-1 receptor agonists have demonstrated efficacy in reducing food intake and body weight in dogs, whereas research on PYY in canines has primarily focused on receptor identification.
Quantitative Data on Satiety Effects
The following table summarizes the known effects of GLP-1 receptor agonists on food intake and body weight in canines. Due to the scarcity of published quantitative data for PYY(13-36) in dogs, data from rodent models is included for a broader comparative perspective, with the species clearly noted.
| Peptide/Agonist | Species | Administration & Dosage | Key Findings on Satiety & Food Intake | Reference Species Data |
| GLP-1 Receptor Agonists (e.g., Exenatide) | Canine | Subcutaneous injection | Decreased food consumption and body weight.[1] | N/A |
| GLP-1 Receptor Agonists (e.g., Lixisenatide) | Canine | Subcutaneous injection (1.5 μg/kg) | Slowed gastric emptying, a key contributor to satiety. | N/A |
| PYY(3-36) | Rodent | Intraperitoneal injection | Dose-dependent reduction in food intake. | Potent anorectic effects observed.[2] |
| PYY(3-36) | Rodent | Intravenous infusion | Reduced appetite and caloric intake. | Similar anorectic functions observed in mice and rats.[2] |
Mechanisms of Action and Signaling Pathways
Both PYY(13-36) and GLP-1 are released from enteroendocrine L-cells in the distal gastrointestinal tract in response to nutrient ingestion.[3] They act on the central nervous system, particularly the hypothalamus, to regulate appetite.
GLP-1 exerts its effects by binding to GLP-1 receptors (GLP-1R), which are widely distributed in the brain, pancreas, and gastrointestinal tract. In the hypothalamus, GLP-1 stimulates pro-opiomelanocortin (POMC) neurons and inhibits Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons, leading to a sensation of fullness and reduced food intake.[4] GLP-1 also slows gastric emptying, further contributing to satiety.[1] The biology of GLP-1 is highly conserved across mammals, suggesting similar mechanisms in canines.[5]
PYY(13-36) , the major circulating form of PYY, primarily acts via the Y2 receptor (Y2R) in the arcuate nucleus of the hypothalamus.[4] It is thought to inhibit NPY/AgRP neurons, thereby suppressing the drive to eat.[6] Studies have confirmed the presence of PYY-preferring receptors, resembling the Y2 subtype, in canine adipocytes, indicating a role for PYY in metabolic regulation in dogs.[7]
Below are diagrams illustrating the signaling pathways of GLP-1 and PYY(13-36) in appetite regulation.
Experimental Protocols
A standardized protocol for a comparative study of PYY(13-36) and GLP-1 on satiety in canines would involve a crossover design to minimize inter-individual variability.
1. Animal Selection and Acclimation:
-
A cohort of healthy, adult dogs of a specific breed (e.g., Beagles) with a stable body weight would be selected.
-
Animals would be acclimated to individual housing and the specific feeding schedule for a period of at least two weeks.
2. Baseline Data Collection:
-
For one week, daily food intake and body weight would be recorded to establish a baseline for each dog.
3. Treatment Administration:
-
The study would consist of three treatment periods: vehicle (saline), PYY(13-36), and a GLP-1 agonist, administered in a randomized order with a washout period of at least one week between treatments.
-
Peptides would be administered via a subcutaneous or intravenous route at a predetermined time before feeding. Dosages would be determined based on preliminary dose-response studies.
4. Satiety Assessment:
-
Food Intake: The primary measure of satiety would be the amount of food consumed within a specified timeframe (e.g., 30 minutes) post-treatment.
-
Behavioral Observations: Begging behavior and general activity levels would be monitored and scored.
-
Blood Sampling: Blood samples would be collected at regular intervals to measure plasma concentrations of the administered peptides, as well as other relevant hormones like ghrelin and insulin.
5. Data Analysis:
-
Food intake and changes in body weight would be compared across the three treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Hormone levels would be correlated with food intake to establish a dose-response relationship.
The following diagram outlines a potential experimental workflow for such a study.
Conclusion and Future Directions
The available evidence strongly suggests that both GLP-1 and PYY(13-36) are important regulators of satiety in canines, with mechanisms that are likely conserved from other mammalian species. GLP-1 receptor agonists have shown clear anorectic effects in dogs. While direct evidence for PYY(13-36)'s effect on food intake in dogs is less established, the presence of its receptors points to a physiological role.
Future research should focus on direct comparative studies in canines to elucidate the relative potency and potential synergistic effects of these two hormones. Such studies will be crucial for the development of novel and effective therapeutic strategies for the management of canine obesity.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Angiotensin II Type 1 Receptor-Dependent GLP-1 and PYY Secretion in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ec.bioscientifica.com [ec.bioscientifica.com]
- 5. petuniapets.com [petuniapets.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Identification and functional studies of a specific peptide YY-preferring receptor in dog adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PYY(13-36) and its Analogs on Gastric Emptying Across Species
A comprehensive guide for researchers and drug development professionals on the species-specific effects of Peptide YY (PYY) fragments on gastric motility, supported by experimental data and detailed methodologies.
Peptide YY (PYY), a gut hormone released postprandially, plays a crucial role in regulating gastrointestinal motility, including gastric emptying. Its two main circulating forms, PYY(1-36) and PYY(3-36), along with the synthetic fragment PYY(13-36), have been the subject of extensive research due to their therapeutic potential in metabolic diseases. This guide provides a comparative analysis of the effects of these PYY peptides on gastric emptying across different species, presenting quantitative data, detailed experimental protocols, and an overview of the underlying signaling pathways.
While PYY(3-36) is the most studied fragment, this guide places a particular emphasis on the available data for PYY(13-36), a potent Y2 receptor agonist. Direct quantitative comparisons of PYY(13-36) with PYY(3-36) on gastric emptying are limited in the current literature. Therefore, its effects are largely inferred from its known receptor affinity and data from studies using the closely related Y2 agonist, Neuropeptide Y (NPY)(13-36).
Quantitative Comparison of PYY Effects on Gastric Emptying
The inhibitory effect of PYY peptides on gastric emptying varies across species and is dependent on the specific peptide fragment and the dose administered. The following tables summarize the key quantitative findings from various studies.
Table 1: Effects of PYY(3-36) and PYY(1-36) on Gastric Emptying in Humans
| Species | Peptide | Dose | Method of Administration | Gastric Emptying Measurement | Key Findings |
| Human | PYY(3-36) | 0.8 pmol/kg/min | Intravenous infusion | Scintigraphy | Half-emptying time prolonged to 87.0 ± 11.5 min (vs. 63.1 ± 5.2 min for saline); Gastric retention at 120 min was 15.8 ± 4.4% (vs. 2.5 ± 1.4% for saline).[1] |
| Human | PYY(1-36) | 0.8 pmol/kg/min | Intravenous infusion | Scintigraphy | Gastric retention at 120 min was 10.7 ± 4.4% (vs. 2.5 ± 1.4% for saline).[1] |
Table 2: Effects of PYY(3-36) and PYY(1-36) on Gastric Emptying in Rodents
| Species | Peptide | Dose | Method of Administration | Gastric Emptying Measurement | Key Findings |
| Rat | PYY(3-36) | 5, 17, 50, 100, 170 pmol/kg/min | Intravenous infusion | Phenol (B47542) red dye recovery | Dose-dependent decrease in gastric emptying by 10%, 26%, 41%, 53%, and 57%, respectively. Estimated ED50: 37 pmol/kg/min.[2][3] |
| Rat | PYY(1-36) | 17, 50, 100, 170 pmol/kg/min | Intravenous infusion | Phenol red dye recovery | Dose-dependent decrease in gastric emptying by 11%, 24%, 26%, and 38%, respectively. Estimated ED50: 470 pmol/kg/min.[2][3] |
| Mouse | PYY(3-36) | 8 nmol/kg | Intraperitoneal injection | Food remnant weight | Reduced the amount of food emptied from the stomach by 48%.[4] |
Table 3: Effects of PYY(3-36) on Gastric Emptying in Non-Human Primates
| Species | Peptide | Dose | Method of Administration | Gastric Emptying Measurement | Key Findings |
| Rhesus Monkey | PYY(3-36) | 0.3 - 3.0 nmol/kg | Intramuscular injection | Saline emptying | Dose-related inhibition of saline gastric emptying, maximal at 3 nmol/kg.[5][6] |
Experimental Protocols
Understanding the methodologies behind these findings is critical for interpretation and future research design.
Gastric Emptying Measurement in Humans (Scintigraphy)
A standardized method for measuring gastric emptying in humans involves scintigraphy.[7]
-
Patient Preparation: Patients are required to fast overnight. Medications that could affect gastric motility are typically withheld for a specified period before the test.
-
Test Meal: A standardized low-fat, egg-white meal labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid) is consumed.[7]
-
Image Acquisition: A gamma camera acquires images of the stomach at specific time points (e.g., 0, 1, 2, and 4 hours) after meal ingestion to measure the rate at which the radioactive meal leaves the stomach.[7]
-
Data Analysis: The percentage of gastric retention of the radioisotope is calculated at each time point to determine the gastric emptying rate and half-emptying time.
Gastric Emptying Measurement in Rodents (Phenol Red Dye Recovery Method)
A common and validated method for assessing gastric emptying in rats and mice is the phenol red dye recovery technique.
-
Animal Preparation: Rodents are typically fasted overnight with free access to water.
-
Test Meal Administration: A non-absorbable marker, such as phenol red, is mixed with a liquid or semi-solid meal and administered orally via gavage.
-
PYY Administration: PYY peptides are administered through various routes, such as intravenous infusion or intraperitoneal injection, at specified times relative to the test meal.
-
Sample Collection: At a predetermined time after the meal, the animals are euthanized, and their stomachs are surgically removed.
-
Quantification: The amount of phenol red remaining in the stomach is quantified spectrophotometrically. The percentage of gastric emptying is calculated by comparing the amount of dye recovered from the stomach of treated animals to that of control animals euthanized immediately after receiving the meal.
Signaling Pathways of PYY in Gastric Motility
The inhibitory effects of PYY on gastric emptying are primarily mediated through the Y2 receptor . PYY(3-36) and, by extension, PYY(13-36) are potent and selective agonists for this receptor.
The signaling cascade involves the following key steps:
-
PYY Release: Following a meal, PYY is released from L-cells in the distal gut.
-
Y2 Receptor Activation: Circulating PYY(3-36) binds to and activates Y2 receptors.
-
Vagal Nerve Involvement: A significant component of PYY's action is mediated through the vagus nerve. Y2 receptors are located on vagal afferent terminals in the gut and in the brainstem, specifically in the dorsal vagal complex (DVC).
-
Inhibition of Gastric Motility: Activation of these Y2 receptors leads to a reduction in vagal efferent outflow to the stomach, resulting in decreased gastric tone and motility, and consequently, delayed gastric emptying.[7]
Conclusion
The available evidence strongly supports the role of PYY(3-36) as a potent inhibitor of gastric emptying across multiple species, including humans, rats, and rhesus monkeys. Its effects are dose-dependent and primarily mediated through the Y2 receptor via a mechanism involving the vagus nerve. In rats, PYY(3-36) is significantly more potent than PYY(1-36) at inhibiting gastric emptying.
Direct quantitative data on the effects of PYY(13-36) on gastric emptying remains scarce. However, as a selective Y2 receptor agonist, it is highly probable that PYY(13-36) also exerts a significant inhibitory effect on gastric motility, similar to PYY(3-36). Further research directly comparing the potency and efficacy of PYY(13-36) and PYY(3-36) on gastric emptying in various species is warranted to fully elucidate its therapeutic potential. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies. Researchers and drug development professionals should consider these species-specific differences and methodological details when designing and interpreting studies on PYY and its analogs.
References
- 1. Differential effect of PYY1-36 and PYY3-36 on gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the inhibitory effects of PYY(3-36) and PYY(1-36) on gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Peripheral peptide YY inhibits propulsive colonic motor function through Y2 receptor in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Peptide YY(3-36) inhibits gastric emptying and produces acute reductions in food intake in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Reproducibility of PYY(13-36)-Induced Weight Loss in Diet-Induced Obese Rats: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reproducibility and efficacy of Peptide YY (13-36) (PYY(13-36)) in inducing weight loss in diet-induced obese (DIO) rat models. This analysis is supported by experimental data from multiple studies, detailing methodologies and comparing PYY(13-36) with other therapeutic alternatives.
The gut hormone PYY(13-36) has been a subject of interest for its potential role in appetite regulation and weight management.[1][2] Released from intestinal L-cells postprandially, PYY(13-36) is known to act on Y2 receptors in the hypothalamus and other brain regions to reduce food intake.[3][4] However, the reproducibility of its anorectic and weight-reducing effects in preclinical models has been a point of discussion, with some studies highlighting challenges in consistently demonstrating these effects.[5][6] This guide synthesizes findings from various studies to clarify the conditions influencing the efficacy of PYY(13-36) and compares its performance with other metabolic hormones.
Comparative Efficacy of PYY(13-36) and Alternatives
Chronic administration of PYY(13-36) has been shown to dose-dependently reduce body weight and adiposity in DIO rats.[2][7][8] The weight loss is primarily attributed to a reduction in food intake, although effects on energy expenditure have also been suggested.[1]
When compared with or combined with other metabolic agents, the therapeutic potential of PYY(13-36) is further illuminated. Combination therapy with GLP-1 receptor agonists, such as liraglutide (B1674861) and semaglutide, has demonstrated additive or even synergistic effects on weight loss, often mimicking the outcomes of bariatric surgery in rodent models.[9][10][11] Similarly, co-administration with amylin has been shown to produce greater reductions in food intake and body weight than either agent alone.[12]
The following tables summarize quantitative data from key studies, offering a direct comparison of PYY(13-36)'s performance.
Table 1: Effects of Chronic PYY(13-36) Administration on Body Weight in DIO Rats
| Study Cohort | Treatment Group | Dose | Duration | Body Weight Change vs. Vehicle | Reference |
| Diet-Induced Obese Sprague-Dawley Rats | PYY(13-36) | 250 µg/kg/day (s.c.) | 28 days | Significant reduction | [2] |
| PYY(13-36) | 1000 µg/kg/day (s.c.) | 28 days | ~10% less than vehicle | [2] | |
| Diet-Induced Obese C57BL/6J Mice | PYY(13-36) | 100 µg/kg/day (s.c.) | 14 days | Significant reduction | [2] |
| PYY(13-36) | 300 µg/kg/day (s.c.) | 14 days | Significant reduction | [2] | |
| PYY(13-36) | 1000 µg/kg/day (s.c.) | 14 days | Significant reduction | [2] | |
| Diet-Induced Obese Male Rats | PYY(13-36) | 100 µg/kg/day (s.c. infusion) | 8 weeks | Reduced weight gain (288±11g vs 326±12g) | [13] |
Table 2: Comparative Efficacy of PYY(13-36) Combination Therapies in DIO Rats
| Study Cohort | Treatment Group | Duration | Maximum Body Weight Loss | Reference |
| High-Fat Diet-Induced Obese Wistar Rats | Liraglutide | 4 weeks | - | [11] |
| PYY(13-36) | 4 weeks | - | [11] | |
| Liraglutide + PYY(13-36) | 4 weeks | Similar to RYGB, superior to monotherapy | [11] | |
| High-Fat Diet-Induced Obese Rats | Semaglutide | 6 weeks | 9.9 ± 1.5% | [10] |
| Non-selective PYY analogue + Semaglutide | 6 weeks | 14.0 ± 4.9% | [10] | |
| Y2-R selective PYY analogue + Semaglutide | 6 weeks | 20.5 ± 2.4% | [10] | |
| Diet-Induced Obese-Prone Rats | Amylin (100 µg/kg/d) | 14 days | -6.8 ± 0.7% | [12] |
| PYY(3-36) (400 µg/kg/d) | 14 days | -3.2 ± 0.6% | [12] | |
| Amylin + PYY(3-36) | 14 days | -9.8 ± 0.6% | [12] |
Factors Influencing Reproducibility
Several factors may contribute to the variability in the reported efficacy of PYY(13-36). One critical aspect is the proper acclimation of the animals to handling and injection procedures. Studies have shown that the anorectic effect of PYY(13-36) is more reliably observed in well-acclimated animals, suggesting that stress can confound the results.[6] The route and frequency of administration (e.g., intraperitoneal injection vs. continuous subcutaneous infusion) can also impact the observed outcomes.[2][5] Furthermore, the specific strain of rat and the composition of the high-fat diet used to induce obesity may play a role.
Signaling Pathways and Experimental Workflow
The anorectic effects of PYY(13-36) are primarily mediated through the Y2 receptor, which is expressed in various brain regions involved in appetite control, most notably the arcuate nucleus (ARC) of the hypothalamus.[3][14] PYY(13-36) is thought to inhibit orexigenic NPY/AgRP neurons and stimulate anorexigenic POMC/CART neurons.[14] Additionally, evidence suggests that PYY(13-36) may act via the vagus nerve to transmit satiety signals from the gut to the brain.[4][14]
Figure 1. PYY(13-36) signaling pathway for appetite regulation.
A typical experimental workflow for evaluating the effects of PYY(13-36) in DIO rats is outlined below.
Figure 2. General experimental workflow for PYY(13-36) studies in DIO rats.
Experimental Protocols
Diet-Induced Obese (DIO) Rat Model
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Diet: A high-fat diet (HFD), typically providing 45-60% of kilocalories from fat, is administered for a period of 6-10 weeks to induce obesity and insulin (B600854) resistance.[2][12]
-
Housing: Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
PYY(13-36) Administration
-
Preparation: PYY(13-36) is dissolved in a sterile vehicle, such as saline.
-
Administration Route: For chronic studies, subcutaneous (s.c.) administration via osmotic minipumps is a common method to ensure continuous delivery and stable plasma concentrations.[2][7] For acute studies, intraperitoneal (i.p.) injections are often used.[2]
-
Dosage: Doses in chronic studies typically range from 100 to 1000 µg/kg/day.[2][7]
Outcome Measures
-
Body Weight: Measured daily at the same time.
-
Food Intake: Daily food consumption is quantified by weighing the provided food and any spillage.
-
Body Composition: At the end of the study, various fat pads (e.g., mesenteric, epididymal, retroperitoneal) are dissected and weighed to assess changes in adiposity.[2][8]
-
Glycemic Control: Oral glucose tolerance tests (OGTT) may be performed to evaluate improvements in insulin sensitivity.[2][8]
Conclusion
The body of evidence suggests that PYY(13-36) can induce weight loss in DIO rat models, primarily through the suppression of food intake. While concerns about reproducibility exist, factors such as animal acclimation and the method of administration appear to be critical for obtaining consistent results. Combination therapies, particularly with GLP-1 receptor agonists, have shown enhanced efficacy and represent a promising avenue for future research and development in obesity pharmacotherapy. This guide provides a framework for researchers to design and interpret studies on PYY(13-36) and to objectively compare its performance against other metabolic agents.
References
- 1. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Toward a Medical Gastric Bypass: Chronic Feeding Studies With Liraglutide + PYY3-36 Combination Therapy in Diet-Induced Obese Rats [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of PYY[3-36] in rodent models of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Effects of PYY(3-36): A Comparative Analysis with Pair-Fed Controls
For researchers, scientists, and drug development professionals, understanding the precise metabolic impact of therapeutic candidates is paramount. This guide provides a detailed comparison of the metabolic profiles of animals treated with Peptide YY(3-36) (PYY(3-36)) versus their pair-fed counterparts, offering insights into the peptide's effects beyond mere appetite suppression.
Peptide YY(3-36), a gut hormone released postprandially, has garnered significant attention for its potential as an anti-obesity therapeutic. By activating Y2 receptors in the hypothalamus and other brain regions, it effectively reduces food intake. However, to distinguish its direct metabolic actions from those secondary to reduced caloric consumption, comparison with pair-fed (PF) control groups is essential. This guide synthesizes experimental data to objectively evaluate the performance of PYY(3-36) on key metabolic parameters.
Quantitative Metabolic Data Comparison
The following tables summarize the quantitative data from various preclinical studies, offering a clear comparison between PYY(3-36) treated animals and their pair-fed controls.
Table 1: Effects on Body Weight, Food Intake, and Body Composition
| Parameter | Animal Model | Treatment Details | PYY(3-36) Group | Pair-Fed Group | Vehicle/Control Group | Citation |
| Body Weight Gain (g) | Diet-Induced Obese (DIO) Mice | 1000 µg/kg/day s.c. for 28 days | ~1.0 g | - | ~3.5 g | [1] |
| Body Weight Gain (g) | Fatty Zucker (fa/fa) Rats | 100 µg/kg/day s.c. for 8 weeks | 288 ± 11 g | Similar to PYY(3-36) | 326 ± 12 g | [2] |
| Cumulative Food Intake (g) | DIO Mice | 1000 µg/kg/day s.c. for 28 days | Significantly reduced | Matched to PYY(3-36) | Ad libitum | [1] |
| Epididymal Fat Weight (% of carcass) | DIO Mice | 201 µg/kg/day s.c. | Reduced | - | Higher than PYY(3-36) | [2] |
| Fat Deposition (g) | DIO Rats | Intermittent i.p. infusion for 21 days | 4.4 ± 7.6 g | - | 41.0 ± 12.8 g | [3][4] |
| Body Weight Reduction (%) | DIO Rats | Intermittent i.p. infusion over 9 weeks | 12% | - | Stable | [5] |
| Adiposity Reduction (%) | DIO Rats | Intermittent i.p. infusion over 9 weeks | 43% | - | Stable | [5] |
Table 2: Effects on Glycemic Control and Insulin (B600854) Sensitivity
| Parameter | Animal Model | Treatment Details | PYY(3-36) Group | Pair-Fed Group | Vehicle/Control Group | Citation |
| HbA1c Reduction | Diabetic Fatty Zucker Rats | 30 µg/kg/day s.c. for 4 weeks | Significant reduction | - | Higher than PYY(3-36) | [2] |
| Whole Body Glucose Disposal (µmol/min/kg) | High-Fat Diet Fed Mice | Continuous or intermittent s.c. infusion | 81.2 ± 6.2 (continuous), 77.1 ± 5.2 (intermittent) | - | 63.4 ± 5.5 | [6] |
| Glucose Uptake in Adipose Tissue (µmol/g tissue) | High-Fat Diet Fed Mice | Continuous or intermittent s.c. infusion | 0.6 ± 0.1 (continuous), 0.5 ± 0.1 (intermittent) | - | 0.3 ± 0.1 | [7] |
| Glucose Uptake in Muscle (µmol/g tissue) | High-Fat Diet Fed Mice | Acute i.v. infusion | 2.1 ± 0.5 | - | 1.5 ± 0.5 | [8] |
Table 3: Effects on Energy Expenditure
| Parameter | Animal Model | Treatment Details | PYY(3-36) Group | Pair-Fed Group | Vehicle/Control Group | Citation |
| Energy Expenditure | DIO Rats | - | No significant increase | Weight loss similar to PYY(3-36) | - | [3][4] |
| Respiratory Quotient (RQ) | C57BL/6 Mice | 2.5 µ g/day s.c. | Significantly decreased | Did not affect the impact of PYY(3-36) | Higher than PYY(3-36) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
PYY(3-36) Administration and Body Composition Analysis in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice rendered obese by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks.
-
Acclimatization: Animals are individually housed and acclimatized to handling and injection procedures for at least one week prior to the study.
-
PYY(3-36) Administration: PYY(3-36) is administered via subcutaneous osmotic minipumps for chronic studies (e.g., 28 days) at doses ranging from 100 to 1000 µg/kg/day. For acute studies, intraperitoneal (i.p.) injections are used.
-
Pair-Fed Group: A dedicated group of mice is fed the same amount of food consumed by the PYY(3-36)-treated group on the previous day.
-
Body Composition Analysis: At the end of the study, body composition is determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing individual fat pads (e.g., epididymal, retroperitoneal, inguinal).
Hyperinsulinemic-Euglycemic Clamp for Insulin Sensitivity Assessment
-
Animal Model: High-fat diet-fed mice to induce insulin resistance.
-
Surgical Preparation: Catheters are implanted in the jugular vein for infusion and the carotid artery for blood sampling.
-
PYY(3-36) Treatment: PYY(3-36) can be administered as a continuous intravenous infusion during the clamp procedure.
-
Clamp Procedure: A primed-continuous infusion of human insulin is started. Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. Glucose uptake in specific tissues like muscle and adipose tissue can be measured using radiolabeled glucose tracers.
Indirect Calorimetry for Energy Expenditure Measurement
-
Apparatus: Animals are placed in metabolic cages equipped for indirect calorimetry, which measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Acclimatization: Mice are acclimatized to the metabolic cages for at least 24 hours before data collection.
-
PYY(3-36) Administration: PYY(3-36) or vehicle is administered, and measurements are taken continuously.
-
Data Analysis: Energy expenditure is calculated from VO2 and VCO2 data. The respiratory quotient (RQ), the ratio of VCO2 to VO2, is calculated to determine the primary fuel source being utilized (carbohydrates vs. fats).
Visualizing the Mechanisms of PYY(3-36) Action
PYY(3-36) Signaling Pathway in Appetite Regulation
Caption: PYY(3-36) signaling pathway in the hypothalamic arcuate nucleus.
Experimental Workflow for Comparing PYY(3-36) and Pair-Fed Controls
Caption: Workflow for metabolic comparison of PYY(3-36) and pair-fed controls.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of PYY (13-36) as a therapeutic target for obesity in preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
The gut hormone fragment Peptide YY(13-36) (PYY(13-36)) has emerged as a significant therapeutic candidate in the ongoing battle against obesity. Released from intestinal L-cells postprandially, this 24-amino acid peptide plays a crucial role in regulating appetite and energy homeostasis.[1][2] Extensive preclinical research in various animal models has demonstrated its potential to reduce food intake and body weight, making it a compelling target for anti-obesity drug development.[2][3][4] This guide provides a comprehensive comparison of PYY(13-36)'s performance against other alternatives, supported by experimental data from key preclinical studies.
Performance in Preclinical Models: A Quantitative Comparison
The efficacy of PYY(13-36) in reducing food intake and body weight has been consistently demonstrated across multiple preclinical studies. The following tables summarize key quantitative data from these investigations, offering a comparative overview of its effects in different rodent models of obesity.
Table 1: Acute Effects of PYY(13-36) on Food Intake in Rodents
| Animal Model | PYY(13-36) Dose | Route of Administration | Duration of Measurement | Reduction in Food Intake | Reference |
| Fasted NIH/Swiss Mice | 12.5 µg/kg (ED50) | Intraperitoneal | 60 minutes | Up to 45% | [4] |
| Male NMRI Mice | 100 µg/kg | Intraperitoneal | 3 hours | ~30% | [2] |
| High-Fat-Fed Rats | 1000 µg/kg (with Amylin) | Intraperitoneal | 24 hours | Significant reduction (P < 0.05 vs. vehicle) | [5] |
Table 2: Chronic Effects of PYY(13-36) on Body Weight in Rodent Models of Obesity
| Animal Model | PYY(13-36) Dose | Route of Administration | Treatment Duration | Effect on Body Weight | Reference |
| Female ob/ob Mice | 300 & 1000 µg/kg/day | Chronic Infusion | 4 weeks | Reduced weight gain | [4] |
| Diet-Induced Obese (DIO) Male Mice | 466 µg/kg/day (ED50) | Infusion | Not specified | Reduced weight gain | [4] |
| Male fa/fa Rats | 100 µg/kg/day | Infusion | 8 weeks | Reduced weight gain (288±11g vs 326±12g in controls) | [4] |
| DIO C57BL/6J Mice | 300 & 1000 µg/kg/day | Chronic Administration | 14 days | Significantly less weight than vehicle-treated mice | [2] |
| Semaglutide-Treated Obese Male Rats | 3/30 nmol/kg PYY1875 (long-acting analogue) | Subcutaneous | 26 days | Induced additional body weight loss | [6] |
Signaling Pathways and Mechanism of Action
PYY(13-36) exerts its anorectic effects primarily through the activation of the Neuropeptide Y (NPY) Y2 receptor (Y2R) in the central nervous system, particularly within the hypothalamus.[3][5] The hypothalamus is a key brain region responsible for regulating energy balance.
Upon peripheral administration, PYY(13-36) crosses the blood-brain barrier and binds to Y2R on NPY/Agouti-related peptide (AgRP) neurons in the arcuate nucleus (ARC) of the hypothalamus. This binding inhibits the activity of these orexigenic (appetite-stimulating) neurons.[7] Concurrently, PYY(13-36) is thought to indirectly activate adjacent pro-opiomelanocortin (POMC) neurons, which are anorexigenic (appetite-suppressing).[8] However, some studies suggest a more complex mechanism, with evidence of PYY(13-36) also directly inhibiting POMC neurons, indicating that its primary anorexigenic effect may be mediated through the potent inhibition of NPY neurons.[7]
The activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to reduce food intake and increase energy expenditure. The inhibition of NPY/AgRP neurons reduces the release of NPY, a potent appetite stimulant, further contributing to the overall anorectic effect.
Experimental Protocols
The validation of PYY(13-36) as a therapeutic target has relied on a variety of well-established preclinical experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Acute Food Intake Studies in Mice
-
Animal Models: Male NIH/Swiss or NMRI mice are commonly used. Animals are typically housed individually for at least a week to acclimatize to the experimental conditions.[2]
-
Acclimatization: Prior to the experiment, mice are habituated to the injection procedure by receiving daily intraperitoneal (i.p.) injections of saline for several days.[2]
-
Fasting: Mice are fasted for approximately 19 hours before the administration of PYY(13-36) or vehicle.[2]
-
Drug Administration: PYY(13-36), dissolved in a suitable vehicle (e.g., saline), is administered via i.p. injection at doses ranging from 10 to 1000 µg/kg. A control group receives only the vehicle.[2]
-
Measurement of Food Intake: Immediately after injection, pre-weighed food is provided to the animals. Food intake is then measured at specific time points, typically 1, 2, 3, and 24 hours post-injection, by weighing the remaining food.[2]
Chronic Body Weight Studies in Obese Rodent Models
-
Animal Models: Genetically obese models such as ob/ob mice and fa/fa Zucker rats, or diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet) are utilized.[2][4]
-
Drug Administration: For chronic studies, PYY(13-36) is typically administered via continuous subcutaneous infusion using osmotic mini-pumps or through repeated subcutaneous injections. This ensures sustained plasma levels of the peptide.
-
Dosage: Doses can range from 100 to 1000 µg/kg/day, depending on the animal model and the specific study design.[2][4]
-
Measurement of Body Weight and Food Intake: Body weight and food intake are monitored daily or at regular intervals throughout the treatment period (typically lasting several weeks).[2][4]
-
Metabolic Parameters: At the end of the study, various metabolic parameters can be assessed, including fat pad mass (epididymal, retroperitoneal), plasma glucose, insulin, and HbA1c levels.[4]
Comparison with Alternatives and Combination Therapies
While PYY(13-36) demonstrates significant anti-obesity effects as a monotherapy, its potential is further enhanced when used in combination with other gut hormone analogs, most notably Glucagon-Like Peptide-1 (GLP-1) receptor agonists.
-
Amylin: Co-administration of PYY(13-36) with amylin, another hormone involved in satiety, has been shown to produce greater anorexigenic and weight-reducing effects in diet-induced obese rats than either peptide alone.[5]
-
GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide): The combination of PYY(13-36) with GLP-1 receptor agonists has shown additive or synergistic effects on reducing food intake and body weight.[3] Preclinical studies in diet-induced obese rats demonstrated that a combination of a long-acting PYY(13-36) analogue (PYY1875) with semaglutide (B3030467) resulted in additional body weight loss compared to semaglutide alone.[6][9] This suggests that targeting both the PYY and GLP-1 pathways simultaneously could be a more effective strategy for obesity treatment.[10][11][12]
However, it is important to note that while preclinical results for combination therapies are promising, clinical translation has faced challenges. A phase 2 clinical study of a long-acting PYY(13-36) analogue (PYY1875) as an add-on to semaglutide showed only modest efficacy and was not well tolerated due to gastrointestinal side effects.[6][9]
Conclusion
Preclinical evidence strongly supports the validation of PYY(13-36) as a therapeutic target for obesity. Its mechanism of action, centered on the Y2R-mediated inhibition of appetite-stimulating neurons in the hypothalamus, provides a solid rationale for its development as an anti-obesity agent. While the efficacy of PYY(13-36) monotherapy is well-documented in animal models, its combination with other gut hormone analogs, particularly GLP-1 receptor agonists, holds even greater promise for achieving significant and sustained weight loss. Future research should focus on developing long-acting PYY(13-36) analogues with improved tolerability profiles to unlock the full therapeutic potential of this pathway in the clinical setting.
References
- 1. Peptide YY - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Original Article [sciencehub.novonordisk.com]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
- 11. ec.bioscientifica.com [ec.bioscientifica.com]
- 12. Frontiers | Toward a Medical Gastric Bypass: Chronic Feeding Studies With Liraglutide + PYY3-36 Combination Therapy in Diet-Induced Obese Rats [frontiersin.org]
A Comparative Analysis of PYY(13-36) and Other Gut Hormones on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the effects of Peptide YY(13-36) (PYY(13-36)) and other key gut hormones—Glucagon-Like Peptide-1 (GLP-1), Glucose-Dependent Insulinotropic Polypeptide (GIP), and Ghrelin—on insulin (B600854) secretion. The information is supported by experimental data, detailed methodologies, and visual representations of signaling pathways to aid in research and drug development.
The regulation of insulin secretion is a complex process orchestrated by a symphony of hormonal signals originating from the gastrointestinal tract in response to nutrient intake. These gut hormones, or incretins, play a pivotal role in maintaining glucose homeostasis. While the insulinotropic effects of GLP-1 and GIP are well-established, the role of PYY(13-36) is more nuanced and subject to ongoing investigation. Ghrelin, in contrast, primarily exerts an inhibitory influence on insulin release. This guide will delve into the distinct and comparative actions of these four key hormones.
Comparative Effects on Insulin Secretion: A Quantitative Overview
The following table summarizes the quantitative effects of PYY(13-36), GLP-1, GIP, and Ghrelin on insulin secretion from pancreatic β-cells, based on available in vitro and in vivo experimental data. It is important to note that experimental conditions, such as glucose concentrations, hormone doses, and model systems (cell lines, isolated islets, in vivo studies), can significantly influence the observed effects.
| Hormone | Primary Effect on Insulin Secretion | Effective Concentration Range | Receptor | Key Second Messengers | Notes |
| PYY(13-36) | Controversial: Indirectly stimulatory or no direct effect.[1] | Not well-established for direct effects. | Y2 Receptor (Y2R) | - | The primary circulating form of PYY, PYY(3-36), is a selective Y2R agonist.[2] Some studies suggest it has no direct effect on insulin secretion from isolated islets.[1] However, it may indirectly enhance glucose-stimulated insulin secretion by stimulating GLP-1 release.[3] In contrast, the full-length PYY(1-36) can inhibit insulin secretion.[1][4] |
| GLP-1 | Stimulatory (glucose-dependent) | 1-100 nM | GLP-1 Receptor (GLP-1R) | cAMP, Ca²⁺ | A potent incretin (B1656795) that significantly enhances glucose-stimulated insulin secretion (GSIS).[3] Its effect is strictly dependent on ambient glucose levels, minimizing the risk of hypoglycemia. |
| GIP | Stimulatory (glucose-dependent) | 1-100 nM | GIP Receptor (GIPR) | cAMP, Ca²⁺ | Another major incretin hormone that potentiates GSIS. Its insulinotropic effect may be blunted in individuals with type 2 diabetes. |
| Ghrelin | Inhibitory | 0.1-10 nM | Growth Hormone Secretagogue Receptor (GHS-R1a) | ↓cAMP, K⁺ channel activation | The "hunger hormone" that suppresses glucose-stimulated insulin secretion.[5] |
Signaling Pathways in Pancreatic β-Cells
The distinct effects of these gut hormones on insulin secretion are mediated by specific receptors and intracellular signaling cascades within the pancreatic β-cells.
PYY(13-36) Signaling
The direct signaling of PYY(13-36) in β-cells is a subject of debate due to low expression of its primary receptor, Y2R, on these cells.[2] The indirect stimulatory effect is thought to be mediated through the stimulation of GLP-1 release from intestinal L-cells. However, PYY(1-36) can act on Y1 receptors on β-cells, which are coupled to Gi proteins, leading to an inhibition of adenylyl cyclase, a decrease in cAMP levels, and consequently, reduced insulin secretion.
Caption: PYY(1-36) signaling pathway in pancreatic β-cells.
GLP-1 Signaling
GLP-1 binds to its Gs-protein coupled receptor (GPCR), the GLP-1R, on the surface of β-cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). Both PKA and Epac2 contribute to the potentiation of glucose-stimulated insulin secretion through various mechanisms, including the mobilization of intracellular calcium (Ca²⁺) and enhancement of exocytosis of insulin-containing granules.
Caption: GLP-1 signaling pathway in pancreatic β-cells.
GIP Signaling
Similar to GLP-1, GIP binds to its specific Gs-protein coupled receptor, the GIPR. This interaction also stimulates adenylyl cyclase, leading to increased cAMP production and subsequent activation of PKA and Epac. These signaling events converge to amplify glucose-stimulated insulin secretion.
Caption: GIP signaling pathway in pancreatic β-cells.
Ghrelin Signaling
Ghrelin acts on the GHS-R1a, which is coupled to a Gi/o protein. Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Furthermore, ghrelin signaling activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the β-cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing calcium influx and inhibiting insulin secretion.
Caption: Ghrelin signaling pathway in pancreatic β-cells.
Experimental Protocols
To ensure reproducibility and accurate comparison of experimental findings, detailed methodologies are crucial. Below is a representative protocol for a static glucose-stimulated insulin secretion (GSIS) assay, which can be adapted to compare the effects of PYY(13-36), GLP-1, GIP, and ghrelin.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
Objective: To measure insulin secretion from isolated pancreatic islets in response to different glucose concentrations in the presence or absence of gut hormones.
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human donor)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
Low glucose KRBB (e.g., 2.8 mM glucose)
-
High glucose KRBB (e.g., 16.7 mM glucose)
-
Stock solutions of PYY(13-36), GLP-1, GIP, and Ghrelin at desired concentrations
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, culture islets overnight to allow for recovery. On the day of the experiment, hand-pick islets of similar size and morphology under a stereomicroscope.
-
Pre-incubation: Place groups of 5-10 size-matched islets into individual wells of a 96-well plate. Wash the islets with KRBB containing low glucose (2.8 mM) and then pre-incubate in the same buffer for 60 minutes at 37°C in a 5% CO₂ incubator to allow them to equilibrate to a basal secretory state.
-
Basal Insulin Secretion: Carefully remove the pre-incubation buffer and replace it with 200 µL of fresh KRBB containing low glucose (2.8 mM) with or without the gut hormone being tested. Incubate for 60 minutes at 37°C.
-
Sample Collection (Basal): At the end of the incubation period, carefully collect the supernatant from each well and store at -20°C for subsequent insulin measurement.
-
Stimulated Insulin Secretion: Immediately after collecting the basal sample, add 200 µL of KRBB containing high glucose (16.7 mM) with or without the same gut hormone to the respective wells. Incubate for 60 minutes at 37°C.
-
Sample Collection (Stimulated): Collect the supernatant and store at -20°C.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express insulin secretion as a fold change over the basal condition or as a percentage of total insulin content (optional: after supernatant collection, lyse the islets to measure total insulin content). Compare the effects of the different gut hormones on both basal and glucose-stimulated insulin secretion.
Experimental Workflow Diagram
Caption: Workflow for a static glucose-stimulated insulin secretion assay.
Conclusion
The regulation of insulin secretion by gut hormones is a critical area of research with significant implications for the development of novel therapeutics for metabolic diseases such as type 2 diabetes. While GLP-1 and GIP are established as potent insulin secretagogues, and ghrelin as an inhibitor, the role of PYY(13-36) remains an active area of investigation. The data presented in this guide highlights the distinct mechanisms of action of these hormones and underscores the importance of standardized experimental protocols for accurate comparative analysis. Further research is needed to fully elucidate the direct and indirect effects of PYY(13-36) on pancreatic β-cell function and its potential as a therapeutic target.
References
- 1. Ghrelin, CCK, GLP-1, and PYY(3–36): Secretory Controls and Physiological Roles in Eating and Glycemia in Health, Obesity, and After RYGB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 3. Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation [mdpi.com]
- 4. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin Is a Regulator of Glucagon-Like Peptide 1 Secretion and Transcription in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Assays for Peptide YY (3-36) Measurement
This guide provides a comprehensive comparison of different analytical methods for quantifying Peptide YY (3-36) [PYY (3-36)], a key gut hormone involved in appetite regulation. For researchers, scientists, and drug development professionals, the accurate measurement of PYY (3-36) is critical. This document outlines the performance of common assay technologies, presents detailed experimental protocols, and offers a framework for cross-validation to ensure data reliability and comparability across studies.
Overview of PYY (3-36) Assay Technologies
The quantification of PYY (3-36) in biological matrices is predominantly achieved through two main methodologies: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Immunoassays (ELISA & RIA): Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are common, antibody-based methods. They rely on the specific binding of an antibody to PYY. Competitive ELISAs are frequently used, where PYY in the sample competes with a labeled PYY standard for a limited number of antibody binding sites.[1][2] While widely available and relatively cost-effective, immunoassays can be susceptible to cross-reactivity with structurally similar peptides, such as PYY (1-36) and Neuropeptide Y (NPY), potentially leading to an overestimation of PYY (3-36) levels.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and the ability to multiplex, allowing for the simultaneous measurement of PYY (1-36) and PYY (3-36) in a single sample.[3][5] The method typically involves an initial immunoaffinity enrichment step to isolate PYY from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry.[3][5][6] LC-MS/MS is often considered the gold standard due to its high specificity, though it requires specialized equipment and expertise.[4][6] Studies comparing LC-MS/MS with immunoassays have reported poor agreement, with immunoassays often showing higher measured concentrations.[3][5][7]
Performance Comparison of PYY (3-36) Assays
The selection of an appropriate assay depends on the specific requirements of the study, such as required sensitivity, specificity, and sample throughput. The following table summarizes key performance characteristics of different PYY (3-36) assay types based on published data and manufacturer specifications.
| Parameter | LC-MS/MS | ELISA (Competitive) | Radioimmunoassay (RIA) |
| Lower Limit of Quantification (LLOQ) | ~1.5 pM[3][5][7] | 5 - 20 pg/mL (~4.9 - 19.5 pM)[8][9] | Data not consistently available; may have higher LLOQ than LC-MS/MS[3] |
| Intra-Assay Precision (% CV) | <21%[3][5] | 3.67% - 8.52%[1] | <21% (as part of immunoassay comparison)[3] |
| Inter-Assay Precision (% CV) | <21%[3][5] | 2.33% - 10.26%[1] | <21% (as part of immunoassay comparison)[3] |
| Specificity | High; distinguishes between PYY (1-36) and PYY (3-36) | Variable; some kits show 100% cross-reactivity with PYY (1-36)[1]. Low cross-reactivity with NPY (<0.003%)[1]. | Subject to cross-reactivity. |
| Spiking Recovery | Data not specified; matrix effects validated[10] | 78.9% - 110.2%[1] | Data not specified. |
| Calibration Range | 1.5 - 250 pM (for PYY 3-36)[3] | 0.082 - 20 ng/mL[1] | Data not specified. |
| Sample Volume | ~200 µL (for multiplexed assay)[5] | 50 - 100 µL[1][9] | ~40 µL[5] |
| Key Advantages | High specificity, multiplexing capability[3] | High throughput, cost-effective, widely available[4][11] | High sensitivity (in some amplified formats)[11][12] |
| Key Disadvantages | Requires specialized equipment, lower throughput[4] | Potential for cross-reactivity, can overestimate concentrations[3][4] | Use of radioactive materials, safety concerns, disposal issues[2][11] |
PYY (3-36) Signaling Pathway and Assay Cross-Validation Workflow
To understand the biological context of PYY (3-36) measurements, it is essential to be familiar with its signaling pathway. PYY (3-36) is released from intestinal L-cells postprandially and acts as a satiety signal in the brain.[13] It crosses the blood-brain barrier and binds to the Neuropeptide Y receptor Y2 (Y2R) in the arcuate nucleus of the hypothalamus.[14][15] This binding inhibits orexigenic (appetite-stimulating) NPY neurons and consequently disinhibits anorexigenic (appetite-suppressing) POMC neurons, leading to a reduction in food intake.[16][17]
Given the discrepancies observed between different assay types, cross-validation is a critical step to ensure the accuracy of results. The following workflow provides a logical approach to comparing different PYY (3-36) assays.
Detailed Experimental Protocols
A. Sample Collection and Preparation (General)
Proper sample handling is crucial to prevent the degradation of PYY by proteases like dipeptidyl peptidase-4 (DPP4).[3]
-
Blood Collection: Collect whole blood into pre-chilled tubes containing EDTA and a protease inhibitor cocktail (e.g., DPP4 inhibitor and Aprotinin).[3][10]
-
Centrifugation: Centrifuge the blood at 4°C as soon as possible to separate the plasma.
-
Storage: Store plasma aliquots at -80°C until analysis.[10] Avoid repeated freeze-thaw cycles.[10]
B. Protocol for Competitive ELISA
This protocol is a generalized example based on commercially available kits.[1][9]
-
Reagent Preparation: Prepare standards, controls, and samples as per the kit manufacturer's instructions.
-
Plate Loading: Add standards, controls, and samples to the appropriate wells of the antibody-pre-coated microplate.
-
Competitive Reaction: Add biotinylated PYY (3-36) tracer to each well and incubate. During this time, the endogenous PYY in the sample competes with the biotinylated PYY for binding to the immobilized antibody.
-
Washing: Wash the plate to remove unbound components.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.
-
Substrate Addition: Add TMB substrate solution. A color will develop that is inversely proportional to the amount of PYY in the sample.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the optical density at 450 nm using a microplate reader.
-
Calculation: Calculate the PYY (3-36) concentration by comparing the sample's optical density to the standard curve.
C. Protocol for LC-MS/MS
This protocol is based on a published multiplexed method.[3][5]
-
Immunoaffinity Enrichment:
-
Use a monoclonal antibody targeting the PP-fold family to capture PYY and related peptides from the plasma sample.
-
Incubate plasma with antibody-coated magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured peptides.
-
-
Liquid Chromatography (LC):
-
Inject the eluted sample into a micro-ultra High-Performance Liquid Chromatography (µUHPLC) system.
-
Separate the peptides (PYY 1-36, PYY 3-36, etc.) on a C18 analytical column using a gradient of mobile phases.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Introduce the separated peptides into the mass spectrometer.
-
Use selected reaction monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for PYY (3-36) and its stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of PYY (3-36) in the sample based on a calibration curve generated with known standards.
-
Conclusion and Recommendations
The accurate measurement of PYY (3-36) is challenging but essential for advancing research in metabolism and obesity.
-
LC-MS/MS is the most specific and reliable method, capable of distinguishing between PYY (1-36) and PYY (3-36). It should be considered the reference method when absolute quantification and high specificity are required.
-
Immunoassays (ELISA/RIA) offer a higher throughput and more accessible alternative. However, researchers must be cautious about their potential for cross-reactivity and the tendency to yield higher concentration values compared to LC-MS/MS.[3][5]
-
Cross-validation is mandatory when comparing results across different studies or when transitioning between assay platforms. A rigorous comparison, as outlined in the workflow, will help identify potential biases and ensure the generation of robust and reliable data.
-
Careful pre-analytical sample handling , including the use of protease inhibitors, is critical regardless of the assay method chosen to ensure the stability of PYY peptides.[10]
References
- 1. Human PYY ELISA | BioVendor R&D [biovendor.com]
- 2. Comparison between enzyme immunoassay and radioimmunoassay [elisakits.co.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Human PYY(Peptide YY) ELISA Kit - Elabscience® [elabscience.com]
- 10. Commentary on “The road to reliable peptide assays is paved with good guidelines” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Comparison of sensitivities of ELISA and radioimmunoassay for detection of class-specific antibody in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phoenixbiotech.net [phoenixbiotech.net]
Safety Operating Guide
Peptide YY (13-36) (canine, mouse, porcine, rat) proper disposal procedures
Proper Disposal Procedures for Peptide YY (13-36)
Peptide YY (13-36) (PYY (13-36)), a bioactive peptide used in research, requires careful handling and disposal to ensure laboratory safety and environmental protection. While not classified as a hazardous substance, its biological activity necessitates that it be treated as chemical waste.[1][2] Adherence to institutional, local, state, and federal regulations is paramount for its proper disposal.[2][3]
Immediate Safety and Handling
Before disposal, it is essential to follow standard laboratory safety protocols when handling PYY (13-36). This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves.[2] All handling of the peptide, especially in its lyophilized powder form which can be easily aerosolized, should be conducted in a designated area like a fume hood or biosafety cabinet to prevent inhalation.[2] In case of a spill, the area should be contained immediately. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated and thoroughly washed.[3]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of PYY (13-36) and associated waste is as follows:
-
Segregation of Waste: All materials that have come into contact with PYY (13-36) must be segregated as chemical waste. This includes:
-
Waste Collection and Labeling:
-
Liquid Waste: Collect all solutions containing PYY (13-36), including stock solutions and experimental buffers, in a dedicated, leak-proof, and chemically compatible hazardous waste container.[4][6]
-
Solid Waste: Place all contaminated solid materials into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Peptide YY (13-36)," the approximate concentration and quantity, and the date of accumulation.[6][7]
-
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic, until collection.[6]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department.[2] The standard and recommended method for the final disposal of peptide waste is incineration by a licensed professional waste disposal service.[8]
-
Empty Containers: Empty PYY (13-36) containers should be thoroughly rinsed with an appropriate solvent. The rinsate must be collected as chemical waste. After rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[3]
Decontamination and Inactivation Methods
While professional incineration is the primary disposal method, in-lab decontamination or inactivation of PYY (13-36) may be considered as a preliminary step.
-
Chemical Inactivation: Soaking contaminated labware in a 10% bleach solution for at least 30 minutes can be an effective decontamination method.[3] The bleach solution should then be disposed of as chemical waste.
-
Autoclaving: Autoclaving can be used to decontaminate solid waste. Waste should be placed in an autoclave-safe bag or container. For effective steam penetration, a small amount of water can be added to solid waste.[3]
It is important to note that the efficacy of these methods for complete inactivation of PYY (13-36) may vary, and the treated waste should still be disposed of in accordance with institutional guidelines.
Quantitative Data for Disposal Methods
The following table summarizes key quantitative parameters for the recommended disposal and decontamination methods.
| Method | Parameter | Value | Notes |
| Incineration | Temperature | 850°C to 1300°C | Ensures maximum destruction of organic compounds.[9] |
| Residence Time | ~2 seconds for liquids | The duration the waste is held at the target temperature.[9][10] | |
| Destruction and Removal Efficiency (DRE) | ≥99.99% | EPA requirement for harmful chemicals.[10][11] | |
| Autoclaving | Temperature | 121°C | Standard temperature for steam sterilization.[3] |
| Pressure | 15 psi | Standard pressure for steam sterilization.[3] | |
| Cycle Time | 30-60 minutes | May need to be extended for larger loads.[3] | |
| Chemical Inactivation | Reagent | 10% Bleach Solution (Sodium Hypochlorite) | A common laboratory disinfectant. |
| Contact Time | ≥30 minutes | Minimum time for effective decontamination.[3] |
Experimental Protocols
Protocol for Chemical Inactivation of PYY (13-36) Contaminated Labware
Objective: To decontaminate laboratory materials that have come into contact with Peptide YY (13-36).
Materials:
-
10% bleach solution
-
Designated chemical waste container
-
Personal Protective Equipment (PPE)
-
Contaminated labware (e.g., pipette tips, vials)
Procedure:
-
Prepare a fresh 10% bleach solution.
-
Collect all solid waste in a designated, leak-proof container.
-
Immerse the solid waste in the 10% bleach solution, ensuring all surfaces are in contact with the solution.
-
Allow the waste to soak for a minimum of 30 minutes.[3]
-
After decontamination, carefully decant the bleach solution and manage it as liquid chemical waste.
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream as per institutional guidelines.[3]
Visualizations
Caption: Disposal workflow for Peptide YY (13-36).
Caption: PYY (13-36) signaling in appetite regulation.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. basel.int [basel.int]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling Peptide YY (13-36) (canine, mouse, porcine, rat)
Essential Safety and Logistical Information for Handling Peptide YY (13-36)
For researchers, scientists, and drug development professionals working with Peptide YY (13-36) (canine, mouse, porcine, rat), adherence to proper safety and handling protocols is paramount to ensure personal safety and maintain the integrity of the product. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling Peptide YY (13-36), which is typically supplied as a lyophilized powder, the use of appropriate personal protective equipment is mandatory to prevent accidental contact and inhalation.[1][2] The recommended PPE includes:
-
Lab Coat or Gown: To protect clothing and skin from contamination.[2]
-
Gloves: Nitrile gloves are recommended to prevent skin contact.[2][3] Gloves should be changed immediately if they become contaminated.
-
Safety Glasses or Goggles: To protect the eyes from potential splashes during reconstitution or handling.[2][4]
-
Face Mask or Respirator: Particularly important when handling the lyophilized powder to avoid inhalation of fine particles.[2][5]
Operational Plan: Handling and Reconstitution
Proper handling and reconstitution are critical for the stability and efficacy of Peptide YY (13-36).
Storage of Lyophilized Peptide:
-
Long-term: Store lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[1][5][6][7]
-
Short-term: For short-term use, storage at 4°C is acceptable.[1][5]
Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents moisture condensation, which can degrade the peptide.[5][7][8]
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For many peptides, sterile, high-purity water or a buffer (pH 5-7) is suitable.[1][9][10] Some protocols may suggest specific solvents like bacteriostatic water or a small amount of a gentle organic solvent for hydrophobic peptides.[9]
-
Dissolving the Peptide: Add the appropriate volume of the chosen solvent to the vial. Mix gently by swirling or pipetting up and down. Avoid vigorous shaking or vortexing, as this can cause the peptide to degrade.[9]
-
Verification: Ensure the peptide is fully dissolved. If particles remain, gentle sonication may be used.[9]
Storage of Reconstituted Peptide:
-
Short-term: Store reconstituted peptide solutions at 2-8°C for up to a few days.[1]
-
Long-term: For longer storage, aliquot the solution into single-use vials and freeze at -20°C or colder.[5][7] Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[1][6][7]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Lyophilized Storage (Long-term) | -20°C or colder | [1][5][6][7] |
| Lyophilized Storage (Short-term) | 4°C | [1][5] |
| Reconstituted Storage (Short-term) | 2-8°C | [1] |
| Reconstituted Storage (Long-term) | Aliquot and freeze at -20°C or colder | [5][7] |
| Optimal pH for Solution | 5-7 | [1] |
First Aid Measures
In the event of exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][11]
-
Skin Contact: In case of contact, immediately wash skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][11]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Seek medical attention.[4][11]
Disposal Plan
All materials contaminated with Peptide YY (13-36) should be treated as laboratory chemical waste.[4][12]
-
Unused Peptide and Solutions: Dispose of in a designated chemical waste container. Do not pour down the sink.[12]
-
Contaminated Labware: Items such as vials, pipette tips, and gloves should be placed in a designated biohazard or chemical waste bag.[12]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[4][13][14]
Visual Guidance
Diagram: Safe Handling and Disposal Workflow for Peptide YY (13-36)
Caption: Workflow for safe handling and disposal of Peptide YY (13-36).
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. peptide.co.jp [peptide.co.jp]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. uk-peptides.com [uk-peptides.com]
- 10. jpt.com [jpt.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. puretidestherapy.com [puretidestherapy.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
